Ambroxol hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKOSLOVOTXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045442, DTXSID60936098 | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |
| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambroxol Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Ambroxol Hydrochloride as a Chemical Chaperone for Glucocerebrosidase (GCase): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase). These mutations often lead to a misfolded, unstable GCase enzyme that is prematurely degraded, causing a deficiency in its activity and the subsequent accumulation of its substrate, glucosylceramide, within lysosomes. This accumulation drives the pathophysiology of the disease. Ambroxol (B1667023) hydrochloride (ABX), a long-established mucolytic agent, has been repurposed as a pharmacological chaperone therapy (PCT) for Gaucher disease and other GBA1-related neurodegenerative conditions like Parkinson's disease. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and methodologies related to Ambroxol's function as a GCase chaperone.
Pharmacological chaperones are small molecules that selectively bind to and stabilize misfolded proteins, facilitating their correct folding and transport to their designated cellular compartment. Ambroxol functions as such a chaperone for GCase, binding to the mutant enzyme in the neutral pH environment of the endoplasmic reticulum (ER), thereby preventing its recognition by the ER-associated degradation (ERAD) machinery.[1][2] This stabilization allows the Ambroxol-GCase complex to traffic to the lysosome. Within the acidic milieu of the lysosome, Ambroxol's binding affinity for GCase is significantly reduced, leading to its dissociation.[1] The now-localized and correctly folded GCase can then catabolize the accumulated glucosylceramide. This pH-dependent binding is a critical feature of its efficacy as a chaperone.[1]
Mechanism of Action of Ambroxol as a GCase Chaperone
The primary mechanism by which Ambroxol exerts its therapeutic effect in Gaucher disease is through its action as a pharmacological chaperone for the GCase enzyme.
-
Binding and Stabilization in the Endoplasmic Reticulum: GCase is synthesized in the ER, where it undergoes folding and post-translational modifications.[3] Many disease-causing mutations in the GBA1 gene result in a conformationally unstable GCase protein.[4] This misfolded enzyme is identified by the ER quality control system and targeted for degradation via the ERAD pathway, never reaching the lysosome to perform its function.[1] Ambroxol hydrochloride intervenes at this critical step. It binds to the misfolded GCase enzyme within the neutral pH (~7.4) of the ER.[2][5] Modeling studies suggest that Ambroxol interacts with both active and non-active site residues of the GCase enzyme, stabilizing its three-dimensional structure.[5][6]
-
Trafficking to the Lysosome: By stabilizing the mutant GCase, Ambroxol "rescues" it from degradation. This allows the GCase-Ambroxol complex to be correctly trafficked through the Golgi apparatus and subsequently delivered to the lysosome.[7]
-
pH-Dependent Dissociation: The lysosome maintains a highly acidic environment (pH ~4.5-5.0). Ambroxol's binding to GCase is pH-sensitive; its affinity is significantly lower at the acidic pH of the lysosome compared to the neutral pH of the ER.[1] This crucial property allows Ambroxol to dissociate from the GCase enzyme upon arrival in the lysosome.[5][8]
-
Restoration of Enzymatic Activity: Once Ambroxol is released, the properly folded and localized GCase enzyme is free to hydrolyze the accumulated glucosylceramide and glucosylsphingosine, thereby addressing the primary metabolic defect in Gaucher disease.[1][5]
Beyond its primary chaperone activity, other mechanisms may contribute to Ambroxol's beneficial effects. These include the potential to upregulate GCase expression through the activation of transcription factors like TFEB and Nrf2, and enhancing autophagic processes to clear protein aggregates.[5][8][9]
Visualizing the Mechanism and Experimental Workflow
Ambroxol's Chaperone Mechanism for GCase
Caption: Ambroxol binds and stabilizes mutant GCase in the ER, enabling its transport to the lysosome.
Experimental Workflow for Assessing Ambroxol Efficacy
Caption: Workflow for evaluating Ambroxol's chaperone activity in patient-derived cell lines.
Quantitative Data Summary
The efficacy of Ambroxol as a GCase chaperone has been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Efficacy of Ambroxol on GCase Activity in Patient-Derived Cells
| GCase Genotype | Cell Type | Ambroxol Conc. (µM) | Incubation Time | Observed Increase in GCase Activity | Reference(s) |
| N370S/N370S | Fibroblasts | 5 - 60 | 20 hours | Optimal enhancement without toxicity | [6] |
| N370S/N370S | Fibroblasts | 100 | 20 hours | ~1.5-fold increase | [1] |
| N370S/V394L | Fibroblasts | 100 | 20 hours | ~1.4-fold increase | [1] |
| F213I/L444P | Fibroblasts | Not specified | Not specified | Increased activity reported | [1] |
| L444P/L444P | Fibroblasts | 100 | 5 days | Varied response, some lines unresponsive | [10] |
| R120W/L444P | Fibroblasts | 100 | 20 hours | ~1.2-fold increase | [1] |
| P415R/L444P | Fibroblasts | 100 | 20 hours | ~1.25-fold increase | [1] |
| GD Patients (various) | Macrophages | 100 | 4 days | ~3.3-fold increase | [11] |
| GBA-PD Patients | Macrophages | 100 | 4 days | ~3.5-fold increase | [11] |
Table 2: Summary of In Vivo and Clinical Studies on Ambroxol
| Study Population | Ambroxol Dosage | Duration | Key Findings | Reference(s) |
| Neuronopathic GD (n=5) | High-dose oral (up to 27 mg/kg/day) | >2 years | Good safety profile; significant increase in lymphocyte GCase activity; decreased CSF glucosylsphingosine. | [12] |
| Type 1 GD (n=12, untreated) | 150 mg/day | 6 months | Well-tolerated; one patient showed significant hematological and organ volume improvements. | [5][13] |
| Parkinson's Disease (with/without GBA1 mutation, n=17) | 1.26 g/day | 186 days | Safe and well-tolerated; crossed the blood-brain barrier; increased CSF GCase protein levels by 35%. | [3][14] |
| Cynomolgus Monkeys (nonhuman primate) | 100 mg/day | 28 days | Increased GCase activity in midbrain (16%), cortex (20%), and striatum (24%). | [15] |
Detailed Experimental Protocols
Protocol: Fluorometric GCase Activity Assay in Cell Lysates
This protocol describes the measurement of GCase activity in total cell lysates using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
5.1.1 Materials and Reagents
-
Patient-derived cells (e.g., fibroblasts)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 1% (v/v) Triton X-100 or RIPA buffer
-
BCA Protein Assay Kit
-
McIlvaine's Citrate-Phosphate Buffer (pH 5.4)[16]
-
4-MUG Substrate (Sigma-Aldrich, M3633): 10 mM stock in dH₂O (heat to dissolve)[16]
-
Sodium Taurocholate (NaT): 80 mg/mL in dH₂O (prepare fresh)[16]
-
Stopping Buffer: 0.25 M Glycine-NaOH, pH 10.4[16]
-
4-methylumbelliferone (4-MU) standard (Sigma-Aldrich, M1381)[16]
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 445 nm)
5.1.2 Procedure
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate) and store it at -80°C.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in McIlvaine's Buffer (pH 5.4) containing 10 mM 4-MUG and 80 mg/mL Sodium Taurocholate.
-
In a 96-well plate, add 20-50 µg of total protein from each cell lysate sample. Adjust the volume with Lysis Buffer to be equal across all wells.
-
To start the reaction, add the reaction mixture to each well. The final volume is typically 100 µL.
-
Include a "substrate blank" well containing only the reaction mixture and Lysis Buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100-200 µL of Stopping Buffer to each well.[16]
-
-
Fluorescence Measurement:
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Prepare a standard curve using the 4-MU standard.
-
Subtract the fluorescence reading of the substrate blank from all sample readings.
-
Calculate the amount of 4-MU produced (in nmol) using the standard curve.
-
Express GCase activity as nmol of 4-MU produced per hour per milligram of total protein (nmol/hr/mg).
-
Protocol: Cell-Based Assay for Ambroxol Chaperone Activity
This protocol details the treatment of patient-derived fibroblasts with Ambroxol to assess its effect on GCase activity.
5.2.1 Materials and Reagents
-
Patient-derived fibroblasts
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO or water)
-
Vehicle control (e.g., DMSO)
-
Reagents for GCase Activity Assay (as described in Protocol 5.1)
5.2.2 Procedure
-
Cell Seeding:
-
Seed patient-derived fibroblasts in 6-well plates or T-25 flasks at a density that allows them to reach ~70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
-
Ambroxol Treatment:
-
Prepare working solutions of Ambroxol in a complete culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Ambroxol concentration.
-
Aspirate the old medium from the cells and replace it with the Ambroxol-containing medium or vehicle control medium.
-
-
Incubation:
-
Cell Harvesting and Analysis:
-
After the incubation period, wash the cells with PBS.
-
Harvest the cells by trypsinization or scraping.
-
Lyse the cells as described in Protocol 5.1.1.
-
Measure the GCase activity in the cell lysates as described in Protocol 5.1.
-
-
Data Analysis:
-
Normalize the GCase activity of each treated sample to its total protein concentration.
-
Express the results as a fold increase or percentage change in GCase activity compared to the vehicle-treated control cells.
-
A dose-response curve can be generated to determine the optimal effective concentration of Ambroxol.[6]
-
Conclusion and Future Perspectives
This compound represents a promising oral, brain-penetrant pharmacological chaperone therapy for Gaucher disease and GBA-associated Parkinson's disease. Its well-understood, pH-dependent mechanism of action allows it to specifically target misfolded GCase in the ER and facilitate its delivery to lysosomes, where it is needed. The quantitative data from both preclinical cell models and clinical studies support its ability to increase GCase protein levels and enzymatic activity.[1][12][14]
However, a notable variability in patient response has been observed, which appears to be dependent on the specific GBA1 mutation and possibly other genetic or cellular factors.[5][10] Therefore, personalized screening using patient-derived cells may be crucial to predict therapeutic efficacy.[10][17] Future research should focus on larger, placebo-controlled clinical trials to definitively establish its clinical efficacy and safety, particularly at the high doses required for chaperone activity.[13][18] Elucidating the full spectrum of Ambroxol's molecular mechanisms and understanding the basis of response variability will be key to optimizing its use as a targeted therapy for lysosomal storage and neurodegenerative diseases.
References
- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 4. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 5. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 6. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gaucherdisease.org [gaucherdisease.org]
The Chaperone Effect: A Technical Guide to Ambroxol Hydrochloride's Enhancement of Glucocerebrosidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to a deficiency in enzyme activity. This deficiency is the primary cause of Gaucher disease, the most common lysosomal storage disorder, and is a significant genetic risk factor for Parkinson's disease. The resulting accumulation of glucosylceramide and other substrates triggers a cascade of cellular dysfunction. Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has emerged as a promising pharmacological chaperone for mutant GCase. This technical guide provides an in-depth analysis of ambroxol's effect on GCase activity, detailing the underlying molecular mechanisms, experimental validation, and quantitative outcomes from key preclinical and clinical studies.
Mechanism of Action: A pH-Dependent Chaperone
Ambroxol's primary mechanism of action in this context is as a pharmacological chaperone. In the neutral pH environment of the endoplasmic reticulum (ER), ambroxol binds to misfolded GCase, stabilizing its conformation. This stabilization facilitates the proper folding of the enzyme, allowing it to pass the ER's quality control system and traffic to the lysosome. Upon arrival in the acidic environment of the lysosome, ambroxol's binding affinity for GCase decreases, leading to its dissociation. The correctly folded and now active GCase can then hydrolyze its substrate, glucosylceramide.[1]
Beyond its chaperone activity, evidence suggests that ambroxol may also upregulate the Coordinated Lysosomal Expression and Regulation (CLEAR) network by activating the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3] This dual action not only enhances the activity of existing GCase but also promotes the cellular machinery responsible for lysosomal function.
Quantitative Effects of Ambroxol on GCase Activity
The efficacy of ambroxol in enhancing GCase activity has been quantified across a range of models, from patient-derived cell lines to clinical trials. The following tables summarize these findings.
Table 1: In Vitro Studies in Patient-Derived Cells
| Cell Type | GBA1 Mutation(s) | Ambroxol Concentration | Fold Increase in GCase Activity | Reference(s) |
| Gaucher Disease Fibroblasts | N370S, F213I | 5-60 µM | 2-4 fold | [1] |
| Gaucher Disease Lymphoblasts | N370S/N370S | 30 µM | ~2 fold | [1] |
| Gaucher Disease Macrophages | Various | Not specified | 3.3 fold | [4][5] |
| Parkinson's Disease Macrophages (with GBA mutations) | Various | Not specified | 3.5 fold | [4][5] |
| Gaucher Disease Fibroblasts | Various | Indicated concentrations | Relative increase | [6] |
Table 2: In Vivo and Clinical Studies
| Study Population | Condition | Ambroxol Dosage | Percent Increase in GCase Activity/Levels | Reference(s) |
| L444P/+ Transgenic Mice | Gaucher Disease Model | 4 mM in drinking water | Significant increase in various brain regions | [7] |
| Parkinson's Disease Patients | Parkinson's Disease | 1.26 g/day | 35% increase in cerebrospinal fluid GCase levels | [8] |
| GBA-PD Patients | Parkinson's Disease with GBA mutations | 1.2 g/day | Target engagement confirmed by increased GCase activity | [9] |
Experimental Protocols
Measurement of Glucocerebrosidase Activity using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This fluorometric assay is a standard method for quantifying GCase activity in cell lysates.
Materials:
-
Cell Lysis Buffer: 1% Triton X-100 in phosphate-buffered saline (PBS)
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Assay Buffer: 0.2 M phosphate-citrate buffer, pH 5.4
-
GCase Inhibitor (for specificity control): Conduritol B epoxide (CBE)
-
Stopping Solution: 0.25 M glycine (B1666218) buffer, pH 10.4
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~448 nm)
Procedure:
-
Cell Lysis:
-
Wash cultured cells (e.g., fibroblasts, macrophages) with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer and incubating on ice.
-
Homogenize the lysate using a Dounce homogenizer or by sonication.[10]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10][11]
-
Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a master mix containing the assay buffer and 4-MUG substrate (final concentration typically 5-6 mM).[10][12]
-
In a 96-well plate, add a standardized amount of protein from the cell lysate to each well.
-
For inhibitor control wells, pre-incubate the lysate with CBE.
-
Initiate the reaction by adding the 4-MUG master mix to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[13]
-
-
Measurement:
-
Stop the reaction by adding the stopping solution. The alkaline pH of this buffer enhances the fluorescence of the product, 4-methylumbelliferone (B1674119).[13]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Create a standard curve using known concentrations of 4-methylumbelliferone to quantify the amount of product generated.
-
Calculate GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Ambroxol's Chaperone and Regulatory Activity
Caption: Ambroxol's dual mechanism of action.
Experimental Workflow for GCase Activity Assay
Caption: Workflow for GCase activity measurement.
Conclusion
Ambroxol hydrochloride demonstrates significant potential as a therapeutic agent for Gaucher disease and Parkinson's disease by effectively increasing GCase activity. Its well-characterized chaperone function, coupled with its potential to enhance lysosomal biogenesis, provides a multi-faceted approach to addressing the underlying cellular pathology of these disorders. The quantitative data from a range of studies consistently support its efficacy. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and validation of ambroxol and other potential pharmacological chaperones. Further research, particularly large-scale, placebo-controlled clinical trials, is warranted to fully elucidate the clinical benefits of ambroxol in these patient populations.
References
- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 8. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 9. clinicaltrial.be [clinicaltrial.be]
- 10. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 11. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 12. frontiersin.org [frontiersin.org]
- 13. protocols.io [protocols.io]
An In-depth Technical Guide to the Neuroprotective Properties of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride is a well-established mucolytic agent, widely utilized since the 1970s for the treatment of respiratory diseases.[1] Its favorable safety profile and over-the-counter availability in many parts of the world have made it a household name.[1] However, a growing body of preclinical and clinical research has illuminated a new and compelling role for this drug: neuroprotection. This guide provides a comprehensive technical overview of the mechanisms, experimental evidence, and methodologies related to the neuroprotective effects of Ambroxol, with a focus on its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB).
Recent discoveries have highlighted Ambroxol's ability to cross the blood-brain barrier and accumulate in the brain at therapeutic concentrations.[1] This has paved the way for investigating its effects on central nervous system pathologies. The primary mechanism underlying its neuroprotective properties is its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[2][3] Mutations in the GBA1 gene, which encodes GCase, are the most significant genetic risk factor for Parkinson's disease.[4][5][6] Ambroxol has been shown to enhance the activity of both wild-type and mutant GCase, leading to a cascade of beneficial downstream effects.[2][7]
This document will delve into the multifaceted neuroprotective actions of Ambroxol, including its influence on lysosomal function, α-synuclein and tau protein aggregation, neuroinflammation, and oxidative stress. We will present quantitative data from key studies in a structured format, provide detailed experimental protocols, and visualize the complex biological pathways involved.
Mechanisms of Neuroprotection
Ambroxol's neuroprotective effects are not attributed to a single mode of action but rather a combination of interconnected mechanisms that address several pathological hallmarks of neurodegenerative diseases.
Chaperone Activity and Enhancement of Glucocerebrosidase (GCase)
The most well-documented neuroprotective mechanism of Ambroxol is its role as a pharmacological chaperone for GCase.[2][3] In the endoplasmic reticulum (ER), Ambroxol binds to GCase, promoting its correct folding and preventing its degradation through the ER-associated degradation (ERAD) pathway.[2] This chaperone activity facilitates the trafficking of GCase from the ER to the lysosomes, increasing the lysosomal fraction and enzymatic activity of the enzyme.[2][3] By enhancing GCase activity, Ambroxol helps restore the proper lysosomal function of hydrolyzing glucosylceramide into glucose and ceramide.[1] This is crucial, as dysfunctional GCase is a key factor in the pathogenesis of both Gaucher disease and GBA1-associated Parkinson's disease.[3][7]
Reduction of Pathological Protein Aggregates
A direct consequence of enhanced GCase activity and improved lysosomal function is the increased clearance of pathological protein aggregates, a hallmark of many neurodegenerative diseases.
-
α-Synuclein: Ambroxol has been shown to reduce the accumulation of α-synuclein.[4] This is thought to occur through the enhancement of autophagy, the cellular process for clearing damaged organelles and misfolded proteins.[8][9] Furthermore, studies suggest that Ambroxol can directly interact with α-synuclein, displacing it from lipid membranes and inhibiting the initial steps of its aggregation.[10][11]
-
Tau Protein: In cholinergic neuron models with GBA1 mutations, Ambroxol treatment has been found to significantly decrease levels of tau protein, another key player in neurodegeneration, particularly in Alzheimer's disease.[4]
Anti-Inflammatory Effects
Neuroinflammation is a critical component of the pathology of neurodegenerative diseases. Ambroxol exhibits significant anti-inflammatory properties. It has been shown to reduce the activation of M1-like pro-inflammatory microglia and suppress the release of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][12] This anti-inflammatory action is partly mediated by the suppression of ER stress and the inhibition of the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) signaling pathways.[12][13]
Antioxidant Properties
Oxidative stress is another major contributor to neuronal damage. Ambroxol has demonstrated antioxidant activity both in vitro and in vivo.[1] It can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant systems, including the Nrf-2 and HO-1 pathways.[12] By mitigating oxidative damage, Ambroxol helps protect neurons from apoptosis and other forms of cell death.[6][14]
Quantitative Data from Key Studies
The following tables summarize quantitative findings from significant preclinical and clinical studies on Ambroxol's neuroprotective effects.
Table 1: Effects of Ambroxol on GCase Activity and Protein Levels
| Cell/Animal Model | Ambroxol Concentration/Dose | Duration of Treatment | Fold Increase in GCase Activity | Reference |
| Gaucher Disease Patient Fibroblasts | 10-100 µM | 4 days | 1.15 - 1.50 | [2] |
| GBA1 Mutant (N370S/WT) Cholinergic Neurons | Not Specified | 6 days | 1.55 | [4] |
| Macrophages from Gaucher Disease Patients | Not Specified | 4 days | 3.3 | [7] |
| Macrophages from GBA-PD Patients | Not Specified | 4 days | 3.5 | [7] |
| Parkinson's Disease Dementia Patients | 1050 mg/day | 26 weeks | ~1.46 | [15] |
Table 2: Effects of Ambroxol on Pathological Proteins and Cell Viability
| Cell Model | Pathological Insult | Ambroxol Concentration | Outcome Measure | % Change | Reference |
| GBA1 Mutant (N370S/WT) Cholinergic Neurons | --- | Not Specified | Tau Protein Levels | -56% | [4] |
| HT-22 Hippocampal Neurons | α-Synuclein + Amyloid-β | 20 µM | Cell Viability | +41% | [8] |
Table 3: Effects of Ambroxol on Inflammatory Markers
| Animal Model | Insult | Ambroxol Dose | Outcome Measure | % Change | Reference |
| Mouse | Lipopolysaccharide (LPS) | Not Specified | TNF-α Levels | Significant Decrease | [12] |
| Mouse | Lipopolysaccharide (LPS) | Not Specified | IL-1β Levels | Significant Decrease | [12] |
| Mouse | Intracerebral Hemorrhage | 35-70 mg/kg | Proinflammatory Cytokines | Significant Decrease | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of Ambroxol's neuroprotective properties.
Cell Culture and Treatment
-
Primary Skin Fibroblasts: Fibroblasts derived from patients with Gaucher disease and healthy controls are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. For experiments, cells are incubated with varying concentrations of Ambroxol hydrochloride (e.g., 10-100 µM) for a specified duration, typically 4 to 6 days.[16]
-
Neuronal Cell Lines (e.g., HT-22, SH-SY5Y): Cells are maintained in appropriate media (e.g., DMEM for HT-22) with 10% FBS and antibiotics. To model neurodegenerative conditions, cells can be exposed to toxins such as α-synuclein oligomers, amyloid-β peptides, or LPS. Ambroxol is then co-administered or used as a pre-treatment at various concentrations (e.g., 1-20 µM).[8]
GCase Activity Assay
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100 or sodium taurocholate) to release lysosomal contents.
-
Substrate Incubation: The cell lysate is incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at an acidic pH (typically 4.5-5.2) to mimic the lysosomal environment.
-
Fluorescence Measurement: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH). The fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Normalization: GCase activity is normalized to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting for Protein Analysis
-
Protein Extraction: Cells or brain tissue are homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., α-synuclein, tau, p-JNK, GCase, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Studies
-
Models: Mouse models of Parkinson's disease (e.g., MPTP-induced) or neuroinflammation (e.g., LPS-induced) are commonly used.[12]
-
Administration: Ambroxol can be administered via oral gavage, intraperitoneal injection, or in drinking water at various doses (e.g., 35-70 mg/kg).[13]
-
Behavioral Tests: Cognitive and motor functions are assessed using tests such as the Morris water maze, Y-maze, and rotarod test.
-
Histology and Immunohistochemistry: After the study period, brains are collected, sectioned, and stained (e.g., with Iba-1 for microglia, GFAP for astrocytes, or antibodies for specific proteins) to assess neuronal survival, inflammation, and protein pathology.
Clinical Trials Overview
The promising preclinical data has led to several clinical trials investigating Ambroxol in patients with Parkinson's disease and Parkinson's disease dementia.[17][18][19]
-
Phase II Trials: Studies in the UK and Ontario have demonstrated that Ambroxol is safe and well-tolerated in this patient population.[18] These trials also confirmed target engagement by showing increased GCase activity in participants.[15][18]
-
Phase III Trial (ASPro-PD): A large-scale, world-first Phase III trial is currently underway in the UK to determine if Ambroxol can slow the progression of Parkinson's disease.[17][20] This trial involves 330 participants who will receive either Ambroxol or a placebo for two years.[20]
Conclusion and Future Directions
This compound has emerged as a promising repurposed drug with significant neuroprotective potential. Its multifaceted mechanism of action, which includes enhancing GCase activity, promoting the clearance of pathological protein aggregates, and exerting anti-inflammatory and antioxidant effects, makes it an attractive candidate for treating complex neurodegenerative diseases. The ability of Ambroxol to cross the blood-brain barrier and its established safety profile further strengthen its therapeutic potential.
Ongoing Phase III clinical trials will be crucial in determining the efficacy of Ambroxol in slowing disease progression in Parkinson's disease.[20] Future research should continue to explore the full spectrum of its neuroprotective mechanisms, including its effects on other neurodegenerative conditions like Alzheimer's disease and amyotrophic lateral sclerosis.[21] Furthermore, identifying biomarkers to predict which patient populations are most likely to respond to Ambroxol therapy will be a critical step toward personalized medicine in the field of neurodegeneration. The journey of Ambroxol from a simple cough medicine to a potential disease-modifying agent for neurodegenerative disorders exemplifies the power of drug repurposing in modern medicine.
References
- 1. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells. - UCL Discovery [discovery.ucl.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ISRCTN [isrctn.com]
- 18. parkinson.ca [parkinson.ca]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
- 21. wjpls.org [wjpls.org]
Ambroxol Hydrochloride's Impact on Alpha-Synuclein Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's Disease (PD).[1] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is strongly linked to the aggregation of alpha-synuclein (B15492655) (α-synuclein), a pathological hallmark of PD.[2][3] Ambroxol hydrochloride (Ambroxol), a widely used mucolytic agent, has been identified as a pharmacological chaperone that can enhance GCase activity.[4][5][6] This technical guide provides an in-depth analysis of Ambroxol's mechanism of action, summarizing key preclinical and clinical data on its ability to increase GCase function and promote the clearance of pathological α-synuclein. Detailed experimental methodologies and visualized pathways are presented to support ongoing research and development efforts.
Mechanism of Action: A Chaperone-Mediated Lysosomal Enhancement
Ambroxol's primary mechanism involves acting as a pharmacological chaperone for the GCase enzyme.[4][5] GCase is synthesized in the endoplasmic reticulum (ER), where it must fold correctly before being trafficked to the lysosome.[4][6] Many GBA1 mutations result in misfolded GCase protein, which is retained in the ER and targeted for degradation via the ER-associated degradation (ERAD) pathway.[4][5][6]
Ambroxol binds to the misfolded GCase enzyme, stabilizing its conformation and allowing it to escape ERAD.[4][5] This facilitates its proper trafficking through the Golgi apparatus to the lysosome, thereby increasing the quantity and enzymatic activity of GCase at its site of action.[4][5][6] Enhanced GCase activity improves overall lysosomal function, which is critical for cellular waste disposal, including the breakdown of aggregated α-synuclein through the autophagy-lysosome pathway.[2][7][8] Additionally, some studies suggest Ambroxol may directly interfere with the aggregation of α-synuclein at the lipid membrane, inhibiting the formation of early oligomers.[9][10]
References
- 1. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Discovery of Ambroxol hydrochloride's function in autophagy pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has garnered significant scientific interest for its potential therapeutic applications in neurodegenerative diseases, particularly those linked to lysosomal dysfunction. This technical guide delves into the core mechanisms by which Ambroxol influences autophagy pathways. Emerging evidence points to Ambroxol's function as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase), leading to a cascade of cellular events that modulate autophagy and lysosomal biogenesis. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in drug development.
Core Mechanism of Action: A Dual Role in Lysosomal Health
Ambroxol's primary mechanism in the context of autophagy revolves around its ability to act as a molecular chaperone for β-glucocerebrosidase (GCase), an enzyme encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and Gaucher disease, leading to reduced GCase activity and lysosomal dysfunction.[1][2] Ambroxol has been shown to increase the activity and protein levels of both wild-type and mutant GCase.[1][2][3]
Beyond its chaperone activity, Ambroxol influences the master regulator of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB).[2][4][5] Studies have demonstrated that Ambroxol treatment leads to the nuclear translocation of TFEB, which in turn upregulates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[1][5] This network comprises genes essential for lysosomal function and autophagy.[5]
However, the direct impact of Ambroxol on the autophagic flux—the complete process of autophagy from initiation to lysosomal degradation—appears to be complex and potentially cell-type dependent. Some studies report that while Ambroxol increases the levels of the autophagosome marker LC3-II, it may block the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of autophagy.[2][4] Conversely, other research suggests that Ambroxol enhances the macroautophagy pathway.[6] This discrepancy highlights the need for further investigation to fully elucidate the nuanced effects of Ambroxol on autophagic dynamics in different pathological contexts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of Ambroxol hydrochloride.
Table 1: Effect of Ambroxol on β-Glucocerebrosidase (GCase) Activity and Protein Levels
| Cell Type | Ambroxol Concentration | Change in GCase Activity | Change in GCase Protein Level | Reference |
| Control Fibroblasts | Not Specified | Significant Increase | 30% Median Increase | [1] |
| Gaucher Disease Fibroblasts | Not Specified | Significant Increase | 100% Median Increase | [1] |
| Parkinson's Disease with GBA Mutations Fibroblasts | Not Specified | Significant Increase | 50% Median Increase | [1] |
| Mouse Cortical Neurons | 10 µM and 30 µM | Increased | Increased | [2] |
| Wild-Type Mouse Brain | 4mM | Significant Increase | Not Specified | [3] |
Table 2: Effect of Ambroxol on Autophagy Markers and Regulators
| Cell Type/Model | Ambroxol Concentration | Effect on LC3-II | Effect on p62/SQSTM1 | Effect on TFEB | Reference |
| Mouse Cortical Neurons | 10 µM and 30 µM | Increased | Tendency to Increase | Increased Nuclear Translocation | [2][4] |
| Multiple Myeloma Cells | 200 µM and 400 µM | Increased | Increased | Not Specified | [7] |
| Control Fibroblasts | Not Specified | Not Specified | Not Specified | Upregulation of TFEB Transcript Levels | [5] |
| Wild-Type Mice | Not Specified | No significant difference | No significant difference | No change in protein levels | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the function of Ambroxol in autophagy pathways.
Measurement of β-Glucocerebrosidase (GCase) Activity
Objective: To quantify the enzymatic activity of GCase in cell lysates following Ambroxol treatment.
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts or neurons in appropriate media. Treat cells with desired concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4).
-
Enzyme Assay:
-
Incubate cell lysates with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at 37°C.
-
Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH buffer).
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
-
Data Analysis: Normalize the GCase activity to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA assay).
Western Blot Analysis of Autophagy Markers (LC3 and p62)
Objective: To assess the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1.
Procedure:
-
Cell Culture and Treatment: Treat cells with Ambroxol as described above. For autophagy flux analysis, include control groups treated with an autophagy inhibitor like Bafilomycin A1 (BafA1) for the final few hours of the experiment.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against LC3 and p62. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or the level of LC3-II normalized to a loading control is typically calculated.
TFEB Nuclear Translocation Assay
Objective: To determine the subcellular localization of TFEB as an indicator of its activation.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Ambroxol.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against TFEB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in multiple cells to determine the extent of nuclear translocation.
Alternative Method (Cell Fractionation):
-
Cell Lysis and Fractionation: Lyse cells and separate the nuclear and cytoplasmic fractions using a commercial kit or standard biochemical protocols.
-
Western Blotting: Perform Western blot analysis on both fractions using antibodies against TFEB. Use markers for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to confirm the purity of the fractions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by Ambroxol and a typical experimental workflow for studying its effects on autophagy.
Caption: Ambroxol's dual mechanism of action.
Caption: Experimental workflow for investigating Ambroxol's effects.
Conclusion and Future Directions
This compound presents a compelling case as a modulator of lysosomal function and autophagy, with significant therapeutic potential. Its ability to enhance GCase activity and promote lysosomal biogenesis via TFEB activation is well-supported by current research. However, the precise consequences of these actions on the overall autophagic flux require further clarification. Future research should focus on dissecting the cell-type-specific effects of Ambroxol on autophagy and exploring its long-term impact on cellular homeostasis in various disease models. A deeper understanding of these mechanisms will be crucial for the successful clinical translation of Ambroxol for the treatment of neurodegenerative and other lysosomal storage diseases.
References
- 1. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. STUDY OF THE POTENTIAL NEUROPROTECTIVE EFFECT OF AMBROXOL DRUG IN AUTOPHAGY MECHANISMS IN AN IN VITRO MODEL OF PARKINSON'S DISEASE [boa.unimib.it]
- 7. ashpublications.org [ashpublications.org]
Ambroxol Hydrochloride: A Pharmacological Chaperone for Gaucher Disease Cellular Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. Ambroxol (B1667023) hydrochloride, a commonly used mucolytic agent, has emerged as a promising pharmacological chaperone for GD. This technical guide provides a comprehensive overview of the potential of ambroxol hydrochloride in cellular models of Gaucher disease, focusing on its mechanism of action, quantitative effects on GCase activity and relevant biomarkers, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance therapeutic strategies for Gaucher disease.
Introduction to this compound in Gaucher Disease
Gaucher disease is caused by mutations in the GBA1 gene, which result in a misfolded and unstable GCase enzyme that is prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway.[1] This leads to insufficient GCase activity within the lysosome and the pathological accumulation of glucosylceramide. This compound has been identified as a pharmacological chaperone that can bind to and stabilize the misfolded GCase enzyme, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome.[2] This chaperone activity is pH-dependent, with ambroxol binding to GCase in the neutral pH of the ER and releasing it in the acidic environment of the lysosome, thereby allowing the restored enzyme to catabolize its substrate.[2]
Quantitative Efficacy of this compound in Cellular Models
Numerous studies have demonstrated the positive effects of this compound on GCase activity and related biomarkers in various cellular models of Gaucher disease. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on GCase Activity
| Cell Type | GBA1 Mutation(s) | Ambroxol Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference(s) |
| Patient-derived Macrophages | Various GD mutations | Not specified | 4 days | 3.3-fold | [3][4] |
| Patient-derived Fibroblasts | N370S/N370S, F213I/L444P | 10-60 µM | 5 days | ~1.5 to 2.5-fold | [5] |
| Patient-derived Fibroblasts | N370S, F213I, N188S/G193W, R120W | Not specified | Not specified | Significant increase | [6] |
Table 2: Effect of this compound on Substrate and Biomarker Levels
| Cell Type / Patient Cohort | Analyte | Ambroxol Treatment | Percent Reduction | Reference(s) |
| Patient-derived Macrophages (GD) | Hexosylsphingosine (HexSph) | Not specified, 4 days | 2.1-fold reduction | [3][4] |
| Gaucher Disease Patients | Chitotriosidase Activity | Long-term oral | 43.1% | [7] |
| Gaucher Disease Patients | Glucosylsphingosine | Long-term oral | 34.1% | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in Gaucher disease cellular models.
Cell Culture and Ambroxol Treatment
Patient-derived skin fibroblasts or peripheral blood mononuclear cells (PBMCs) are commonly used cellular models.
-
Fibroblast Culture: Fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.
-
Macrophage Differentiation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then differentiated into macrophages by culturing in RPMI-1640 medium supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF).
-
Ambroxol Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (typically ranging from 10 µM to 100 µM). Cells are incubated with the ambroxol-containing medium for a specified duration, commonly 4 to 5 days.
GCase Activity Assay (4-Methylumbelliferyl-β-D-glucopyranoside based)
This fluorometric assay measures the enzymatic activity of GCase.
-
Cell Lysis: After ambroxol treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and sodium taurocholate.
-
Enzyme Reaction: The cell lysate is incubated with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer at an acidic pH (typically pH 4.5-5.2) at 37°C. GCase cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
-
Fluorescence Measurement: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH, pH 10.4). The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~448 nm.
-
Data Analysis: The GCase activity is calculated based on a standard curve of 4-MU and normalized to the total protein concentration of the cell lysate.
Western Blotting for GCase Protein Levels
This technique is used to quantify the amount of GCase protein.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GCase. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal, proportional to the amount of GCase protein, is detected using an imaging system.
-
Analysis: The intensity of the GCase band is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).
Confocal Microscopy for GCase Localization
This imaging technique visualizes the subcellular localization of GCase.
-
Cell Preparation: Cells are grown on glass coverslips and treated with ambroxol.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against GCase and a primary antibody against a lysosomal marker protein (e.g., LAMP1).
-
Secondary Antibody Staining: After washing, cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies (e.g., anti-mouse IgG Alexa Fluor 488 for GCase and anti-rabbit IgG Alexa Fluor 594 for LAMP1).
-
Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a confocal microscope.
-
Colocalization Analysis: The images are analyzed to determine the degree of colocalization between the GCase signal and the lysosomal marker signal, indicating the amount of GCase that has successfully trafficked to the lysosome.[5]
Signaling Pathways and Experimental Workflows
Ambroxol's mechanism of action extends beyond simple chaperone activity and involves the modulation of several cellular signaling pathways.
Proposed Mechanism of Ambroxol Action
Ambroxol binds to the misfolded GCase in the endoplasmic reticulum, stabilizing its conformation and preventing its degradation. This allows the GCase-ambroxol complex to traffic through the Golgi apparatus to the lysosomes. In the acidic environment of the lysosome, ambroxol dissociates from GCase, leaving a functional enzyme to degrade accumulated substrates.
Caption: Proposed mechanism of ambroxol as a pharmacological chaperone for GCase.
Implicated Signaling Pathways
Ambroxol has been shown to influence key cellular signaling pathways that may contribute to its therapeutic effects.
-
TFEB-Mediated Lysosomal Biogenesis: Ambroxol can promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] This leads to an increase in the number and function of lysosomes.
-
Nrf2-Mediated Antioxidant Response: Ambroxol may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, potentially mitigating oxidative stress associated with Gaucher disease.[3][9]
-
ER Stress and Unfolded Protein Response (UPR) Modulation: By facilitating the proper folding and exit of GCase from the ER, ambroxol can alleviate ER stress and reduce the activation of the unfolded protein response (UPR).[10]
Caption: Signaling pathways potentially modulated by ambroxol in Gaucher disease models.
Experimental Workflow for Assessing Ambroxol Efficacy
The following diagram outlines a typical experimental workflow for evaluating the potential of ambroxol in a cellular model of Gaucher disease.
References
- 1. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.lib.asu.edu [search.lib.asu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Ambroxol Hydrochloride for Parkinson's Disease: A Technical Guide to Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride, a mucolytic agent commonly used for respiratory conditions, has emerged as a promising candidate for a disease-modifying therapy for Parkinson's disease (PD).[1][2] This interest stems from its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[3][4][5] Mutations in the GBA1 gene are the most significant genetic risk factor for Parkinson's disease, and reduced GCase activity is observed in both genetic and sporadic forms of the disease.[6] This technical guide provides an in-depth overview of the initial studies on Ambroxol for Parkinson's disease, focusing on quantitative data, experimental protocols, and key biological pathways.
Mechanism of Action: The GCase Pathway
Ambroxol is believed to exert its therapeutic effect by acting as a molecular chaperone for GCase.[3][4][7] In individuals with GBA1 mutations, the GCase enzyme can be misfolded, leading to its premature degradation and reduced activity within the lysosome. This impairment of the lysosomal pathway is thought to contribute to the accumulation of alpha-synuclein (B15492655), a hallmark of Parkinson's disease.[1][8] Ambroxol binds to the misfolded GCase enzyme, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing its activity and promoting the clearance of cellular waste products like alpha-synuclein.[5][7]
Clinical Trials: Quantitative Data Summary
Several clinical trials have investigated the safety, tolerability, and efficacy of Ambroxol in Parkinson's disease patients. The following tables summarize the key quantitative data from these initial studies.
Table 1: Phase 2 Clinical Trial Data
| Study Name | Number of Patients | Dosage | Duration | Key Findings |
| AiM-PD | 17 | 1.26 g/day | 6 months | - Safe and well-tolerated- 35% increase in CSF GCase protein levels[3][9]- 13% increase in CSF alpha-synuclein concentrations[9]- 6.8-point improvement on MDS-UPDRS Part III[3][7] |
| Ambroxol for PDD | 55 (PDD patients) | Low dose: 525 mg/dayHigh dose: 1050 mg/day | 52 weeks | - Safe and well-tolerated- No significant difference in cognitive outcomes compared to placebo[8][10]- Potential benefit in patients with GBA1 mutations[11] |
Table 2: Ongoing Phase 3 Clinical Trial (ASPro-PD)
| Study Name | Target Enrollment | Dosage | Duration | Primary Outcome |
| ASPro-PD | 330 | 1.26 g/day | 2 years | Change in MDS-UPDRS Parts I-III score from baseline[12][13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial studies of Ambroxol for Parkinson's disease.
Protocol 1: AiM-PD Clinical Trial Methodology
1. Patient Population:
-
The AiM-PD study enrolled 20 patients diagnosed with Parkinson's disease.[14]
-
The cohort included patients both with and without mutations in the GBA1 gene.[14]
2. Treatment Regimen:
-
This was a single-center, open-label trial.[7]
-
Participants self-administered oral Ambroxol tablets.
-
A dose-escalation protocol was followed over 6 months, reaching a final daily dose of 1.26g.[15]
3. Outcome Measures:
-
Primary: Safety and tolerability of Ambroxol.
-
Secondary:
-
Measurement of Ambroxol levels in cerebrospinal fluid (CSF).
-
Change in GCase activity and protein levels in CSF.
-
Change in alpha-synuclein levels in CSF.
-
Clinical assessments using the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[7]
-
Protocol 2: Measurement of GCase Activity in Cerebrospinal Fluid
1. Sample Collection and Preparation:
-
CSF is collected via lumbar puncture, typically in the morning after an overnight fast.[16]
-
Samples are centrifuged to remove cellular debris.[16]
-
Aliquots are immediately frozen and stored at -80°C until analysis.[16]
2. Enzyme Assay:
-
A fluorometric assay is commonly used to determine GCase activity.
-
A specific volume of CSF (e.g., 50 μL) is incubated with a substrate solution containing 4-methylumbelliferyl-β-D-glucopyranoside.[5][16]
-
The incubation is carried out at 37°C for a defined period (e.g., 24 hours).[16]
-
The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH buffer).[16]
3. Data Analysis:
-
The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured using a fluorimeter (excitation ~360 nm, emission ~446 nm).[16]
-
Enzyme activity is calculated based on the amount of substrate hydrolyzed per unit of time and is typically expressed in nmol/mL/hour or similar units.[16]
Conclusion and Future Directions
Initial studies on Ambroxol hydrochloride for Parkinson's disease have provided encouraging results, demonstrating its safety, ability to cross the blood-brain barrier, and engagement with its target, the GCase enzyme.[3] The observed improvements in motor scores in the AiM-PD trial, although from a small, open-label study, have justified further investigation.[3][9] The ongoing large-scale, placebo-controlled Phase 3 ASPro-PD trial will be crucial in determining the efficacy of Ambroxol as a disease-modifying therapy for Parkinson's disease.[12][17] Future research will also likely focus on identifying patient populations, such as those with specific GBA1 mutations, who may derive the most benefit from this therapeutic approach.[11]
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. zywiebio.com [zywiebio.com]
- 3. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of CSF Glucocerebrosidase Activity With the Risk of Incident Dementia in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 7. neurologylive.com [neurologylive.com]
- 8. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ambroxol Results - Cure Parkinson's [cureparkinsons.org.uk]
- 10. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]
- 11. vjneurology.com [vjneurology.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ISRCTN [isrctn.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Cerebrospinal Fluid Lysosomal Enzymes and Alpha-Synuclein in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
Ambroxol Hydrochloride and its Interaction with Lysosomal Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has garnered significant scientific attention for its role as a pharmacological chaperone, particularly in the context of lysosomal dysfunction. This technical guide provides an in-depth examination of the molecular interactions between ambroxol hydrochloride and lysosomal enzymes, with a primary focus on its effects on β-glucocerebrosidase (GCase). We will explore its mechanism of action, its impact on lysosomal function and related signaling pathways, and its therapeutic potential in lysosomal storage disorders such as Gaucher disease and GBA-associated Parkinson's disease. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Lysosome and Glucocerebrosidase
The lysosome is a critical cellular organelle responsible for the degradation of a wide range of macromolecules, playing a central role in cellular clearance and homeostasis.[1] Lysosomal dysfunction is implicated in a variety of human diseases, including lysosomal storage disorders (LSDs) and neurodegenerative conditions.[1]
β-glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase essential for the breakdown of the sphingolipid glucosylceramide.[2] Mutations in the GBA1 gene can lead to misfolding of the GCase enzyme, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, resulting in reduced enzymatic activity within the lysosome.[3] This deficiency is the underlying cause of Gaucher disease (GD), the most common LSD.[3] Furthermore, both homozygous and heterozygous GBA1 mutations are a significant genetic risk factor for Parkinson's disease (PD).[4]
This compound as a Pharmacological Chaperone
This compound has been identified as a pharmacological chaperone for mutant GCase.[3] Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and trafficking to their proper cellular destination.[3]
Mechanism of Action
Ambroxol's chaperone activity is pH-dependent. It binds to the nascent GCase protein in the neutral pH environment of the endoplasmic reticulum, promoting its proper folding and preventing its premature degradation.[5][6] This stabilized GCase-ambroxol complex is then trafficked to the lysosome. The acidic environment of the lysosome (pH ~4.5-5.0) causes the dissociation of ambroxol from GCase, releasing the now correctly folded and active enzyme to perform its function of degrading glucosylceramide.[6]
Quantitative Effects of Ambroxol on Lysosomal Enzymes
Numerous studies have quantified the effects of ambroxol on GCase activity and protein levels in various cellular and in vivo models. The following tables summarize these findings.
Table 1: Effect of Ambroxol on Glucocerebrosidase (GCase) Activity
| Cell/Animal Model | GBA1 Mutation | Ambroxol Concentration | Treatment Duration | Increase in GCase Activity | Reference(s) |
| Gaucher Disease Fibroblasts | N370S/N370S | 5-60 µM | 5 days | 15-50% increase | [7] |
| Gaucher Disease Fibroblasts | F213I/L444P | Not specified | Not specified | Significant increase | [7] |
| Gaucher Disease Fibroblasts | R120W/L444P | Not specified | Not specified | Significant increase | [7] |
| Gaucher Disease Fibroblasts | P415R/L444P | Not specified | Not specified | Significant increase | [7] |
| Parkinson's Disease Fibroblasts (with GBA mutations) | Heterozygous | Not specified | Not specified | Significant increase | [8] |
| Control Fibroblasts | Wild-type | Not specified | Not specified | Significant increase | [8] |
| Patient-Derived Macrophages (Gaucher Disease) | Various | Not specified | 4 days | 3.3-fold increase | [9] |
| Patient-Derived Macrophages (GBA-Parkinson's Disease) | Various | Not specified | 4 days | 3.5-fold increase | [9] |
| Wild-type Mice (Brain) | Wild-type | 100 mg/kg/day | 28 days | ~20% increase | [10] |
| Cynomolgus Monkey (Brain) | Wild-type | 100 mg/day | 28 days | ~20% increase | [10] |
Table 2: Effect of Ambroxol on Glucocerebrosidase (GCase) Protein Levels
| Cell/Animal Model | GBA1 Mutation | Ambroxol Concentration | Treatment Duration | Increase in GCase Protein Levels | Reference(s) |
| Gaucher Disease Fibroblasts | N370S/N370S | 60 µM | Not specified | Significant increase in lysosomal fraction | [5] |
| Gaucher Disease Fibroblasts | F213I/L444P | Not specified | Not specified | Significant increase in lysosomal fraction | [5] |
| Control Fibroblasts | Wild-type | Not specified | Not specified | Median 30% increase | [11] |
| Gaucher Disease Fibroblasts | Various | Not specified | Not specified | Median 100% increase | [11] |
| Parkinson's Disease Fibroblasts (with GBA mutations) | Heterozygous | Not specified | Not specified | Median 50% increase | [11] |
| Non-manifesting GBA mutation carriers | Heterozygous | Not specified | Not specified | Median 35% increase | [11] |
Table 3: Effect of Ambroxol on Other Lysosomal Components and Processes
| Parameter | Cell/Animal Model | Ambroxol Concentration | Effect | Reference(s) |
| Cathepsin D Protein Levels | Gaucher Disease Fibroblasts | Not specified | Decreased | [12] |
| Total β-hexosaminidase Activity | Gaucher Disease Fibroblasts | Not specified | Reduction suggests improved lysosomal function | [8][12] |
| Dihydroethidium Oxidation (Oxidative Stress) | Control, GD, and PD-GBA Fibroblasts | Not specified | ~50% reduction | [8][11][13] |
| TFEB Nuclear Translocation | Control Fibroblasts | Not specified | Increased | [14] |
| CLEAR Network Gene Expression | Fibroblasts | Not specified | Upregulated | [8][14] |
| Autophagy | In vitro and in vivo models | Clinically relevant doses | Induced | [15] |
Signaling Pathways and Cellular Processes Modulated by Ambroxol
Ambroxol's influence extends beyond its direct chaperoning of GCase, impacting broader cellular pathways that regulate lysosomal biogenesis and function.
Activation of the TFEB-CLEAR Network
Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[14][16] TFEB controls the expression of a network of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[8] The CLEAR network includes genes encoding for lysosomal enzymes, membrane proteins, and components of the autophagy machinery.[8] By promoting the nuclear translocation of TFEB, ambroxol induces the expression of CLEAR network genes, leading to an overall enhancement of lysosomal function.[14]
Caption: Ambroxol-induced TFEB activation pathway. (Within 100 characters)
Chaperone-Mediated Trafficking of GCase
The primary mechanism of ambroxol's action on GCase involves its role as a pharmacological chaperone, guiding the enzyme from the endoplasmic reticulum to the lysosome.
Caption: Ambroxol-mediated GCase trafficking. (Within 100 characters)
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the literature for studying the effects of ambroxol on lysosomal enzymes.
Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from methodologies utilizing the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[5]
Materials:
-
Cell lysates (e.g., from fibroblasts or macrophages)
-
Assay Buffer: 0.2 M citrate/0.4 M phosphate (B84403) buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.
-
Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in Assay Buffer.
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.4.
-
96-well black microplates.
-
Fluorometer (Excitation: 360 nm, Emission: 446 nm).
Procedure:
-
Prepare cell lysates in a suitable lysis buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
In a 96-well black microplate, add 10-20 µg of protein from each cell lysate to individual wells.
-
Add Assay Buffer to each well to a final volume of 50 µL.
-
Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 446 nm.
-
Calculate GCase activity relative to a standard curve of 4-methylumbelliferone (B1674119) (4-MU) and normalize to the protein concentration.
Western Blot Analysis of GCase Protein Levels
This protocol outlines the general steps for assessing GCase protein levels via Western blotting.[17][18]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GCase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate 20-40 µg of protein from each cell lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Lysosomal Enrichment via Magnetic Separation
This protocol is a generalized method for isolating lysosomes from cultured cells.[19][20]
Materials:
-
Cultured cells
-
Iron dextran (B179266) nanoparticles
-
Homogenization buffer
-
Magnetic separation column and magnet
-
Wash and elution buffers
Procedure:
-
Incubate cultured cells with iron dextran nanoparticles for a sufficient period to allow for endocytosis and trafficking to the lysosomes.
-
Harvest the cells and gently homogenize them to release the organelles.
-
Apply the cell homogenate to a magnetic separation column placed in a magnetic field.
-
Wash the column extensively to remove unbound cellular components.
-
Elute the magnetically retained lysosomes by removing the column from the magnetic field and flushing with elution buffer.
-
The enriched lysosomal fraction can then be used for downstream applications such as enzyme activity assays or Western blotting.
Immunofluorescence for GCase Lysosomal Localization
This protocol allows for the visualization of GCase within lysosomes.[21]
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibodies: anti-GCase and anti-LAMP1 (a lysosomal marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies (anti-GCase and anti-LAMP1) simultaneously.
-
Wash with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Wash with PBS and stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the localization of GCase and LAMP1 using a confocal microscope. Co-localization will appear as an overlap of the fluorescent signals.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of ambroxol on GCase in a cell-based model.
Caption: Workflow for assessing ambroxol's effect. (Within 100 characters)
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for diseases associated with GCase deficiency. Its well-characterized mechanism as a pharmacological chaperone, coupled with its ability to modulate broader lysosomal pathways, underscores its potential in treating Gaucher disease and GBA-associated Parkinson's disease. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this area. Future studies should focus on optimizing dosing strategies, exploring the long-term efficacy and safety of ambroxol treatment, and identifying patient populations that are most likely to benefit from this therapeutic approach. Further investigation into its effects on other lysosomal enzymes and the interplay between different cellular clearance pathways will also be crucial in fully elucidating the therapeutic potential of this repurposed drug.
References
- 1. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the CLEAR network reveals an integrated control of cellular clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes [bio-protocol.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Ambroxol Induces Autophagy and Potentiates Rifampin Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Validation of anti-glucocerebrosidase antibodies for western blot analysis on protein lysates of murine and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Robust Nanoparticle-based Magnetic Separation Method for Intact Lysosomes [bio-protocol.org]
- 20. A Robust Nanoparticle-based Magnetic Separation Method for Intact Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Uncovering the Molecular Targets of Ambroxol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride, a metabolite of bromhexine, has been a cornerstone in the treatment of respiratory diseases for decades, primarily valued for its mucolytic and secretolytic properties.[1] Initially marketed for its ability to clear mucus from the airways, recent pharmacological investigations have unveiled a surprising multiplicity of molecular targets, suggesting its therapeutic potential extends far beyond respiratory ailments.[1][2] This technical guide provides an in-depth exploration of the known molecular targets of Ambroxol, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development.
Primary Molecular Targets and Mechanisms of Action
Ambroxol's therapeutic effects are mediated through its interaction with a diverse range of cellular components, including ion channels, lysosomal enzymes, and key signaling proteins involved in inflammation and oxidative stress.
Ion Channel Modulation
Ambroxol exhibits significant activity as an ion channel blocker, which underlies its local anesthetic and analgesic properties.[3][4]
Ambroxol is a potent inhibitor of neuronal voltage-gated sodium channels.[4] This blockade is particularly effective on tetrodotoxin-resistant (TTX-r) channels, such as NaV1.8, which are crucial in pain-sensing neurons.[3][5] This preferential action explains its efficacy in suppressing inflammatory and neuropathic pain.[3][5] The interaction is characteristic of local anesthetics, involving specific residues in the S6 transmembrane segments of the channel protein.[6][7]
In addition to sodium channels, Ambroxol inhibits voltage-gated calcium channels.[3] More recent evidence highlights a complex role in calcium homeostasis. Ambroxol treatment enhances the ciliary beat frequency in airway cells by activating L-type voltage-gated Ca2+ channels (CaV1.2), a process inhibited by nifedipine.[8] This activation leads to an increase in intracellular Ca2+, which drives ciliary motion.[8][9]
Lysosomal Function and Chaperone Activity
One of the most significant recent discoveries is Ambroxol's role as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[10][11][12]
Mutations in the GBA1 gene, which encodes GCase, are the cause of Gaucher disease and represent a major genetic risk factor for Parkinson's disease.[13] Ambroxol binds to both wild-type and mutant GCase within the neutral pH environment of the endoplasmic reticulum (ER).[14][15] This binding stabilizes the misfolded enzyme, preventing its degradation and facilitating its proper trafficking to the lysosome.[11][12] In the acidic environment of the lysosome, Ambroxol dissociates, allowing the now correctly folded enzyme to function and clear its substrate, glucosylceramide.[11][16] This chaperone activity has been shown to increase GCase levels and activity in various cell and animal models.[13][17]
Ambroxol accumulates in acidic organelles like lysosomes (and lamellar bodies in pneumocytes), where it neutralizes the internal pH.[4][14] This pH change triggers the release of calcium from these acidic stores, an effect that can be mitigated by inhibitors of the vesicular H+ ATPase, such as bafilomycin A1.[7][14] This release of lysosomal calcium is a key mechanism behind its secretagogue effects, as it promotes the exocytosis of substances like pulmonary surfactant.[4][14]
Anti-inflammatory and Antioxidant Pathways
Ambroxol demonstrates robust anti-inflammatory and antioxidant properties by modulating key signaling pathways.[1][2][18]
Ambroxol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[19][20] By inhibiting the NF-κB pathway, Ambroxol reduces the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from inflammatory cells.[21][22][23]
Ambroxol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5][20] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon stimulation by Ambroxol, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[24] This leads to the upregulation of potent antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1), which helps protect tissues from oxidative damage.[3][5][23]
Quantitative Data on Molecular Interactions
The following tables summarize the quantitative data available for Ambroxol's interaction with its primary molecular targets.
| Target | Channel Subtype | Effect | Potency (IC50) | Cell/System Type | Reference(s) |
| Sodium Channel | TTX-resistant (NaV1.8) | Tonic Block | 35.2 µM | Rat Sensory Neurons | [3][24] |
| TTX-sensitive | Tonic Block | 100 - 111.5 µM | Rat Sensory Neurons | [3][24] |
Table 1: Inhibitory concentrations of Ambroxol on voltage-gated sodium channels.
| Target/Process | Effective Concentration Range | Observed Effect | Cell/System Type | Reference(s) |
| GCase Chaperone Activity | 5 - 60 µM | Significant enhancement of mutant GCase activity | Gaucher Disease (N370S/N370S) Fibroblasts | [10] |
| Cytokine Release Inhibition | 1 - 10 µM | Dose-dependent reduction (6-37%) of TNF-α, IL-2, and IFN-γ release | Human Peripheral Blood & Bronchoalveolar Mononuclear Cells | [6] |
| 100 µM | Inhibition of IgE-induced histamine, LTC4, IL-4, and IL-13 release | Human Basophils | [25] | |
| Antioxidant Activity | 25 - 70 µM | Inhibition (22-59%) of HClO-induced chlorination | Chemical Assay | [26] |
| 1 - 10 mM | Decrease (47-89%) of .OH-mediated deoxyribose oxidation | Chemical Assay | [26] | |
| Ciliary Beat Enhancement | 10 µM | ~30% enhancement of ciliary beat frequency and amplitude | Mouse Airway Ciliated Cells | [8] |
Table 2: Effective concentrations of Ambroxol for various biological activities.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Ambroxol's molecular targets.
Protocol 1: Whole-Cell Patch Clamp for Ion Channel Analysis
This protocol is used to measure the effect of Ambroxol on voltage-gated sodium currents in neuronal cells.[7][9][17]
1. Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., HEK293) expressing the sodium channel of interest (e.g., NaV1.8) on glass coverslips.
-
Use cells 1-2 days after plating for optimal recording.
2. Solutions:
-
External Solution (ACSF): Typically contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Ambroxol Stock: Prepare a concentrated stock solution (e.g., 100 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage steps (e.g., to 0 mV for 50 ms) to elicit sodium currents.
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of Ambroxol.
-
Record the currents in the presence of Ambroxol to determine the extent of channel blockade.
4. Data Analysis:
-
Measure the peak amplitude of the sodium current before (control) and after Ambroxol application.
-
Calculate the percentage of inhibition for each Ambroxol concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: GCase Enzymatic Activity Assay in Fibroblasts
This protocol measures the effect of Ambroxol on GCase activity in cultured patient-derived fibroblasts using a fluorogenic substrate.[10][15][25][27]
1. Cell Culture and Treatment:
-
Culture human skin fibroblasts (e.g., from a Gaucher disease patient with a specific mutation) in standard medium (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Ambroxol (e.g., 0, 10, 30, 60, 100 µM) for 20-24 hours.
2. Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5, containing 0.25% Triton X-100 and protease inhibitors).
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).
3. Enzymatic Reaction:
-
Prepare the assay buffer: 100 mM potassium phosphate buffer, pH 4.5, containing 0.15% Triton X-100 and 0.125% sodium taurocholate.
-
In a 96-well black plate, add 40 µg of protein lysate to each well.
-
Add the fluorogenic substrate, 1.5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to start the reaction.
-
Incubate the plate at 37°C for 1 hour, protected from light.
4. Fluorescence Measurement:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.0).
-
Measure the fluorescence in a plate reader with an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.
-
Create a standard curve using free 4-methylumbelliferone (B1674119) (4-MU) to quantify the amount of product generated.
5. Data Analysis:
-
Calculate the GCase activity as pmol of 4-MU released per mg of protein per hour.
-
Express the results as a fold increase in activity in Ambroxol-treated cells compared to untreated controls.
Protocol 3: Cytokine Release Measurement by ELISA
This protocol quantifies the inhibitory effect of Ambroxol on the release of pro-inflammatory cytokines from stimulated immune cells.[1][6][28]
1. Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
2. Cell Stimulation and Treatment:
-
Plate the PBMCs in a 96-well plate at a density of 1x10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of Ambroxol (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL), to induce cytokine production.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
3. Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant for analysis.
4. ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
5. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.
-
Determine the percentage inhibition of cytokine release by Ambroxol compared to the stimulated control.
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by Ambroxol and a typical experimental workflow.
Caption: Ambroxol's chaperone mechanism for GCase.
Caption: Ambroxol's dual role in inflammation and oxidative stress.
Caption: Experimental workflow for GCase activity assay.
Conclusion
Ambroxol hydrochloride is a multifaceted pharmacological agent with a growing list of identified molecular targets. Its well-established effects on ion channels are now complemented by its profound influence on lysosomal function and key inflammatory and antioxidant signaling pathways. The ability of Ambroxol to act as a chemical chaperone for GCase has opened new avenues for its potential application in neurodegenerative disorders like Gaucher and Parkinson's disease. The detailed protocols and pathway diagrams provided in this guide serve as a resource for the scientific community to further investigate and harness the therapeutic potential of this versatile molecule. Future research should focus on elucidating the precise binding kinetics with these targets and exploring their interplay in complex disease models.
References
- 1. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl-]i Decrease in the Lung Airway Epithelial Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium channel opener - Wikipedia [en.wikipedia.org]
- 5. Ambroxol mitigates renal ischemia/reperfusion-induced cardiac and renal injury via Nrf2/HO-1 activation and TLR4 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block of sensory neuronal Na+ channels by the secreolytic ambroxol is associated with an interaction with local anesthetic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Patch Clamp Protocol [labome.com]
- 10. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson's disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ambroxol Improves Amyloidogenic, NF-κB, and Nrf2 Pathways in a Scopolamine-Induced Cognitive Impairment Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 26. Ambroxol-induced modification of ion transport in human airway Calu-3 epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rotapharm.co.uk [rotapharm.co.uk]
Ambroxol Hydrochloride: A Pharmacological Chaperone Attenuating Endoplasmic Reticulum Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the role of Ambroxol hydrochloride in mitigating endoplasmic reticulum (ER) stress. Primarily known as a mucolytic agent, Ambroxol has emerged as a promising pharmacological chaperone with neuroprotective properties, particularly in the context of protein misfolding diseases such as Gaucher disease and GBA1-associated Parkinson's disease. This document synthesizes current scientific literature, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. The core of Ambroxol's action lies in its ability to stabilize mutant glucocerebrosidase (GCase), facilitating its proper folding and trafficking from the ER to the lysosome, thereby reducing the accumulation of misfolded protein that triggers the Unfolded Protein Response (UPR). This guide will delve into the specific effects of Ambroxol on the UPR, with a detailed focus on the IRE1α pathway, and will also address the current understanding of its impact on the PERK and ATF6 pathways.
Introduction: Endoplasmic Reticulum Stress and the Unfolded Protein Response
The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three ER-resident transmembrane sensors:
-
Inositol-requiring enzyme 1 (IRE1α): An endoribonuclease that, upon activation, unconventionally splices X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
PKR-like ER kinase (PERK): A kinase that, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a transient attenuation of global protein synthesis to reduce the protein load on the ER and, paradoxically, the preferential translation of activating transcription factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, autophagy, and apoptosis.
-
Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic fragment. This fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.
While the UPR is initially a pro-survival response, chronic or overwhelming ER stress can lead to the activation of apoptotic pathways, contributing to the pathology of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
This compound: From Mucolytic to Pharmacological Chaperone
This compound has a long history of clinical use as a mucolytic agent for respiratory diseases.[1] More recently, it has been repurposed as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease due to mutations in the GBA1 gene.[2][3] These mutations cause GCase to misfold and accumulate in the ER, leading to ER stress and subsequent cellular dysfunction.[2][4] Ambroxol binds to the misfolded GCase in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can perform its enzymatic function.[1][2] This chaperone activity not only restores GCase function but also alleviates the ER stress caused by the accumulation of the misfolded protein.[4][5]
Ambroxol's Impact on the Unfolded Protein Response
Ambroxol's primary mechanism of reducing ER stress is by addressing the root cause—the accumulation of misfolded GCase. By promoting the clearance of this misfolded protein from the ER, Ambroxol effectively dampens the activation of the UPR.
The IRE1α Pathway: A Key Target of Ambroxol's Action
The most well-documented effect of Ambroxol on the UPR is its modulation of the IRE1α pathway. In conditions of ER stress induced by misfolded GCase, the IRE1α pathway is activated, leading to the downstream activation of pro-inflammatory and apoptotic signaling. Ambroxol has been shown to suppress this activation.
A key study by Jiang et al. (2020) in a mouse model of intracerebral hemorrhage (ICH) demonstrated that Ambroxol administration significantly downregulates key components of the IRE1α pathway.[6][7]
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from western blot analysis of protein expression in the brain tissue of ICH mice treated with Ambroxol.[6][8]
| Protein | Treatment Group | Fold Change vs. ICH Group | p-value |
| IRE1α | ICH + Ambroxol (35 mg/kg) | ↓ ~0.6 | < 0.05 |
| ICH + Ambroxol (70 mg/kg) | ↓ ~0.4 | < 0.01 | |
| TRAF2 | ICH + Ambroxol (35 mg/kg) | ↓ ~0.5 | < 0.05 |
| ICH + Ambroxol (70 mg/kg) | ↓ ~0.4 | < 0.01 | |
| CHOP | ICH + Ambroxol (35 mg/kg) | ↓ ~0.5 | < 0.01 |
| ICH + Ambroxol (70 mg/kg) | ↓ ~0.3 | < 0.01 |
Data are estimations based on the graphical representation in Jiang et al. (2020).[6][8]
These findings indicate that Ambroxol treatment leads to a dose-dependent reduction in the expression of IRE1α and its downstream signaling components, TRAF2 and the pro-apoptotic factor CHOP.[6][7]
Signaling Pathway Diagram
The PERK Pathway: An Area for Further Investigation
The PERK branch of the UPR is a critical regulator of protein synthesis and cellular stress responses. Upon activation, PERK phosphorylates eIF2α, leading to a global reduction in translation. While some studies have noted increased eIF2α phosphorylation in cellular models of GBA1 mutations, there is currently a lack of direct evidence from peer-reviewed literature demonstrating a direct modulatory effect of Ambroxol on PERK phosphorylation.[5]
It can be hypothesized that by reducing the load of misfolded GCase in the ER, Ambroxol would indirectly lead to a deactivation of the PERK pathway. However, without direct experimental evidence, this remains speculative. Future research should focus on quantifying the levels of phosphorylated PERK and phosphorylated eIF2α in various cell and animal models of GBA1-related diseases following Ambroxol treatment.
The ATF6 Pathway: Unexplored Territory
Similar to the PERK pathway, the direct effect of Ambroxol on the ATF6 branch of the UPR is not well-documented in the current scientific literature. ATF6 activation involves its translocation to the Golgi and subsequent cleavage to an active transcription factor. This leads to the upregulation of ER chaperones such as BiP/GRP78.
While Ambroxol's action in reducing misfolded protein load would logically lead to a decreased need for ATF6 activation, direct experimental validation is required. Studies investigating the cleavage of ATF6 and the expression levels of its downstream targets, such as BiP/GRP78 and CHOP, in response to Ambroxol treatment are needed to fully elucidate its mechanism of action. One study did show that Ambroxol treatment can decrease the expression of BiP mRNA in a Drosophila model of Gaucher disease, suggesting a potential dampening of the UPR, which could involve the ATF6 pathway.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of Ambroxol in reducing ER stress.
Western Blot Analysis of UPR Proteins
Objective: To quantify the expression levels of key UPR proteins (e.g., IRE1α, TRAF2, CHOP, p-PERK, p-eIF2α, cleaved ATF6, GRP78/BiP).
Methodology:
-
Cell/Tissue Lysis:
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-IRE1α, anti-TRAF2, anti-CHOP, anti-p-PERK, anti-p-eIF2α, anti-ATF6, anti-GRP78) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[6]
-
Experimental Workflow Diagram
Immunofluorescence Staining for ER Stress Markers
Objective: To visualize and quantify the expression and localization of ER stress markers (e.g., CHOP, GRP78/BiP) in cells or tissue sections.
Methodology:
-
Sample Preparation:
-
For cultured cells: Grow cells on coverslips.
-
For tissue sections: Prepare 25 µm cryosections.[6]
-
-
Fixation and Permeabilization:
-
Fix samples with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[6]
-
-
Blocking:
-
Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
-
Antibody Incubation:
-
Incubate with primary antibodies (e.g., anti-CHOP, anti-GRP78) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides with anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify fluorescence intensity or the number of positive cells using image analysis software.[6]
-
XBP1 mRNA Splicing Assay (RT-PCR)
Objective: To assess the activation of the IRE1α pathway by detecting the splicing of XBP1 mRNA.
Methodology:
-
RNA Extraction and Reverse Transcription:
-
Extract total RNA from cells or tissues using TRIzol or a similar reagent.
-
Perform reverse transcription using a cDNA synthesis kit with oligo(dT) primers to generate cDNA.
-
-
PCR Amplification:
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
PCR cycling conditions: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 s, 60°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.
-
-
Analysis of PCR Products:
-
Separate the PCR products on a 2.5-3% agarose (B213101) gel.
-
Unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands due to the 26-nucleotide difference in size.
-
Alternatively, digest the PCR products with the restriction enzyme PstI, which specifically cuts the uXBP1 amplicon, to confirm the identity of the bands.
-
Quantify the band intensities to determine the ratio of sXBP1 to uXBP1.
-
Conclusion and Future Directions
This compound effectively reduces endoplasmic reticulum stress, primarily through its function as a pharmacological chaperone for mutant GCase. This action alleviates the accumulation of misfolded proteins in the ER, thereby suppressing the Unfolded Protein Response. The most compelling evidence for Ambroxol's effect on the UPR lies in its ability to downregulate the IRE1α/TRAF2/CHOP signaling pathway, leading to a reduction in pro-inflammatory and apoptotic signaling.
However, significant gaps remain in our understanding of Ambroxol's interaction with the other two branches of the UPR, the PERK and ATF6 pathways. While it is plausible that Ambroxol indirectly dampens these pathways by reducing the overall ER stress load, direct experimental evidence is currently lacking.
Future research should prioritize:
-
Investigating the effects of Ambroxol on the PERK and ATF6 pathways: This includes quantifying the phosphorylation of PERK and eIF2α, and assessing the cleavage of ATF6 in response to Ambroxol treatment in relevant cellular and animal models.
-
Conducting dose-response studies: Determining the optimal concentrations of Ambroxol for ER stress reduction in various cell types will be crucial for its therapeutic application.
-
Exploring the broader effects of Ambroxol on UPR target genes: A comprehensive transcriptomic analysis of Ambroxol-treated cells under ER stress conditions would provide a more complete picture of its mechanism of action.
A thorough understanding of how Ambroxol modulates all three arms of the UPR will be essential for the development of targeted therapies for a range of diseases associated with ER stress and protein misfolding.
References
- 1. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ambroxol Improves Neuronal Survival and Reduces White Matter Damage through Suppressing Endoplasmic Reticulum Stress in Microglia after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Effect of Ambroxol Hydrochloride on Pulmonary Surfactant Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has been recognized for its significant effects on the pulmonary surfactant system. This technical guide provides an in-depth analysis of the mechanisms by which ambroxol stimulates the synthesis and secretion of surfactant components in lung alveolar cells. It consolidates quantitative data from various studies, details common experimental protocols for investigation, and presents the underlying signaling pathways through structured diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in respiratory medicine and drug development.
Introduction
Pulmonary surfactant is a complex lipoprotein mixture, composed primarily of phospholipids (B1166683) and four specific surfactant proteins (SP-A, SP-B, SP-C, and SP-D). It is synthesized and secreted by alveolar type II (ATII) cells and stored in specialized organelles called lamellar bodies.[1] The primary function of surfactant is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration. Ambroxol hydrochloride, a metabolite of bromhexine, is known to enhance the production and release of this crucial substance.[2][3][4] Its therapeutic efficacy in various respiratory diseases is, in part, attributed to this surfactant-stimulating property.[5][6] This guide delineates the molecular mechanisms, quantitative effects, and experimental methodologies related to ambroxol's impact on surfactant homeostasis.
Mechanism of Action
Ambroxol exerts a dual effect on the pulmonary surfactant system: it stimulates the secretion of pre-synthesized surfactant stored in lamellar bodies and enhances the de novo synthesis of both phospholipid and protein components.
Stimulation of Surfactant Secretion
The primary mechanism for ambroxol-induced surfactant secretion involves the mobilization of intracellular calcium (Ca²⁺) from acidic stores within the ATII cells. Ambroxol accumulates in the lamellar bodies, which are lysosome-related organelles with an acidic lumen.[7] As a weak base, ambroxol leads to a neutralization of the intra-organellar pH. This pH shift triggers the release of Ca²⁺ from the lamellar bodies into the cytoplasm. The resulting increase in cytosolic Ca²⁺ concentration is a key signal for the exocytosis of lamellar bodies, leading to the secretion of surfactant into the alveolar space.[7]
Enhancement of Surfactant Synthesis
In addition to promoting secretion, ambroxol stimulates the synthesis of surfactant components. Studies have demonstrated that ambroxol treatment leads to an increase in the mRNA and protein levels of specific surfactant proteins, notably SP-B and SP-C, and enhances the synthesis of phospholipids, particularly phosphatidylcholine (PC).[6][8][9][10]
While the exact signaling cascade for synthesis is not fully elucidated, it is hypothesized to involve common pathways that regulate surfactant gene expression.[5] Key transcription factors such as Thyroid Transcription Factor 1 (TTF-1) are critical for the expression of SP-B and SP-C.[11][12] The activity of these factors can be modulated by signaling cascades, including the cAMP/Protein Kinase A (PKA) pathway. It is plausible that ambroxol may trigger an increase in intracellular cAMP, leading to the activation of PKA, which can then phosphorylate transcription factors like CREB (cAMP response element-binding protein). Activated CREB and other factors can promote the expression of TTF-1, subsequently driving the transcription of surfactant protein genes.
References
- 1. InterPro [ebi.ac.uk]
- 2. Cell-specific modulation of surfactant proteins by ambroxol treatment [ouci.dntb.gov.ua]
- 3. karger.com [karger.com]
- 4. [Effect of ambroxol on surfactant secretion and synthesis in isolated type II alveolar cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CREB‐binding protein regulates lung cancer growth by targeting MAPK and CPSF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Co-aerosolized Pulmonary Surfactant and Ambroxol for COVID-19 ARDS Intervention: What Are We Waiting for? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Thyroid transcription factor-1 (TTF-1/Nkx2.1/TITF1) gene regulation in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thyroid Transcription Factor-1: Structure, Expression, Function and Its Relationship with Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Synthesis and Characterization of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol hydrochloride, a potent mucolytic agent, is widely utilized in the treatment of respiratory disorders associated with excessive mucus production. This technical guide provides a comprehensive overview of the fundamental synthesis and characterization of this compound. It details various synthetic routes with comparative data on yields and purity, outlines rigorous experimental protocols for its characterization using modern analytical techniques, and presents key quantitative data in structured tables for ease of reference. Furthermore, this document includes visualizations of the primary synthesis pathway, a general experimental workflow for characterization, and the key signaling pathway involved in its mechanism of action to facilitate a deeper understanding of this important pharmaceutical compound.
Introduction
This compound, chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a semi-synthetic derivative of vasicine, an alkaloid obtained from the plant Adhatoda vasica. It is the active metabolite of bromhexine (B1221334) and has been in clinical use for decades as an effective secretolytic and secretomotoric agent. Its primary therapeutic action is to improve mucus clearance from the respiratory tract, making it a cornerstone in the management of conditions such as acute and chronic bronchitis. This guide serves as a technical resource for professionals engaged in the research, development, and quality control of this compound.
Synthesis of this compound
Several synthetic pathways for this compound have been established, starting from various readily available precursors. The choice of a particular route often depends on factors such as cost-effectiveness, yield, purity of the final product, and scalability for industrial production. Below are summaries of prominent synthetic methods.
Synthesis from 2-Amino-3,5-dibromobenzaldehyde (B195418)
A common and efficient method involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (B47343).
Experimental Protocol:
-
Condensation: 2-Amino-3,5-dibromobenzaldehyde (10.0 g, 35.9 mmol) and trans-4-aminocyclohexanol (5.0 g, 43.4 mmol) are dissolved in 100 ml of methanol. The mixture is heated to reflux (60-65°C) and stirred for 6 hours. The reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Reduction: After the condensation is complete, the reaction mixture is cooled to 30-40°C. Sodium borohydride (B1222165) (2.1 g, 55.5 mmol) is added portion-wise, and the mixture is stirred for another 6 hours.[1]
-
Salification and Isolation: The reaction mixture is cooled to 10-20°C, and the pH is adjusted to 1 with hydrochloric acid solution. The mixture is further cooled to 5-10°C and stirred for 6 hours to facilitate crystallization. The resulting precipitate is filtered, washed, and dried to yield crude this compound.[1]
-
Purification: The crude product can be recrystallized from a methanol-water mixture to obtain a high-purity final product.[1]
Synthesis from Methyl 2-Aminobenzoate (B8764639)
This multi-step synthesis begins with the bromination of methyl 2-aminobenzoate.
Experimental Protocol:
-
Bromination: Methyl 2-aminobenzoate is brominated to introduce two bromine atoms onto the aromatic ring.
-
Reduction: The ester group is reduced to an alcohol.
-
Oxidation: The alcohol is then oxidized to an aldehyde.
-
Condensation and Salification: The resulting aldehyde undergoes condensation with trans-4-aminocyclohexanol, followed by salification with hydrochloric acid to yield this compound.[2][3]
Synthesis from Isatoic Anhydride (B1165640)
This pathway involves the reaction of isatoic anhydride with trans-4-aminocyclohexanol as a key step.
Experimental Protocol:
-
Ring Opening and Amide Formation: Isatoic anhydride reacts with trans-4-aminocyclohexanol to form trans-4-[(2-aminobenzoyl)amino]cyclohexanol.
-
Bromination: The intermediate is then brominated to yield trans-4-[(2-amino-3,5-dibromobenzoyl)amino]cyclohexanol.
-
Reduction: The amide bond is reduced to an amine to form the Ambroxol base.
-
Salification: The Ambroxol base is treated with hydrochloric acid to produce this compound.
Data Presentation: Comparison of Synthetic Routes
| Starting Material | Key Steps | Reported Yield (%) | Reported Purity (%) | Reference |
| 2-Amino-3,5-dibromobenzaldehyde | Condensation, Reduction, Salification | 81.4 - 85.5 | 99.14 - 99.35 | [1] |
| Methyl 2-Aminobenzoate | Bromination, Reduction, Oxidation, Condensation, Salification | 54.6 | >99.9 | [2][3] |
| Isatoic Anhydride | Ring Opening, Bromination, Reduction, Salification | - | - | |
| trans-4-Aminocyclohexanol and 2-Amino-3,5-dibromobenzaldehyde | Reductive Amination, Salification | 96.26 | 99.76 |
Note: Yields and purities can vary based on specific reaction conditions and purification methods.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for this purpose.
Spectroscopic Characterization
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FT-IR spectrometer.
Data Presentation: FT-IR Spectral Data
| Wave Number (cm⁻¹) | Assignment | Functional Group | Reference |
| 3400-3345 | Intermolecular hydrogen bonded O-H stretch | Hydroxyl | [4][5] |
| 3350-3250 | Aromatic primary amine N-H stretch | Amine | [4][5] |
| 1595-1545 | Aromatic C=C stretching | Aromatic Ring | [5] |
| 700-600 | C-Br stretching | Alkyl Halide | [5] |
| 627.38 | Aliphatic Bromo compound | Alkyl Halide | [6] |
| 1629.54 | Secondary Amine | Amine | [6] |
| 1288.07 | Secondary Alcohol | Alcohol | [6] |
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of this compound.
Experimental Protocol:
A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the ¹H NMR spectrum is recorded on an NMR spectrometer.
Data Presentation: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~7.2 | s | 1H | Ar-H |
| ~4.8 | br s | 2H | -NH₂ |
| ~4.2 | s | 2H | Ar-CH₂-N |
| ~3.5 | m | 1H | CH-OH |
| ~3.0 | m | 1H | CH-N |
| ~2.0 | m | 2H | Cyclohexyl-H |
| ~1.8 | m | 2H | Cyclohexyl-H |
| ~1.4 | m | 4H | Cyclohexyl-H |
Note: This is a predicted spectrum. Experimental values may vary depending on the solvent and instrument used.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Data Presentation: Mass Spectrometry Data
| Ion | m/z | Description |
| [M+H]⁺ | 379 | Protonated molecular ion of Ambroxol base |
| Fragment | 264 | Major product ion |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of Ambroxol HCl via Reductive Amination.
Experimental Workflow for Characterization
References
- 1. rsc.org [rsc.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound(23828-92-4) 1H NMR spectrum [chemicalbook.com]
- 4. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckgas.com [ckgas.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Assessing the Chaperone Activity of Ambroxol Hydrochloride on Glucocerebrosidase (GCase)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Ambroxol hydrochloride, a long-established mucolytic agent, has garnered significant attention for its potential as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[1][2][3] Ambroxol has been shown to act as a pH-dependent chaperone, binding to and stabilizing mutant GCase in the neutral pH of the endoplasmic reticulum (ER), facilitating its proper folding and trafficking to the lysosome.[4][5][6] Once in the acidic environment of the lysosome, Ambroxol dissociates, allowing the now correctly localized GCase to catabolize its substrate, glucosylceramide.[4][6] This document provides detailed protocols for assessing the chaperone activity of Ambroxol on GCase in cellular models.
Mechanism of Action: Ambroxol as a GCase Chaperone
Mutations in the GBA1 gene can cause GCase to misfold, leading to its retention in the ER and subsequent degradation via the ER-associated degradation (ERAD) pathway.[1] This results in insufficient levels of functional GCase in the lysosome and the accumulation of glucosylceramide.[4][7] Ambroxol addresses this by binding to the misfolded GCase in the ER, promoting its correct conformation.[1][5] This stabilized enzyme can then transit through the Golgi apparatus to the lysosome. The pH difference between the ER (neutral) and the lysosome (acidic) is crucial for Ambroxol's mechanism of action; its binding affinity for GCase is significantly lower at acidic pH, ensuring its release within the lysosome where the enzyme is active.[4][6][8]
Experimental Protocols
Cellular Models for Assessing Ambroxol Activity
The chaperone activity of Ambroxol is highly dependent on the specific GBA1 mutation.[9][10][11] Therefore, patient-derived cells are often the most relevant models.
-
Patient-Derived Fibroblasts: Skin fibroblasts from Gaucher disease patients are a well-established model.[4][6][9]
-
Peripheral Blood Mononuclear Cells (PBMCs) and Macrophages: These are readily accessible primary cells that can be used for screening.[2][9][10][11]
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons: For studying the effects of Ambroxol in a neuronal context, particularly relevant for neuronopathic Gaucher disease and Parkinson's disease.[3][5]
Protocol: Treatment of Patient-Derived Fibroblasts with Ambroxol
This protocol describes the treatment of patient-derived fibroblasts to assess the effect of Ambroxol on GCase activity and protein levels.
Materials:
-
Patient-derived fibroblast cell line (and a healthy control line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound solution (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bicinchoninic acid (BCA) protein assay kit
Procedure:
-
Cell Culture: Culture patient-derived fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Seed the fibroblasts in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 30 µM, 60 µM, 100 µM).[8][9] Include a vehicle control (DMSO) at a concentration equivalent to the highest Ambroxol concentration used.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
Protocol: GCase Activity Assay
This assay measures the enzymatic activity of GCase using a fluorogenic substrate.
Materials:
-
Cell lysates (from Protocol 2)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate
-
Citrate/phosphate buffer (pH 5.2)
-
Glycine-NaOH buffer (pH 10.7) or another stop solution
-
Fluorometer
Procedure:
-
Reaction Setup: In a 96-well black plate, add a standardized amount of protein (e.g., 10-20 µg) from each cell lysate.
-
Substrate Addition: Prepare a 4-MUG solution in citrate/phosphate buffer. Add the 4-MUG solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stopping the Reaction: Add the glycine-NaOH buffer to each well to stop the reaction.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Calculate the GCase activity as the amount of 4-methylumbelliferone (B1674119) produced per unit of protein per unit of time. Express the results as a fold increase in activity compared to the untreated control.
Protocol: Western Blot for GCase Protein Levels
This protocol is used to determine the total amount of GCase protein.
Materials:
-
Cell lysates (from Protocol 2)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GCase
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix a standardized amount of protein from each cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GCase antibody and the anti-loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the GCase signal to the loading control.
Protocol: Thermal Stability Assay
This assay assesses the ability of Ambroxol to stabilize GCase against thermal denaturation.[8][13][14]
Materials:
-
Recombinant human GCase or cell lysate
-
This compound
-
Assay buffer (e.g., citrate/phosphate buffer, pH 7.0)
-
PCR thermocycler or water bath
-
GCase activity assay reagents (from Protocol 3)
Procedure:
-
Incubation with Ambroxol: Incubate a fixed amount of GCase with varying concentrations of Ambroxol (and a vehicle control) in the assay buffer for 30 minutes on ice.
-
Thermal Denaturation: Subject the samples to a range of temperatures (e.g., 40-60°C) for a fixed period (e.g., 15 minutes) using a thermocycler. Keep a parallel set of samples on ice as a non-denatured control.
-
GCase Activity Measurement: After the heat treatment, measure the residual GCase activity of all samples using the GCase activity assay (Protocol 3).
-
Data Analysis: Plot the percentage of residual GCase activity against the temperature for each Ambroxol concentration. An increase in the melting temperature (Tm) indicates stabilization of the enzyme by Ambroxol.
Data Presentation
Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Fibroblasts
| GBA1 Genotype | Ambroxol Conc. (µM) | Fold Increase in GCase Activity (Mean ± SEM) | Reference |
| N370S/N370S | 30 | ~2.0 | [8] |
| F213I/L444P | 60 | ~1.5 | [6] |
| L444P/L444P | 100 | Varied response | [9] |
| R131C/R131C | 100 | ~1.5 | [6] |
Table 2: Ambroxol-Mediated Increase in GCase Activity in Various Cell Models
| Cell Model | GBA1 Genotype | Ambroxol Conc. (µM) | Fold Increase in GCase Activity (Mean ± SEM) | Reference |
| Macrophages (GD) | Multiple | Not specified | ~3.3 | [2] |
| Macrophages (GBA-PD) | Multiple | Not specified | ~3.5 | [2] |
| Fibroblasts (PD-GBA) | Not specified | Not specified | Significant increase | [15] |
| iPSC-derived Neurons (GBA-PD) | N370S/wt | Not specified | Significant increase | [16] |
Visualizations
Caption: Mechanism of Ambroxol as a GCase pharmacological chaperone.
Caption: Workflow for assessing Ambroxol's chaperone activity.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gaucherdisease.org [gaucherdisease.org]
- 8. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.lib.asu.edu [search.lib.asu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of Ambroxol Hydrochloride in Cell Lysates by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Ambroxol hydrochloride in cell lysate samples. The protocol employs a straightforward protein precipitation step for sample clean-up, followed by reversed-phase chromatographic separation and UV detection. This method is suitable for cellular uptake studies, pharmacokinetic assessments, and efficacy evaluations of this compound in in vitro cell culture models. All quantitative data and experimental protocols are presented to facilitate seamless adoption and implementation in a laboratory setting.
Introduction
This compound is a mucolytic agent widely used in the treatment of respiratory diseases. Understanding its cellular uptake and intracellular concentration is crucial for elucidating its mechanism of action and for the development of new therapeutic strategies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise quantification of small molecules like Ambroxol in complex biological matrices.[1] This document provides a detailed protocol for the determination of this compound in cell lysates using an HPLC-UV system, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid
-
Ultrapure water
-
Cell lysis buffer (e.g., RIPA buffer)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software is required.
Preparation of Solutions
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer. For example, a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) in a 60:40 (v/v) ratio can be used. The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation: Protein Precipitation
-
Cell Lysis: After treating cultured cells with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable cell lysis buffer.
-
Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile (a 1:3 ratio) to precipitate the proteins.[2]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully collect the supernatant containing this compound and transfer it to a clean microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Method
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M KH2PO4 (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 248 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Data Presentation: Method Validation Summary
The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines. The following tables summarize the quantitative data for the key validation parameters.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 5 | 99.5 | 1.8 |
| 25 | 101.2 | 1.2 |
| 45 | 98.9 | 1.5 |
Table 4: Precision
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |
| 5 | < 2.0 | < 3.0 |
| 25 | < 1.5 | < 2.5 |
| 45 | < 1.0 | < 2.0 |
Visualization of Experimental Workflow
The following diagram illustrates the complete experimental workflow from cell culture to the final quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, accurate, and precise technique for the quantification of this compound in cell lysates. The protein precipitation sample preparation protocol is effective in removing interfering matrix components, ensuring reliable chromatographic analysis. This method can be readily implemented in research and drug development laboratories for various in vitro studies involving this compound.
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of Ambroxol Hydrochloride in an In Vitro Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has garnered significant interest for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Emerging evidence suggests that ambroxol may exert its effects through multiple mechanisms, including the enhancement of glucocerebrosidase (GCase) activity, modulation of α-synuclein aggregation, and attenuation of oxidative stress and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for establishing an in vitro model to study the neuroprotective effects of ambroxol hydrochloride using the human neuroblastoma SH-SY5Y cell line, a well-established model for neuronal studies.
The protocols outlined below describe the induction of neurotoxicity using rotenone, a potent mitochondrial complex I inhibitor that mimics key pathological features of PD, and subsequent assessment of ambroxol's protective effects through cell viability, oxidative stress, and apoptosis assays.
Key Signaling Pathways
Ambroxol's neuroprotective effects are believed to be mediated through several key signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.
-
GCase/α-Synuclein Pathway: Ambroxol acts as a chaperone for the lysosomal enzyme GCase, enhancing its activity. Deficiencies in GCase are a significant genetic risk factor for Parkinson's disease, leading to the accumulation of its substrate, glucosylceramide, and promoting the aggregation of α-synuclein, a hallmark of PD. By restoring GCase function, ambroxol can facilitate the clearance of α-synuclein aggregates.[1][2][4][5]
-
Nrf2/ARE Signaling Pathway: Ambroxol has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][7][8] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This pathway is critical in combating the oxidative stress induced by neurotoxins like rotenone.
-
Akt/GSK-3β Signaling Pathway: The Akt/Glycogen synthase kinase-3β (GSK-3β) signaling pathway is a key regulator of neuronal survival and apoptosis. Ambroxol has been observed to modulate this pathway, promoting pro-survival signals and inhibiting apoptotic cascades.[6][9]
GCase/α-Synuclein Pathway Modulation by Ambroxol.
Nrf2/ARE Antioxidant Response Pathway.
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research due to its human origin and catecholaminergic properties.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
In Vitro Model of Rotenone-Induced Neurotoxicity
This protocol describes the establishment of a Parkinson's-like cellular model by inducing neurotoxicity with rotenone.
References
- 1. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer's-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ambroxol Improves Amyloidogenic, NF-κB, and Nrf2 Pathways in a Scopolamine-Induced Cognitive Impairment Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Ambroxol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ambroxol (B1667023) hydrochloride, chemically known as trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a potent mucolytic agent used in the treatment of respiratory diseases associated with excessive or viscous mucus. It enhances mucociliary clearance, stimulates surfactant production, and exhibits anti-inflammatory and antioxidant properties. For research and development purposes, a reliable and well-documented method for its synthesis and purification is essential to ensure high purity and consistent results. This document provides detailed protocols for a common and efficient synthesis route, subsequent purification, and analytical methods for quality control.
Section 1: Synthesis of Ambroxol Hydrochloride
The synthesis is efficiently performed via a "one-pot" reaction, which involves the condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with trans-4-aminocyclohexanol (B47343) to form a Schiff base intermediate, followed by in-situ reduction and subsequent salification with hydrochloric acid. This method avoids the isolation of the unstable intermediate, simplifying the procedure and improving overall yield.[1]
Synthesis Workflow Diagram
The overall synthetic pathway can be visualized as a three-step process within a single reaction vessel.
Caption: One-pot synthesis of Ambroxol HCl from starting materials.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Amino-3,5-dibromobenzaldehyde | 278.94 | >98% | Starting material |
| trans-4-Aminocyclohexanol | 115.17 | >98% | Starting material |
| Methanol (MeOH) | 32.04 | Anhydrous | Reaction solvent |
| Sodium borohydride (B1222165) (NaBH₄) | 37.83 | >98% | Reducing agent |
| Hydrochloric acid (HCl) | 36.46 | 37% (conc.) | For salification |
| Activated Carbon | - | Decolorizing grade | For purification |
| Deionized Water | 18.02 | High purity | For purification |
Experimental Protocol: One-Pot Synthesis
This protocol is based on a molar ratio of approximately 1:1.2 for 2-amino-3,5-dibromobenzaldehyde to trans-4-aminocyclohexanol.[1]
-
Step 1: Condensation (Schiff Base Formation)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3,5-dibromobenzaldehyde (e.g., 10.0 g, 35.9 mmol) and methanol (100 mL).
-
Add trans-4-aminocyclohexanol (e.g., 5.0 g, 43.4 mmol) to the flask.
-
Heat the mixture to reflux (approximately 60-65°C) with continuous stirring.
-
Maintain the reflux for 6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]
-
-
Step 2: Reduction
-
After 6 hours, cool the reaction mixture to 30-40°C.[1]
-
Slowly add sodium borohydride (e.g., 2.1 g, 55.5 mmol) in portions to the stirred solution. An exothermic reaction may occur; maintain the temperature below 40°C.
-
Once the addition is complete, continue stirring at this temperature for another 6 hours. Monitor the reaction by TLC until the Schiff base intermediate is consumed.[1]
-
-
Step 3: Salification and Isolation
-
Cool the reaction mixture to 10-20°C in an ice bath.[1]
-
Slowly add concentrated hydrochloric acid dropwise while stirring to adjust the pH of the solution to 1-2. A precipitate will form.
-
After adjusting the pH, cool the suspension to 0-5°C and continue stirring for an additional 3-6 hours to ensure complete crystallization.[1]
-
Collect the crude this compound product by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol and then with diethyl ether.
-
Dry the solid under vacuum at 50-60°C to a constant weight.
-
Quantitative Data: Synthesis
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Value | Reference |
| Molar Ratio (Aldehyde:Amine) | 1 : 1.2 | [1] |
| Reaction Time (Condensation) | 6 hours | [1] |
| Reaction Time (Reduction) | 6 hours | [1] |
| Crude Product Yield | 79 - 86% | [1] |
| Crude Product Purity (HPLC) | ~99.3% | [1] |
Section 2: Purification of this compound
The primary method for purifying the crude product is recrystallization, which removes residual starting materials, by-products, and other impurities. The choice of solvent is critical for obtaining high-purity crystals.
Purification and Analysis Workflow
Caption: Workflow from crude product to purified and analyzed final compound.
Experimental Protocol: Recrystallization
-
Place the crude this compound (e.g., 10 g) into an Erlenmeyer flask.
-
Add a suitable solvent or solvent mixture, such as water or an ethanol/water mixture.[2][3] For 10g of crude product, start with approximately 70-80 mL of 30% aqueous methanol.[1]
-
Heat the mixture with stirring on a hot plate until the solid completely dissolves.
-
Add a small amount of activated carbon (e.g., 0.5 g) to the hot solution to decolorize it.[4]
-
Maintain the heat for 5-10 minutes, then perform a hot filtration using fluted filter paper to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath (0-5°C) for at least 2 hours to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.
-
A single recrystallization can increase the purity to over 99.9%.[1][5]
Section 3: Quality Control and Analysis
To ensure the identity and purity of the synthesized this compound, several analytical techniques should be employed.
Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for determining purity and quantifying impurities.
-
Methodology :
-
Column : Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase : A common mobile phase is a mixture of acetonitrile (B52724) and an aqueous buffer. For example, a mixture of equal volumes of acetonitrile and an ammonium (B1175870) phosphate (B84403) buffer (1.32 g/L in water, adjusted to pH 7.0 with phosphoric acid).[6] Another option is acetonitrile and water (pH 3.5 adjusted with orthophosphoric acid, 60:40 v/v).[7]
-
Detection : Use a UV detector set at 245 nm, 248 nm, or 250 nm.[6][7][8]
-
Sample Preparation : Dissolve an accurately weighed amount of the synthesized product in the mobile phase to a known concentration (e.g., 10-50 µg/mL).
-
Injection : Inject 20 µL of the sample solution.
-
Analysis : The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
-
Protocol: Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method to qualitatively assess purity and monitor reaction progress.
-
Methodology :
-
Plate : Use TLC plates pre-coated with silica (B1680970) gel F254.[6]
-
Mobile Phase : A suitable solvent system is a mixture of hexane, ethyl acetate, propanol, and concentrated ammonia (B1221849) (70:20:10:1 V/V/V/V).[6]
-
Sample Preparation : Dissolve a small amount of the product in methanol (e.g., 10 mg/mL).
-
Application : Spot 10 µL of the solution onto the TLC plate.
-
Development : Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches about two-thirds of the way up the plate.[6]
-
Detection : Dry the plate and visualize the spots under UV light at 254 nm.[6] A single spot corresponding to a standard reference indicates high purity. The Rf value should be compared with a standard.
-
Protocol: UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for identification and quantitative analysis based on Beer's Law.
-
Methodology :
-
Solvent : Prepare solutions using 0.05 M sulfuric acid or methanol.[6][9]
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 2-10 µg/mL).[9]
-
Analysis : Scan the solution from 200-400 nm. This compound typically exhibits two absorption maxima, one around 244-250 nm and a second, less intense peak around 306-310 nm.[6][9][10][11]
-
Identification : The ratio of absorbance at the two maxima (A245/A310) should be between 3.2 and 3.4, which is a key identification characteristic.[6]
-
Summary of Analytical Parameters
| Technique | Parameter | Typical Value | Reference(s) |
| HPLC | Column | C18 (Reversed-Phase) | [6][7] |
| Mobile Phase | Acetonitrile / Ammonium Phosphate Buffer (pH 7.0) | [6] | |
| Detection Wavelength | 248 nm | [6] | |
| TLC | Stationary Phase | Silica Gel F254 | [6] |
| Mobile Phase | Hexane:EtOAc:Propanol:NH₃ (70:20:10:1) | [6] | |
| Detection | UV light at 254 nm | [6] | |
| UV-Vis | Solvent | 0.05 M H₂SO₄ | [6] |
| λmax 1 | ~245 nm | [6][10] | |
| λmax 2 | ~310 nm | [6] | |
| Absorbance Ratio | A245/A310 = 3.2 - 3.4 | [6] |
Section 4: Brief Overview of Mechanism of Action
For researchers, understanding the biological context is crucial. Ambroxol's primary therapeutic effect is its mucokinetic and secretolytic action. It stimulates the serous cells of the bronchial glands, leading to the production of a less viscous mucus. It also breaks down the network of acidic mucopolysaccharide fibers in the sputum, further reducing viscosity.
Caption: Ambroxol reduces mucus viscosity and improves clearance.
References
- 1. CN103012167A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN102964257B - this compound compound and medicine composition thereof - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. CN103073439B - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Simultaneous UV Spectrophotometric Estimation of this compound and Levocetirizine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Ambroxol Hydrochloride in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol hydrochloride, a widely used mucolytic agent, has garnered significant attention for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.[1] This document provides detailed application notes and protocols for the use of this compound in primary neuronal cell cultures. It is designed to assist researchers in investigating its mechanisms of action and effects on neuronal health. Ambroxol has been shown to act as a chaperone for the lysosomal enzyme glucocerebrosidase (GCase), enhancing its activity and promoting the clearance of protein aggregates, such as α-synuclein, which are hallmarks of synucleinopathies like Parkinson's disease.[2][3] Furthermore, it exhibits anti-inflammatory and antioxidant effects, contributing to its neuroprotective profile.[1][4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on primary neuronal cell cultures as reported in the literature.
Table 1: Effect of this compound on Neuronal Viability
| Concentration | Treatment Duration | Effect on Cell Viability | Reference |
| 10 µM | 5 days | No significant effect on cell death | [6] |
| 30 µM | 5 days | No significant effect on cell death | [6] |
| 60 µM | 5 days | 63% decrease in the number of live cells | [6] |
Table 2: Effect of this compound on α-Synuclein Metabolism in Primary Cortical Neurons
| Parameter | 10 µM Ambroxol | 30 µM Ambroxol | Reference |
| Total α-synuclein protein | Increased | Increased | [7][8] |
| α-synuclein mRNA levels | Increased | Increased | [7][8] |
| Extracellular α-synuclein | Increased | Increased | [7][8] |
| Phosphorylated (S129) α-synuclein | Decreased | Decreased | [7][8] |
Table 3: Effect of this compound on Lysosomal and Autophagy-Related Markers in Primary Cortical Neurons
| Parameter | 10 µM Ambroxol | 30 µM Ambroxol | Reference |
| TFEB levels in cytosolic lysates | ~10% decrease (NS) | ~38% decrease (p < 0.05) | [6] |
| TFEB translocation to the nucleus | Increased | Increased | [8] |
| Cathepsin D mRNA | Increased | Increased | [8] |
| LC3B-II basal levels | Increased | Increased | [8] |
Table 4: Effect of this compound on Mitochondrial Markers in Primary Cortical Neurons
| Parameter | 10 µM Ambroxol | 30 µM Ambroxol | Reference |
| Pgc1α mRNA | Increased | Increased | [8] |
| Cox3 mRNA | No significant change | Increased | [8] |
| mt-Nd6 mRNA | No significant change | Increased | [8] |
| COX IV protein | No significant change | Increased | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Ambroxol and a typical experimental workflow for its application in primary neuronal cultures.
Caption: Ambroxol Signaling Pathway in Neurons.
References
- 1. Primary Culture of Cortical Neurons [bio-protocol.org]
- 2. Preparation of Dissociated Mouse Cortical Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 7. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
Application Notes and Protocols for the Determination of Ambroxol Hydrochloride in Cerebrospinal Fluid
Introduction
Ambroxol (B1667023), a mucolytic agent, is currently being investigated for its neuroprotective effects and potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease.[1] Its ability to cross the blood-brain barrier and modulate cerebral glucocerebrosidase (GCase) activity makes the accurate quantification of its concentration in cerebrospinal fluid (CSF) a critical aspect of clinical and preclinical research.[1][2][3] This document provides a detailed protocol for the determination of Ambroxol hydrochloride in CSF using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]
Principle
The method described herein utilizes online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of Ambroxol in CSF.[4] A stable isotope-labeled internal standard (IS), Ambroxol-d5, is used to ensure accuracy and precision.[2] Sample preparation involves a rapid protein precipitation step.[4] Chromatographic separation is achieved on a monolithic column, followed by detection using a tandem mass spectrometer in the positive electrospray ionization mode.[2][4]
Experimental Protocols
Materials and Reagents
-
This compound (Merck)[2]
-
Ambroxol-d5 (Internal Standard, Cayman Chemical)[2]
-
Acetonitrile (B52724) (ACN), LC-MS grade (VWR)[2]
-
Formic acid, 99% (VWR)[2]
-
Ammonium formate, 99% (VWR)[2]
-
Dimethyl sulfoxide (B87167) (DMSO), ≥99.5% (Sigma Aldrich)[2]
-
Ultrapure water (Milli-Q Plus purification system)[2]
-
Drug-free human CSF (obtained from healthy donors)[2]
Instrumentation
-
Liquid Chromatography system coupled with a 3200 QTRAP tandem mass spectrometer[4]
-
Online Solid-Phase Extraction (SPE) system[4]
-
Monolithic column for chromatographic separation[4]
Standard Solution Preparation
-
Primary Stock Solutions : Prepare primary stock solutions of Ambroxol and Ambroxol-d5 in DMSO.[2]
-
Working Standard Solutions : Prepare working standard solutions by diluting the primary stock solutions with a mixture of ACN/water (1:1, v/v).[2]
-
Internal Standard Working Solution : Prepare the IS working solution at a concentration of 250 ng/mL.[2]
Sample Preparation
-
CSF Sample Collection : Obtain CSF samples and centrifuge at 2200 × g for 10 minutes at 4 °C.[2]
-
Protein Precipitation : To a 200 µL aliquot of CSF, add the internal standard.[4]
-
Precipitate proteins by adding 1 mL of acetonitrile (ACN).[4]
LC-MS/MS Analysis
-
Online SPE-LC-MS/MS : Inject the prepared sample into the online SPE-LC-MS/MS system.[4]
-
Chromatography : Perform gradient elution on a monolithic column.[4]
-
Mass Spectrometry : Detect Ambroxol and the internal standard using a tandem mass spectrometer in positive electrospray ionization mode.[4]
Data Presentation
The performance of the LC-MS/MS method for the determination of Ambroxol in CSF is summarized in the tables below.[4]
Table 1: Calibration Curve and Limit of Detection/Quantification [4]
| Parameter | Value |
| Linearity Range | 10–300 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision [4]
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | < 11.8 | < 11.3 | 96.3 - 107.8 | 96.3 - 107.8 |
| Medium | < 11.8 | < 11.3 | 96.3 - 107.8 | 96.3 - 107.8 |
| High | < 11.8 | < 11.3 | 96.3 - 107.8 | 96.3 - 107.8 |
Table 3: Recovery [4]
| Quality Control Sample | Mean Recovery (%) |
| Low | 99.0 |
| Medium | 103.0 |
| High | 100.6 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound determination in CSF.
Ambroxol's Potential Neuroprotective Signaling Pathways
Caption: Potential neuroprotective pathways of Ambroxol.
Conclusion
The described LC-MS/MS method is a robust, sensitive, and reliable approach for the quantitative determination of this compound in cerebrospinal fluid.[2][4] The successful validation of this method according to European Medicine Agency (EMA) guidelines ensures its suitability for pharmacokinetic studies and therapeutic drug monitoring in clinical trials investigating the role of Ambroxol in neurodegenerative diseases.[2][4]
References
- 1. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ambroxol Hydrochloride in GBA Mutant Fibroblast Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ambroxol hydrochloride in laboratory studies involving fibroblasts with mutations in the GBA gene, a key area of research for Gaucher disease and Parkinson's disease.
This compound, a commonly used mucolytic agent, has been identified as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in individuals with GBA mutations.[1][2][3] In the endoplasmic reticulum (ER), Ambroxol binds to misfolded mutant GCase, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can perform its function of breaking down glucosylceramide.[1][4][5] This chaperone activity is pH-dependent, with Ambroxol binding in the neutral pH of the ER and releasing in the acidic environment of the lysosome.[4][5] Studies have demonstrated that treatment of GBA mutant fibroblasts with Ambroxol leads to a significant increase in GCase activity and protein levels, highlighting its therapeutic potential.[1][6][7]
Mechanism of Action of Ambroxol as a Pharmacological Chaperone
Mutations in the GBA1 gene can lead to the misfolding of the GCase enzyme.[1][2] These misfolded proteins are often retained in the endoplasmic reticulum (ER) and targeted for degradation through the ER-associated degradation (ERAD) pathway.[1] Ambroxol acts as a pharmacological chaperone by binding to the mutant GCase in the ER.[4][5] This binding helps to stabilize the protein, promoting its correct folding and subsequent trafficking to the lysosome.[1][4] The interaction is pH-sensitive; Ambroxol binds to GCase at the neutral pH of the ER and dissociates at the acidic pH of the lysosome, allowing the rescued enzyme to function.[4][5] This leads to an overall increase in the amount of functional GCase in the lysosome, which can help to clear the accumulation of its substrate, glucosylceramide.[4]
References
- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gaucherdisease.org [gaucherdisease.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Ambroxol Hydrochloride on Lysosomal pH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has garnered significant interest for its potential therapeutic applications in lysosomal storage disorders and neurodegenerative diseases.[1][2] Its mechanism of action is multifaceted, involving the enhancement of lysosomal enzyme activity and the modulation of lysosomal function.[3][4][5] A key aspect of its activity appears to be its ability to alter the pH of acidic organelles, such as lysosomes.[1][6] As a weak base, Ambroxol can accumulate in these acidic compartments and cause a neutralization of their internal pH.[1] This application note provides detailed protocols for testing the effect of Ambroxol hydrochloride on lysosomal pH, methods for quantifying changes in lysosomal acidity, and an overview of the associated signaling pathways.
Introduction
Lysosomes are acidic organelles crucial for cellular homeostasis, playing a central role in degradation, recycling, and signaling. The acidic luminal pH, typically maintained between 4.5 and 5.0, is essential for the optimal activity of lysosomal hydrolases. Dysregulation of lysosomal pH is implicated in various pathologies, including lysosomal storage diseases and neurodegenerative conditions like Parkinson's disease.[2]
This compound has been shown to act as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), the deficiency of which causes Gaucher disease.[3][5] Beyond its chaperone activity, studies have indicated that Ambroxol can influence lysosomal biogenesis and function.[2][4] Notably, Ambroxol has been observed to neutralize the pH of lamellar bodies, which are secretory lysosomes in type II pneumocytes, leading to calcium release and exocytosis.[1][6] Understanding and quantifying the effect of Ambroxol on lysosomal pH is therefore critical for elucidating its therapeutic mechanism and for the development of novel treatment strategies.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on lysosomal parameters from published studies.
Table 1: Effect of this compound on the Quantity of Acidic Vesicles
| Cell Type | Ambroxol Concentration (µM) | Duration of Treatment | Change in Acidic Vesicles (%) | Reference |
| Primary Cortical Neurons | 10 | 5 days | +20% | [Magalhaes et al., 2018][2] |
| Primary Cortical Neurons | 30 | 5 days | +102% | [Magalhaes et al., 2018][2] |
Table 2: Effect of this compound on Glucocerebrosidase (GCase) Activity
| Cell Type | Ambroxol Concentration (µM) | Duration of Treatment | Change in GCase Activity (%) | Reference |
| Patient-derived Skin Fibroblasts | 10 | 4 days | Plateau at +57% of wild-type | [Kaya et al., 2022][5] |
| Primary Cortical Neurons | 10 | 5 days | +39% | [Magalhaes et al., 2018][2] |
| Primary Cortical Neurons | 30 | 5 days | +47% | [Magalhaes et al., 2018][2] |
| Control Fibroblasts | 60 | 5 days | Significant Increase | [McNeill et al., 2014][3] |
Experimental Protocols
Protocol 1: Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol describes a ratiometric fluorescence-based assay to quantitatively measure the luminal pH of lysosomes in live cells treated with this compound.
Materials:
-
Cells of interest (e.g., neuronal cell line, fibroblasts)
-
Cell culture medium and supplements
-
This compound (Sigma-Aldrich)
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
DMSO (anhydrous)
-
pH calibration buffers (ranging from pH 4.0 to 7.5)
-
Nigericin (B1684572) and Monensin (B1676710) (ionophores for pH calibration)
-
Fluorescence microplate reader or confocal microscope with dual-emission detection capabilities
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled, clear-bottom plates for plate reader analysis or on coverslips for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 µM, 30 µM, 60 µM).[3] A vehicle control (DMSO only) should be included.
-
Treat the cells with the this compound solutions or vehicle for the desired duration (e.g., 24-120 hours).
-
-
LysoSensor™ Staining:
-
Prepare a 1 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.
-
Remove the Ambroxol-containing medium from the cells and wash once with pre-warmed PBS.
-
Add the LysoSensor™ working solution to the cells and incubate for 5 minutes at 37°C, protected from light.[7]
-
Wash the cells twice with pre-warmed PBS to remove excess dye.
-
-
Generation of a pH Standard Curve:
-
To a separate set of untreated cells stained with LysoSensor™ as described above, add pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) containing the ionophores nigericin (10 µM) and monensin (10 µM). These ionophores will equilibrate the lysosomal pH with the external buffer pH.
-
Incubate for 5-10 minutes at 37°C.
-
Measure the fluorescence intensity at two emission wavelengths (e.g., ~450 nm for blue fluorescence and ~510 nm for yellow-green fluorescence) with excitation at ~365 nm.[8]
-
Calculate the ratio of the fluorescence intensities (e.g., 510 nm / 450 nm) for each pH value.
-
Plot the fluorescence ratio against the pH values to generate a standard curve.
-
-
Measurement of Lysosomal pH in Ambroxol-Treated Cells:
-
For the Ambroxol-treated and vehicle-treated cells, measure the fluorescence intensity at the same two emission wavelengths used for the standard curve.
-
Calculate the fluorescence ratio for each condition.
-
Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the generated standard curve.
-
Protocol 2: Quantification of Acidic Vesicles using Lyso-ID Green Staining
This protocol provides a method to quantify the volume of acidic organelles, which can be an indirect measure of changes in the lysosomal compartment in response to this compound treatment.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound (Sigma-Aldrich)
-
Lyso-ID® Green Detection Kit (or similar lysosomotropic green fluorescent dye)
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on coverslips in a multi-well plate.
-
Treat cells with this compound at various concentrations (e.g., 10 µM and 30 µM) for the desired duration (e.g., 5 days), including a vehicle control.[2]
-
-
Staining with Lyso-ID Green:
-
Follow the manufacturer's instructions for the Lyso-ID® Green Detection Kit. Typically, this involves incubating the live cells with the dye for a specified period (e.g., 30 minutes) at 37°C.
-
Counterstain with Hoechst 33342 to visualize the nuclei.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
-
Image Acquisition:
-
Acquire fluorescence images using a fluorescence microscope. Capture images of both the Lyso-ID Green signal (acidic vesicles) and the Hoechst signal (nuclei) from multiple random fields for each experimental condition.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the total fluorescence intensity of the Lyso-ID Green signal per cell.
-
Steps for Quantification in ImageJ/Fiji:
-
Open the images for both channels (Lyso-ID Green and Hoechst).
-
Use the Hoechst channel to identify and count the number of cells in each field of view. The "Analyze Particles" function can be used after appropriate thresholding to automate cell counting.
-
On the corresponding Lyso-ID Green image, set a consistent threshold to identify the fluorescent puncta representing acidic vesicles.
-
Use the "Measure" function to determine the total integrated density of the Lyso-ID Green fluorescence in the entire field.
-
Calculate the average fluorescence intensity per cell by dividing the total integrated density by the number of cells in that field.
-
Repeat this for multiple fields and calculate the average and standard deviation for each treatment condition.
-
Express the change in acidic vesicles as a percentage increase relative to the vehicle-treated control cells.[2]
-
-
Mandatory Visualizations
Signaling Pathway of Ambroxol-Induced Lysosomal pH Change and Calcium Release
Caption: Ambroxol's effect on lysosomal pH and calcium signaling.
Experimental Workflow for Lysosomal pH Measurement
Caption: Workflow for ratiometric lysosomal pH measurement.
Discussion and Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on lysosomal pH and the quantity of acidic vesicles. The ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue DND-160 offers a quantitative and reliable method to assess changes in the acidity of this organelle. The quantification of acidic vesicles using Lyso-ID Green provides complementary information on the overall state of the lysosomal compartment.
The available data indicate that this compound can lead to a neutralization of lysosomal pH, which is linked to the release of lysosomal calcium stores and the subsequent induction of exocytosis.[1][6] This mechanism may be crucial for its therapeutic effects, particularly in diseases characterized by lysosomal dysfunction and the accumulation of undegraded substrates. The increase in acidic vesicles observed with Ambroxol treatment could be a compensatory response to the initial pH change or a result of Ambroxol's known effects on lysosomal biogenesis.[2]
Further research is warranted to establish a more precise dose-response relationship between Ambroxol concentration and the magnitude of lysosomal pH change. Additionally, exploring the downstream consequences of Ambroxol-induced calcium release will provide a more complete understanding of its cellular effects. The methodologies described herein are valuable tools for researchers and drug development professionals working to unravel the complex biology of lysosomes and to evaluate the therapeutic potential of compounds like this compound.
References
- 1. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal Acidic pH Detection Kit - Green/Red Lysosomal Acidic pH Detection Kit Dojindo [dojindo.com]
Application Notes and Protocols for In Vivo Dosing of Ambroxol Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dosing strategies for Ambroxol (B1667023) hydrochloride in various mouse models, based on published research. The following protocols and data are intended to serve as a guide for designing and conducting preclinical studies investigating the therapeutic potential of Ambroxol hydrochloride.
Summary of Quantitative Dosing Data
The following tables summarize the reported in vivo dosing parameters for this compound in different mouse models. These values can be used as a starting point for dose-range finding studies and for the development of specific experimental protocols.
Table 1: Dosing Strategies for Neurodegenerative Disease Models
| Mouse Model | Therapeutic Target/Disease | Route of Administration | Dosage | Treatment Duration | Key Findings |
| SOD1G86R | Amyotrophic Lateral Sclerosis (ALS) | Oral (in drinking water) | Not specified in mg/kg, administered in drinking water | Pre-symptomatic (75 to 95 days of age) or at disease onset | Delayed disease onset, improved motor function, extended survival[1][2][3] |
| L444P/+ Gba1 transgenic mice | Gaucher Disease/Parkinson's Disease | Oral (in drinking water) | 4mM | 12 consecutive days | Increased Glucocerebrosidase (GCase) activity in the brain[4] |
| Wild-type | Gaucher Disease (optimization study) | Oral (in drinking water) | 1, 3, 4, and 5mM | 12 consecutive days | 4mM identified as the optimal dose to increase GCase activity[4] |
| N370S or L444P human transgene | Gaucher Disease | Subcutaneous injection | 100mg/kg | 14 days | No significant increase in cerebral GCase activity[4] |
| LPS-induced neuroinflammation | Neuroinflammation, Oxidative Stress, Cognitive Dysfunction | Intraperitoneal (i.p.) injection | 30 mg/kg/day | 14 days | Reduced neuroinflammation and oxidative stress[5][6] |
Table 2: Dosing Strategies for Respiratory Disease Models
| Mouse Model | Therapeutic Target/Disease | Route of Administration | Dosage | Treatment Duration | Key Findings |
| Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) | Acute Lung Injury | Intraperitoneal (i.p.) injection | 30 or 90 mg/kg per day | 7 days | Reduced lung inflammation and proinflammatory cytokines[7][8][9] |
| Influenza A/Aichi/68 (H3N2) virus infection | Influenza | Intraperitoneal (i.p.) injection | 10 mg/kg/day (peak effect) | 5-7 days (twice daily) | Suppressed virus multiplication and improved survival rate[10] |
| Cigarette smoke-induced lung injury | Chronic Obstructive Pulmonary Disease (COPD) | Inhalation | 3.75 or 7.5 mg/ml | 4 days (20 min/day) | Suppressed inflammation and mucus production[11] |
| TISMO-induced pleural thickening | Lung Inflammation | Oral (in diet) | 120 ppm | 16 weeks | Recovery of body weight and white blood cell counts[12] |
| NNK-induced lung neoplasia | Lung Cancer | Oral (in diet) | 12 and 120 ppm | 16 weeks | No significant effect on lung tumorigenesis[12] |
Table 3: Dosing Strategies for Other Models
| Mouse Model | Therapeutic Target/Disease | Route of Administration | Dosage | Treatment Duration | Key Findings |
| Chronic constriction injury (CCI), partial nerve ligation (PNL) | Neuropathic Pain | Oral (p.o.) | 30 to 1000 mg/kg | Not specified | Effective in suppressing pain symptoms[13] |
| Normal mice | Toxicity/Chaperone Activity Study | Oral (in drinking water) | 0.3, 1, 3, and 10 mM | 1 week | Increased β-Glu activity in spleen, heart, and cerebellum with no serious adverse effects[14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted to specific research needs.
Protocol 1: Oral Administration of this compound in Drinking Water for Neurodegenerative Disease Models
Objective: To investigate the therapeutic effects of this compound in mouse models of neurodegenerative diseases such as ALS or Parkinson's disease.
Materials:
-
This compound powder
-
Distilled water
-
Mouse model of neurodegeneration (e.g., SOD1G86R or L444P/+ Gba1 transgenic mice)[1][2][3][4]
-
Standard mouse cages and bedding
-
Water bottles with sipper tubes
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of Ambroxol Solution:
-
Calculate the required amount of this compound to achieve the desired concentration (e.g., 4mM).[4]
-
Dissolve the this compound powder in distilled water by vigorous shaking.[4]
-
Adjust the pH of the solution to neutral (pH 7.0-7.4) if necessary.
-
Prepare fresh Ambroxol solution daily to ensure stability.[4]
-
-
Animal Housing and Acclimation:
-
House mice in standard cages with ad libitum access to food.
-
Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
-
Administration:
-
Monitoring:
-
Monitor the daily fluid intake of the mice to estimate the actual dose of Ambroxol consumed.
-
Monitor the body weight of the mice regularly (e.g., every other day).[1]
-
Observe the mice for any signs of toxicity or adverse effects.
-
-
Duration of Treatment:
-
The duration of treatment will depend on the specific mouse model and experimental goals. For example, in the SOD1G86R ALS model, treatment can be initiated pre-symptomatically (e.g., from 75 to 95 days of age) or at the onset of symptoms.[1][2][3] For assessing GCase activity, a 12-day treatment period has been used.[4]
-
Protocol 2: Intraperitoneal (i.p.) Injection of this compound for Acute Disease Models
Objective: To evaluate the efficacy of this compound in acute models of disease, such as LPS-induced acute lung injury or neuroinflammation.
Materials:
-
This compound
-
Sterile normal saline (0.9% NaCl)
-
Mouse model of acute disease (e.g., C57BL/6 mice)
-
Syringes (e.g., 1 ml) and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of Ambroxol Solution:
-
Dissolve this compound in sterile normal saline to the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse with an injection volume of 0.1 ml, the concentration would be 7.5 mg/ml).
-
Ensure the solution is fully dissolved and sterile.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise volume of the Ambroxol solution to be injected.
-
Gently restrain the mouse.
-
Lift the mouse's hindquarters and locate the lower abdominal quadrants.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the Ambroxol solution.
-
-
Dosing Regimen:
-
The frequency and duration of injections will depend on the experimental design. For example, in an LPS-induced neuroinflammation model, Ambroxol can be administered daily for 14 days.[5][6] In an acute lung injury model, it can be given daily for 7 days.[7] For influenza models, twice-daily injections for 5-7 days have been reported.[10]
-
-
Control Group:
-
Administer an equivalent volume of sterile normal saline to the control group of mice.
-
-
Post-Injection Monitoring:
-
Observe the mice for any immediate adverse reactions.
-
Monitor for signs of distress or pain at the injection site.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo dosing studies.
References
- 1. This compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis [frontiersin.org]
- 4. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ambroxol suppresses influenza-virus proliferation in the mouse airway by increasing antiviral factor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the expectorant drug this compound on chemically induced lung inflammatory and neoplastic lesions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays to Measure the Impact of Ambroxol Hydrochloride on Autophagy
Audience: Researchers, scientists, and drug development professionals.
Introduction Ambroxol (B1667023) hydrochloride is a widely used mucolytic agent that has been identified as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[1][2] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, and the resulting GCase deficiency is linked to lysosomal dysfunction.[3] The lysosome is the terminal degradation site of the autophagy pathway, a critical cellular process for clearing damaged organelles and protein aggregates.[4]
The effect of Ambroxol on autophagy is multifaceted and appears to be context-dependent. Some studies indicate that Ambroxol inhibits the late stage of autophagy, leading to an accumulation of autophagosomes.[5][6][7][8] Conversely, other research suggests Ambroxol can enhance lysosomal biogenesis and induce autophagy, primarily through the activation of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[3][9]
This application note provides detailed protocols for key cell-based assays to dissect the precise impact of Ambroxol hydrochloride on the autophagy pathway, enabling researchers to distinguish between autophagy induction and late-stage inhibition.
Proposed Signaling Pathway of Ambroxol in Autophagy
Ambroxol's influence on autophagy is primarily linked to its effect on lysosomal function. As a chaperone for GCase, it can enhance lysosomal enzymatic activity.[10][11] This may lead to the activation of TFEB, which translocates to the nucleus and promotes the expression of genes involved in lysosomal biogenesis and autophagy.[3][9] However, some reports also suggest that Ambroxol can impair the fusion of autophagosomes with lysosomes, blocking the final degradation step of autophagic flux.[5][8]
Figure 1: Proposed dual mechanism of Ambroxol in the autophagy pathway.
Assay: Monitoring Autophagic Flux by Western Blot for LC3-II and p62/SQSTM1
Principle
This assay quantitatively measures two key autophagy markers. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is converted from its cytosolic form (LC3-I) to a lipidated form (LC3-II) upon autophagy induction, which is recruited to the autophagosome membrane. Sequestosome 1 (p62/SQSTM1) is an autophagy receptor that binds ubiquitinated cargo and is itself degraded in the autolysosome.[12]
An increase in LC3-II can indicate either autophagy induction or a blockage in downstream degradation. To resolve this, a lysosomal inhibitor like Bafilomycin A1 (Baf A1) or Chloroquine (CQ) is used. These agents block the degradation of autolysosomes. If Ambroxol induces autophagy, a significant accumulation of LC3-II will be observed in the presence of the inhibitor compared to Ambroxol alone. If Ambroxol inhibits the late stage, LC3-II levels will be high and will not significantly increase further upon co-treatment with a lysosomal inhibitor.[9] Concurrently, p62 levels are monitored; a decrease suggests successful autophagic degradation, while an accumulation indicates either induction or blockage.[12][13]
Experimental Workflow
Figure 2: Western blot workflow for analyzing LC3-II and p62 levels.
Detailed Protocol
-
Cell Culture: Seed cells (e.g., HeLa or SH-SY5Y) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare stock solutions of this compound (in water or DMSO) and Bafilomycin A1 (in DMSO).
-
Treat cells with the desired concentrations of Ambroxol for a specified time (e.g., 24 hours).
-
For autophagic flux analysis, add a lysosomal inhibitor such as Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the Ambroxol treatment.[9]
-
Include the following experimental groups: Vehicle Control, Ambroxol alone, Bafilomycin A1 alone, and Ambroxol + Bafilomycin A1.
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing a protease inhibitor cocktail to each well.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane on a 15% SDS-PAGE gel for LC3 detection and a separate 10% gel for p62 and a loading control (e.g., β-actin or GAPDH).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3, mouse anti-p62, mouse anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Add ECL substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the LC3-II and p62 band intensities to the loading control.
-
Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.
-
Data Interpretation and Sample Data
Table 1: Expected Western Blot Results for LC3-II and p62
| Treatment Group | Relative LC3-II Level | Relative p62 Level | Interpretation |
|---|---|---|---|
| Scenario A: Ambroxol Induces Autophagic Flux | |||
| Vehicle Control | 1.0 | 1.0 | Basal Autophagy |
| Ambroxol | 1.5 | 0.6 | Increased Autophagy Induction & Degradation |
| Bafilomycin A1 | 3.0 | 1.8 | Blocked Basal Flux |
| Ambroxol + Baf A1 | 6.5 | 2.5 | Potentiation of LC3-II/p62 Accumulation |
| Scenario B: Ambroxol Inhibits Late-Stage Autophagy | |||
| Vehicle Control | 1.0 | 1.0 | Basal Autophagy |
| Ambroxol | 2.8 | 1.7 | Accumulation due to Blockage |
| Bafilomycin A1 | 3.0 | 1.8 | Blocked Basal Flux |
| Ambroxol + Baf A1 | 3.2 | 1.9 | No Significant Additive Effect |
Assay: Tandem mCherry-GFP-LC3 Fluorescence Microscopy
Principle
This powerful assay uses a fusion protein of LC3 with a pH-sensitive GFP and a pH-stable mCherry to visualize and quantify autophagic flux.[14][15] In neutral-pH autophagosomes, both fluorophores are active, appearing as yellow puncta in a merged image.[16] When an autophagosome fuses with an acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.[16] Therefore, an increase in red puncta relative to yellow puncta signifies efficient autophagic flux. Conversely, an accumulation of yellow puncta suggests an inhibition of autophagosome-lysosome fusion.[15][16]
Experimental Workflow
Figure 3: Workflow for the tandem mCherry-GFP-LC3 fluorescence assay.
Detailed Protocol
-
Cell Culture: Seed cells stably expressing the mCherry-GFP-LC3 construct onto glass coverslips in a 24-well plate.
-
Transfection (if needed): If a stable cell line is not available, transiently transfect cells with the mCherry-GFP-LC3 plasmid or use a viral vector according to the manufacturer's instructions.[17] Allow 24-48 hours for protein expression.
-
Treatment: Treat cells with Ambroxol and controls (e.g., vehicle, rapamycin (B549165) as a positive inducer, Bafilomycin A1 as a positive inhibitor) for the desired duration.
-
Fixation and Mounting:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Capture images in the DAPI, GFP, and mCherry channels for each field of view.
-
-
Data Analysis:
-
For at least 50 cells per condition, count the number of yellow (co-localized GFP and mCherry) and red-only (mCherry) puncta.
-
An increase in the ratio of red to yellow puncta indicates an induction of autophagic flux.
-
An increase in the total number of yellow puncta, with no corresponding increase in red puncta, indicates a blockage of flux.
-
Data Interpretation and Sample Data
Table 2: Expected mCherry-GFP-LC3 Puncta Quantification
| Treatment Group | Avg. Yellow Puncta/Cell (Autophagosomes) | Avg. Red Puncta/Cell (Autolysosomes) | Interpretation |
|---|---|---|---|
| Scenario A: Ambroxol Induces Autophagic Flux | |||
| Vehicle Control | 5 | 8 | Basal Flux |
| Ambroxol | 7 | 20 | Increased formation and fusion |
| Scenario B: Ambroxol Inhibits Late-Stage Autophagy | |||
| Vehicle Control | 5 | 8 | Basal Flux |
| Ambroxol | 25 | 7 | Accumulation of autophagosomes |
Assay: Analysis of Lysosomal State via LAMP1 and TFEB Staining
Principle
Given Ambroxol's role as a GCase chaperone and its potential to activate TFEB, assessing lysosomal health and biogenesis is crucial.[3][18] Lysosomal-associated membrane protein 1 (LAMP1) is an abundant protein on the lysosomal membrane and is a common marker for identifying and quantifying lysosomes.[19][20] An increase in LAMP1 staining can suggest an increase in lysosomal number or volume.[20]
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis.[3] Under basal conditions, it is phosphorylated and remains in the cytoplasm. Upon activation (e.g., by lysosomal stress or starvation), it dephosphorylates and translocates to the nucleus, where it activates the transcription of target genes.[9] Immunofluorescence can be used to visualize and quantify the nuclear translocation of TFEB as a direct measure of its activation.
Experimental Workflow
Figure 4: Immunofluorescence workflow for LAMP1 and TFEB analysis.
Detailed Protocol
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with Ambroxol as described in the previous protocols.
-
Immunofluorescence Staining:
-
Fix cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS with 0.1% Tween-20 (PBST) for 1 hour.
-
Incubate with primary antibodies (e.g., mouse anti-LAMP1 and rabbit anti-TFEB) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., anti-mouse Alexa Fluor 594 and anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging: Mount coverslips with DAPI-containing medium and acquire images on a confocal microscope.
-
Data Analysis:
-
LAMP1: Using image analysis software, measure the total integrated fluorescence intensity of LAMP1 per cell.
-
TFEB Translocation: Define nuclear (using DAPI) and cytoplasmic regions of interest. Measure the mean fluorescence intensity of TFEB in both compartments. Calculate the nuclear-to-cytoplasmic intensity ratio. An increased ratio indicates TFEB activation.[9]
-
Data Interpretation and Sample Data
Table 3: Expected Immunofluorescence Results for LAMP1 and TFEB
| Treatment Group | Relative LAMP1 Intensity | TFEB Nuclear/Cytoplasmic Ratio | Interpretation |
|---|---|---|---|
| Vehicle Control | 1.0 | 0.8 | Basal State |
| Ambroxol (10 µM) | 1.4 | 1.5 | Moderate increase in lysosomes & TFEB activation |
| Ambroxol (30 µM) | 1.9 | 2.6 | Strong increase in lysosomes & TFEB activation |
Conclusion The impact of this compound on autophagy is complex and may differ between cell types and conditions. A single assay is insufficient to draw a firm conclusion. By combining Western blotting for LC3-II and p62 to measure autophagic flux, tandem mCherry-GFP-LC3 microscopy to visualize autophagosome maturation, and immunofluorescence for LAMP1 and TFEB to assess the lysosomal system, researchers can build a comprehensive picture of Ambroxol's mechanism of action. This multi-assay approach is essential for accurately characterizing the therapeutic potential of Ambroxol in diseases linked to autophagy and lysosomal dysfunction.
References
- 1. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 3. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Assays - Creative Bioarray [cell.creative-bioarray.com]
- 5. Ambroxol induces myeloma cell death by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Ambroxol induces myeloma cell death by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? | Bio-Techne [bio-techne.com]
- 13. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. mCherry-GFP-LC3 Adenovirus Transfection and Autophagy Assay [bio-protocol.org]
- 18. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysosomal Associated Membrane Protein 1 (LAMP1) Mouse Monoclonal IgG Antibody [neuromics.com]
Application Notes and Protocols for the Identification of Ambroxol Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to identify and quantify the metabolites of Ambroxol hydrochloride. Detailed protocols for sample preparation and analysis using state-of-the-art methodologies are presented to aid in drug metabolism and pharmacokinetic studies.
Introduction
This compound, a widely used mucolytic agent, undergoes biotransformation in the body, leading to the formation of various metabolites. The identification and quantification of these metabolites are crucial for understanding the drug's efficacy, safety profile, and pharmacokinetic properties. The primary metabolites of Ambroxol are 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline and 3,5-dibromoanthranilic acid.[1] The formation of dibromoanthranilic acid is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4 through N-dealkylation and oxidative deamination.[2] This document outlines detailed protocols for the analysis of these metabolites in biological matrices.
Metabolic Pathway of Ambroxol
The metabolic conversion of Ambroxol primarily occurs in the liver. The key biotransformation reactions involve oxidation and conjugation.
Caption: Metabolic pathway of this compound.
Analytical Techniques
A variety of analytical techniques can be employed for the identification and quantification of Ambroxol and its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and selectivity, making it ideal for pharmacokinetic studies.[3][4] Other techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are also valuable for structural elucidation.[3][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying Ambroxol and its metabolites in biological fluids like plasma, serum, and cerebrospinal fluid.[4][6][7]
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
Protocol: Quantification of Ambroxol Metabolites in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of Ambroxol and can be modified for its metabolites.[3][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 100 µL of a basifying agent (e.g., 1 M sodium hydroxide) and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and diethyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ambroxol: m/z 379.0 → 263.9Metabolite 1: To be determined based on standardMetabolite 2: To be determined based on standard |
| Collision Energy | Optimized for each analyte |
Quantitative Data Summary for Ambroxol Analysis
The following table summarizes typical performance characteristics for the quantification of Ambroxol in human plasma using LC-MS/MS, which can serve as a benchmark when developing methods for its metabolites.
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 100.0 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [4][9] |
| Intra-day Precision (%CV) | < 15% | [9] |
| Inter-day Precision (%CV) | < 15% | [9] |
| Accuracy/Recovery | 85 - 115% | [6][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of metabolites.[10][11] While less sensitive than MS, it provides detailed structural information. For metabolite identification, techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are employed on isolated and purified metabolite samples.[5][12]
Protocol: Structural Elucidation of an Ambroxol Metabolite by NMR
1. Sample Preparation
-
Isolate the metabolite of interest from a biological matrix (e.g., urine from subjects administered a high dose of Ambroxol) using preparative HPLC.
-
Purify the isolated fraction to obtain a sufficient amount of the metabolite (typically >1 mg).
-
Lyophilize or evaporate the solvent to obtain the pure metabolite.
-
Dissolve the purified metabolite in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) suitable for NMR analysis.
2. NMR Instrumentation and Experiments
-
Spectrometer: 500 MHz or higher NMR spectrometer.
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
The interpretation of the resulting spectra, by comparing chemical shifts, coupling constants, and correlation peaks with those of the parent drug and known metabolic transformations, allows for the definitive identification of the metabolite's structure.[5]
References
- 1. [Ambroxol, studies of biotransformation in man and determination in biological samples (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
Application Notes and Protocols: Formulation of Ambroxol Hydrochloride for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Ambroxol (B1667023) hydrochloride for preclinical research. This document outlines the physicochemical properties, formulation strategies, and detailed experimental protocols relevant to the development and evaluation of preclinical dosage forms.
Physicochemical Properties of Ambroxol Hydrochloride
This compound is a mucolytic agent used in the treatment of respiratory disorders.[1] For successful preclinical development, a thorough understanding of its physicochemical properties is essential.
Solubility
This compound is characterized as sparingly soluble in water and slightly soluble in ethanol.[2][3] Its solubility is a critical factor in formulation design, particularly for oral and parenteral routes of administration.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Medium | Solubility | Remarks |
| Water | Sparingly soluble, ~5 mg/mL | Solubility is pH-dependent. |
| 0.1 N HCl | 3.66 µg/mL | [4] |
| Phosphate (B84403) Buffer pH 6.8 | 22.098 µg/mL | [4] |
| Phosphate Buffer pH 7.4 | 57.37 µg/mL | [4] |
| Methanol | Soluble | [5] |
| Ethanol | Slightly soluble, ~5 mg/mL | [2] |
| Methylene Chloride | Practically insoluble | [5] |
| DMSO | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
Stability
This compound is a stable molecule, but it can undergo degradation under stress conditions such as strong acid, base, and oxidation.[2] For preclinical formulations, it is crucial to establish a stability-indicating analytical method to monitor the drug's integrity over time and under various storage conditions.
Preclinical Formulation Strategies
The choice of formulation for preclinical studies depends on the intended route of administration, the dose level, and the desired pharmacokinetic profile.
Oral Solutions for Pharmacokinetic and Efficacy Studies
For initial preclinical screening in rodents, a simple oral solution is often preferred for ease of administration and rapid absorption.
Table 2: Example of an Oral Solution Formulation for Rodent Studies
| Ingredient | Concentration (per 10 mL) | Purpose |
| This compound | 30 mg | Active Pharmaceutical Ingredient |
| Propylene (B89431) Glycol | 80 - 120 mg | Co-solvent, solubilizer |
| Glycerin | 30 - 70 mg | Wetting agent, co-solvent |
| Sorbitol | 750 - 850 mg | Sweetening agent, vehicle |
| Citric Acid/Sodium Hydroxide | q.s. to pH 4.8 - 5.2 | pH buffer |
| Purified Water | q.s. to 10 mL | Vehicle |
This formulation is based on a patented oral solution and may require optimization for specific preclinical needs.
Sustained-Release Formulations
For studies requiring prolonged drug exposure, sustained-release (SR) formulations such as pellets or matrix tablets can be developed.
Table 3: Example of a Sustained-Release Pellet Formulation
| Component | Material | Purpose |
| Core | Sugar spheres | Inert core |
| Drug Layer | This compound, PVP K-90 | API and binder |
| SR Coating | Ethylcellulose, Diethyl phthalate (B1215562) | Release-controlling polymer and plasticizer |
The thickness and composition of the SR coating can be adjusted to achieve the desired release profile.
Experimental Protocols
Preparation of an Oral Solution for Rodent Gavage
Objective: To prepare a 3 mg/mL this compound solution for oral administration in rats.
Materials:
-
This compound powder
-
Propylene Glycol
-
Glycerin
-
Purified Water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
pH meter
Protocol:
-
Weigh the required amount of this compound.
-
In a suitable beaker, mix the required volumes of propylene glycol and glycerin.
-
Slowly add the this compound powder to the propylene glycol and glycerin mixture while stirring continuously with a magnetic stirrer until the drug is fully dissolved.
-
Add a portion of the purified water to the mixture and continue stirring.
-
Adjust the pH of the solution to approximately 5.0 using a suitable buffer if necessary.
-
Transfer the solution to a volumetric flask and add purified water to the final volume.
-
Stir until a homogenous solution is obtained.
-
Filter the solution through a suitable filter to remove any undissolved particles.
Workflow for Oral Solution Preparation
Caption: Workflow for preparing an oral solution of this compound.
Preparation of Sustained-Release Pellets
Objective: To prepare sustained-release pellets of this compound using a fluid bed coater.
Materials:
-
Sugar spheres (non-pareils)
-
This compound powder
-
Polyvinylpyrrolidone (PVP K-30 or K-90) as a binder
-
Ethylcellulose as a release-controlling polymer
-
Diethyl phthalate or Triethyl citrate (B86180) as a plasticizer
-
Isopropyl alcohol and Dichloromethane as solvents
-
Fluid bed coater with a Wurster insert
Protocol:
-
Drug Layering: a. Dissolve PVP in isopropyl alcohol to prepare the binder solution. b. Disperse this compound in the binder solution to form a suspension. c. Load the sugar spheres into the fluid bed coater. d. Spray the drug suspension onto the sugar spheres under controlled temperature and spray rate. e. Dry the drug-loaded pellets in the fluid bed coater.
-
Sustained-Release Coating: a. Dissolve ethylcellulose and the plasticizer in a mixture of isopropyl alcohol and dichloromethane. b. Spray the SR coating solution onto the drug-loaded pellets in the fluid bed coater. c. The thickness of the coating will determine the release rate and can be controlled by the amount of coating solution applied. d. Dry the coated pellets thoroughly.
-
Curing: a. Cure the coated pellets at an elevated temperature (e.g., 40-60°C) for a specified period to ensure a stable and uniform film.
Workflow for Sustained-Release Pellet Preparation
Caption: Workflow for the preparation of sustained-release this compound pellets.
In Vitro Drug Release Study
Objective: To evaluate the in vitro release of this compound from a sustained-release formulation.
Materials:
-
USP Type II Dissolution Apparatus (Paddle)
-
Dissolution vessels
-
0.1 N HCl
-
Phosphate buffer pH 6.8
-
UV-Vis Spectrophotometer or HPLC system
Protocol:
-
Place 900 mL of 0.1 N HCl in each dissolution vessel and equilibrate the temperature to 37 ± 0.5°C.
-
Place the this compound formulation (e.g., capsule filled with pellets or a matrix tablet) in each vessel.
-
Rotate the paddles at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours) and replace with fresh, pre-warmed medium.
-
After 2 hours, change the dissolution medium to 900 mL of phosphate buffer pH 6.8 and continue the dissolution study for up to 12 or 24 hours.
-
Withdraw samples at subsequent time points and replace with fresh buffer.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at ~245 nm or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Stability-Indicating HPLC Method
Objective: To quantify this compound and its potential degradation products in a formulation.
Table 4: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C8 or C18 (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., 0.1% Trifluoroacetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile).[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection Wavelength | 245 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
This method is a general guideline and requires validation according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through multiple mechanisms. Its primary mucolytic action involves the stimulation of serous cell secretion in the respiratory tract, leading to a less viscous mucus. More recently, its role as a chaperone for the enzyme glucocerebrosidase (GCase) has been highlighted, with implications for neurodegenerative diseases.
Signaling Pathway of this compound
Caption: Key signaling pathways and mechanisms of action of this compound.
In Vivo Pharmacokinetic Protocol Outline
Objective: To determine the pharmacokinetic profile of an oral this compound formulation in rats.
Animals: Male Sprague-Dawley or Wistar rats (n=3-5 per time point or in a serial sampling design).
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Table 5: Pharmacokinetic Parameters of this compound in Rats (Literature Values)
| Parameter | Value | Route | Dose | Reference |
| Tmax | ~2 hours | Oral | 30 mg (single dose) | [9] |
| Elimination Half-life (beta) | 8.8 hours | Oral | - | [10] |
| Bioavailability | ~70-80% | Oral | - | [10] |
| Brain Penetration (AUCbrain/AUCblood) | ~30-34% | IV | 10 mg/kg |
These values are approximate and can vary depending on the formulation, dose, and animal strain.
These application notes and protocols are intended to serve as a starting point for the preclinical development of this compound formulations. Researchers should adapt and validate these methods for their specific experimental needs.
References
- 1. zywiebio.com [zywiebio.com]
- 2. This compound | 23828-92-4 [chemicalbook.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. drugfuture.com [drugfuture.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
- 10. Protein unbound pharmacokinetics of ambroxol in the blood and brains of rats and the interaction of ambroxol with Polygala tenuifolia by multiple microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Methods for the Analysis of Ambroxol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ambroxol hydrochloride in various matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for routine quality control of pharmaceutical formulations, bioanalytical studies, and stability testing.
I. Introduction
This compound, a potent mucolytic agent, is widely used in the treatment of respiratory disorders associated with excessive mucus production.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. HPLC is a powerful and versatile technique for the separation, identification, and quantification of this compound in both bulk drug substances and various dosage forms.[1] This document outlines several validated HPLC methods, providing comprehensive protocols and comparative data to assist researchers and analysts in selecting and implementing the most appropriate method for their specific needs.
II. Application Notes
This section details various HPLC methods for the analysis of this compound, categorized by their primary application.
Method 1: Isocratic RP-HPLC for Quantification in Pharmaceutical Dosage Forms (Tablets)
This method is a simple, rapid, and reliable isocratic reverse-phase HPLC technique suitable for the routine quality control of this compound in tablet formulations.
-
Principle: The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of organic solvent and an acidic aqueous solution to achieve optimal separation of this compound from tablet excipients. Quantification is performed using UV detection.
-
Key Advantages: Simplicity, speed, and cost-effectiveness make it ideal for high-throughput analysis in a quality control environment. The short run time of approximately 6 minutes allows for the analysis of a large number of samples in a short period.[2]
Method 2: Gradient RP-HPLC for Simultaneous Determination with Preservatives in Oral Liquid Formulations
This gradient reverse-phase HPLC method is designed for the simultaneous quantification of this compound and antimicrobial preservatives (e.g., methylparaben and propylparaben) in oral liquid formulations.[3]
-
Principle: A gradient elution is employed to effectively separate the active pharmaceutical ingredient (API) from the preservatives, which may have different polarities. The use of a C8 column and a mobile phase gradient of trifluoroacetic acid and acetonitrile (B52724) ensures good resolution and peak shape.[3]
-
Key Advantages: This method allows for the simultaneous assay of both the API and preservatives in a single chromatographic run, improving efficiency. It has been validated according to ICH guidelines and demonstrated to be accurate and precise.[3]
Method 3: Stability-Indicating RP-HPLC Method for Bulk Drug and Formulations
This method is crucial for drug development professionals as it can distinguish this compound from its degradation products formed under various stress conditions.
-
Principle: The method employs a robust chromatographic system that can resolve the parent drug peak from any potential degradants. Forced degradation studies are performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the method's specificity.[4][5]
-
Key Advantages: Provides confidence in the stability data generated during drug development and for regulatory submissions. The ability to separate and quantify degradation products is essential for understanding the degradation pathways and establishing appropriate storage conditions.[4][5]
Method 4: HPLC-MS/MS for Quantification in Human Plasma
This highly sensitive and specific method is designed for the determination of this compound in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.[6][7]
-
Principle: This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). After extraction from the plasma matrix, this compound is ionized and fragmented, and specific precursor-product ion transitions are monitored for quantification.[6][7]
-
Key Advantages: Offers very low limits of detection and quantification, allowing for the measurement of low concentrations of the drug in biological fluids. The high specificity of MS/MS detection minimizes interference from endogenous plasma components.[6][7]
III. Comparative Data of HPLC Methods
The following table summarizes the key chromatographic conditions and validation parameters for the described HPLC methods, allowing for easy comparison.
| Parameter | Method 1: Isocratic RP-HPLC (Tablets)[2] | Method 2: Gradient RP-HPLC (Oral Solution)[3] | Method 3: Stability-Indicating RP-HPLC[4][5] | Method 4: HPLC-MS/MS (Human Plasma)[6][7] |
| Stationary Phase | RP-18 Column | Inertsil C8 (250 x 4.6 mm, 5 µm) | Grace C18 (250 x 4.6 mm) | Platisil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (pH 3.5 with H₃PO₄) (60:40, v/v) | A: 0.1% Trifluoroacetic acid, B: ACN:A (24:76, v/v) | Phosphate buffer (pH 3.0):Acetonitrile (50:50, v/v) | Methanol:0.01% Formic acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 250 nm | PDA at 245 nm | UV at 224 nm | MS/MS (APCI) |
| Retention Time | ~6.0 min | Not specified | ~6.2 min | Not specified |
| Linearity Range | 2 - 12 ng/mL | 300 - 900 µg/mL | Not specified | 2.5 - 180.0 ng/mL |
| Accuracy (% Recovery) | Not specified | 99.55 - 101.1% | Good recovery values obtained | Not specified |
| Precision (%RSD) | Not specified | < 2% | < 3% | Intra-day: 2.7-9.1%, Inter-day: 7.2-12.4% |
| LOD | 1 ng/mL | 0.024 µg/mL | Not specified | Not specified |
| LOQ | 5 ng/mL | Not specified | Not specified | 0.26 µg/L |
IV. Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental procedures.
Protocol 1: Sample Preparation for Tablet Analysis (Method 1)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.
Protocol 2: Sample Preparation for Oral Solution Analysis (Method 2)
-
Accurately measure a volume of the oral syrup equivalent to a known amount of this compound.
-
Transfer the sample to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and methanol) and shake for approximately 10 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 3: Forced Degradation Study Protocol (for Method 3)
1. Acid Degradation:
- Dissolve a known amount of this compound in 0.1 N HCl.
- Reflux the solution for a specified period (e.g., 2 hours).
- Neutralize the solution with 0.1 N NaOH.
- Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
2. Base Degradation:
- Dissolve a known amount of this compound in 0.1 N NaOH.
- Reflux the solution for a specified period (e.g., 2 hours).
- Neutralize the solution with 0.1 N HCl.
- Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
- Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for a specified period (e.g., 24 hours).
- Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
- Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
- Dissolve the heat-treated sample in the mobile phase to a suitable concentration and analyze by HPLC.
5. Photolytic Degradation:
- Expose the solid drug powder to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
- Dissolve the exposed sample in the mobile phase to a suitable concentration and analyze by HPLC.
Protocol 4: Plasma Sample Preparation by Protein Precipitation (for Method 4)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[7]
-
Add the internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex for 1 minute.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted solution into the HPLC-MS/MS system.
V. Visualizations
The following diagrams illustrate the key workflows described in this document.
Caption: Workflow for HPLC Analysis of this compound in Tablets.
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Bioanalytical Workflow for Ambroxol HCl in Human Plasma.
References
- 1. longdom.org [longdom.org]
- 2. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF this compound AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Methods for the Determination of Ambroxol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Ambroxol hydrochloride (AMB) in bulk and pharmaceutical formulations using various spectrophotometric methods. This compound, chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a mucolytic agent used to treat respiratory disorders.[1][2][3][4] Accurate and reliable analytical methods are crucial for its quality control.
Spectrophotometry offers a simple, cost-effective, and rapid approach for the analysis of this compound.[1][3] This document covers several methods, including direct UV spectrophotometry and various colorimetric techniques based on diazotization and coupling, charge-transfer complexation, and ion-pair formation.
I. Overview of Spectrophotometric Methods
A variety of spectrophotometric methods have been developed for the determination of this compound. These methods are based on different chemical reactions that produce a chromophore, which can be quantified by measuring its absorbance at a specific wavelength.
-
Direct UV Spectrophotometry: This method involves the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent. It is a simple and rapid method but may be susceptible to interference from excipients in the formulation.[5][6]
-
Colorimetric Methods: These methods are generally more selective than direct UV spectrophotometry and involve a chemical reaction to produce a colored product.
-
Diazotization and Coupling Reactions: The primary aromatic amine group of this compound can be diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable coupling agent (e.g., catechol, resorcinol, β-naphthol) to form a colored azo dye.[1][3]
-
Charge-Transfer Complex Formation: this compound, as an n-electron donor, can react with a π-acceptor like chloranilic acid to form a colored charge-transfer complex.[2][7]
-
Ion-Pair Complex Formation: The protonated amine group of this compound can form an ion-pair complex with a suitable counter-ion, such as the complex formed between iron(III) and thiocyanate. This complex can be extracted into an organic solvent and measured.[8]
-
Reaction with Dithiocarbamic Acid: The secondary amine group in this compound reacts with carbon disulphide to form dithiocarbamic acid, which in turn forms a colored chelate with cupric ions.[9][10][11]
-
Oxidation-Reduction Reactions: The drug can be oxidized by an excess of an oxidizing agent like potassium permanganate. The unreacted oxidant is then determined by reacting it with a colored species.[12][13]
-
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters for various spectrophotometric methods for this compound determination, allowing for easy comparison.
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| UV Spectrophotometry | 0.1 M HCl or Water | 250 - 306 | 2 - 10 | 1 | 4 |
| Diazotization & Coupling | |||||
| - with Catechol | Sodium nitrite, Acetic acid, Catechol, Sodium hydroxide (B78521) | 425 | 1.0 - 16 | - | - |
| - with Resorcinol | Sodium nitrite, Acetic acid, Resorcinol | 425 | 10 - 60 | - | - |
| - with β-naphthol | Sodium nitrite, Acetic acid, β-naphthol, Sodium hydroxide | 425 | 1.0 - 20 | - | - |
| - with NEDD | Sodium nitrite, HCl, Ammonium sulphamate, NEDD | 500 | 10 - 50 | - | - |
| Charge-Transfer Complex | Chloranilic acid (CAA) | 430 | 5 - 40 | - | - |
| Ion-Pair Complex | Ferric nitrate, Nitric acid | 400 | 40 - 240 | - | - |
| Dithiocarbamic Acid Formation | Carbon disulphide, Pyridine, Isopropyl alcohol, Cupric chloride | 448 | 10 - 100 | - | - |
| Oxidation-Reduction | Potassium permanganate, Chromotropic acid azo dyes | 500 - 520 | 0.82 - 8.29 | - | - |
| Complexation with Palladium(II) | Palladium(II) | 410 | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantitation, NEDD: N-(1-naphthyl)ethylenediamine dihydrochloride. Data compiled from multiple sources.[1][2][4][5][6][9][10][12][13]
III. Experimental Protocols
This section provides detailed, step-by-step protocols for the key spectrophotometric methods.
A. General Preparation of Standard and Sample Solutions
1. Preparation of Standard Stock Solution (1000 µg/mL):
-
Dissolve in 20 mL of ethanol (B145695) (or methanol) in a 100 mL volumetric flask.[1][3][10]
-
Dilute to the mark with distilled water (or methanol).[1][3][10]
2. Preparation of Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.[1][3]
-
Dilute to the mark with distilled water (or the specified solvent).[1][3]
3. Preparation of Sample Solution from Tablets:
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound.[1][12]
-
Transfer to a 100 mL volumetric flask and add about 50 mL of methanol.[12]
-
Sonicate for 15 minutes and then dilute to the mark with methanol.[14]
-
Filter the solution through a Whatman No. 41 filter paper.[1][12]
-
Further dilutions can be made as required for the specific method.
B. Protocol 1: Diazotization and Coupling with Catechol
This method is based on the diazotization of the primary amine group of this compound followed by coupling with catechol in an alkaline medium to form a colored chromogen.[1]
Reagents:
-
10% (v/v) Acetic acid
-
0.5% (w/v) Sodium nitrite
-
0.1% (w/v) Catechol
-
4% (w/v) Sodium hydroxide
Procedure:
-
Pipette aliquots of the working standard solution of this compound (ranging from 0.1 to 1.6 mL of 100 µg/mL solution) into a series of 10 mL volumetric flasks.
-
Add 0.5 mL of 10% acetic acid to each flask.
-
Add 2.0 mL of 0.5% sodium nitrite solution.
-
Add 2.0 mL of 0.1% catechol solution.
-
Add 0.3 mL of 4% sodium hydroxide solution.
-
Make up the volume to 10 mL with distilled water.
-
Allow the solutions to stand for 5 minutes for the reaction to complete.[1]
-
Measure the absorbance at 425 nm against a reagent blank prepared in the same manner without the drug.[1]
Diagram of Experimental Workflow:
Caption: Workflow for Ambroxol determination by diazotization and coupling with catechol.
C. Protocol 2: Charge-Transfer Complex Formation with Chloranilic Acid
This method involves the formation of a colored charge-transfer complex between this compound (electron donor) and chloranilic acid (π-acceptor).[2]
Reagents:
-
1.0% (w/v) Chloranilic acid (CAA) solution
Procedure:
-
Pipette different aliquots of the standard drug solution into a series of volumetric flasks to obtain concentrations in the range of 5-40 µg/mL.[2]
-
To each flask, add 5 mL of 1.0% CAA solution.[2]
-
Mix the solutions and allow them to stand for a few minutes.
-
Measure the absorbance of the pale yellow colored complex at 430 nm against a reagent blank.[2]
Diagram of Experimental Workflow:
Caption: Workflow for Ambroxol determination by charge-transfer complexation.
D. Protocol 3: Dithiocarbamic Acid Formation
This colorimetric method is based on the reaction of the amine group in this compound with carbon disulphide to form dithiocarbamic acid, which then forms a colored chelate with cupric chloride.[9][10]
Reagents:
-
Carbon disulphide-pyridine-isopropyl alcohol (CPI) reagent (35 mL CS₂, 25 mL pyridine, 65 mL isopropyl alcohol)[9][10]
-
Cupric chloride reagent (0.12 g CuCl₂ in 250 mL water, diluted to 500 mL with pyridine)[10]
-
10% (v/v) Aqueous acetic acid
-
Benzene
-
Isopropyl alcohol
Procedure:
-
Take 1 mL of the standard this compound solution (1 mg/mL) in a separating funnel.[9]
-
Add 4 mL of CPI reagent and 2 mL of cupric chloride reagent.[9]
-
Allow the mixture to stand for 10 minutes and then shake vigorously.[10]
-
Add 3 mL of aqueous acetic acid solution and 3 mL of benzene.[9]
-
Agitate the mixture for 5 minutes and allow the two phases to separate.[9]
-
Collect the upper organic layer in a 10 mL volumetric flask.[9]
-
Make up the volume with isopropyl alcohol and let it stand for 20 minutes.[9]
-
Measure the absorbance of the yellowish-orange chromophore at 448 nm against a reagent blank.[9][10]
Diagram of Experimental Workflow:
Caption: Workflow for Ambroxol determination via dithiocarbamic acid formation.
IV. Conclusion
The spectrophotometric methods described provide simple, accurate, and precise means for the determination of this compound in bulk and pharmaceutical dosage forms. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The colorimetric methods, in particular, offer enhanced selectivity over direct UV spectrophotometry. The provided protocols and comparative data will aid researchers and quality control analysts in selecting and implementing the most suitable method for their specific needs.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. [PDF] SPECTROPHOTOMETRIC DETERMINATION OF this compound AND ITS FORMULATIONS BASED ON CHARGE TRANSFER COMPLEX REACTION | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ejua.net [ejua.net]
- 14. RP-HPLC and Spectrophotometric Estimation of this compound and Cetirizine Hydrochloride in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ambroxol Hydrochloride in Patient-Derived Induced Pluripotent Stem Cells (iPSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol hydrochloride, a commonly used mucolytic agent, has emerged as a promising therapeutic candidate for lysosomal storage disorders, particularly Gaucher disease and GBA1-associated Parkinson's disease.[1][2] Its mechanism of action is primarily attributed to its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is deficient in these conditions due to mutations in the GBA1 gene.[2][3] Ambroxol has been shown to enhance GCase activity and protein levels, facilitate its proper folding and trafficking to the lysosome, and modulate cellular pathways such as autophagy and the endoplasmic reticulum-associated degradation (ERAD) pathway.[1] Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful in vitro model to study the cellular pathology of these diseases and to evaluate the efficacy of potential therapeutics like Ambroxol. This document provides detailed application notes and protocols for the use of this compound in patient-derived iPSC models.
Data Presentation: Efficacy of Ambroxol in Cellular Models
The following tables summarize the quantitative effects of this compound treatment on GCase activity and protein levels in various patient-derived cellular models.
Table 1: Effect of Ambroxol on GCase Protein Levels
| Cell Type | Patient Group | Ambroxol Concentration | Duration of Treatment | Median Increase in GCase Protein (% of untreated) | Reference |
| Fibroblasts | Healthy Controls | Not Specified | Not Specified | 30% | [4][5] |
| Fibroblasts | Gaucher Disease (GD) | Not Specified | Not Specified | 100% | [4][5] |
| Fibroblasts | Parkinson's Disease with GBA1 mutations (PD-GBA) | Not Specified | Not Specified | 50% | [4][5] |
| Fibroblasts | Non-manifesting GBA1 carriers (NMC) | Not Specified | Not Specified | 35% | [4][5] |
| Cholinergic Neurons (N370S/WT GBA1) | Parkinson's Disease | Not Specified | 6 days | 50% | [6] |
Table 2: Effect of Ambroxol on GCase Enzyme Activity
| Cell Type | Patient Group | Ambroxol Concentration | Duration of Treatment | Increase in GCase Activity | Reference |
| Fibroblasts | Healthy Controls | Not Specified | Not Specified | Significant Increase | [4] |
| Fibroblasts | Gaucher Disease (GD) | Not Specified | Not Specified | Significant Increase | [4] |
| Fibroblasts | Parkinson's Disease with GBA1 mutations (PD-GBA) | Not Specified | Not Specified | Significant Increase | [4] |
| Macrophages | Gaucher Disease (GD) | Not Specified | 4 days | 3.3-fold increase | [7] |
| Macrophages | GBA1-associated Parkinson's Disease (GBA-PD) | Not Specified | 4 days | 3.5-fold increase | [7] |
| Cholinergic Neurons (N370S/WT GBA1) | Parkinson's Disease | Not Specified | 6 days | 55% increase | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Ambroxol and a typical experimental workflow for its evaluation in patient-derived iPSCs.
Experimental Protocols
Differentiation of iPSCs into Dopaminergic Neurons
This protocol is adapted from previously published methods and outlines the generation of midbrain dopaminergic neurons from iPSCs.[2][4][8]
Materials:
-
Patient-derived iPSCs
-
Matrigel-coated plates
-
Essential 8 Flex complete medium
-
NB/B27 medium
-
Small molecules and growth factors: LDN193189, SB431542, SHH, Purmorphamine, CHIR99021, FGF8b, BDNF, GDNF, L-ascorbic acid, DAPT, TGFβ3, Db-cAMP
-
Y-27632 ROCK inhibitor
Procedure:
-
iPSC Culture: Culture patient-derived iPSCs on Matrigel-coated plates in Essential 8 Flex complete medium. Ensure colonies are densely packed with a high nuclear-to-cytoplasm ratio before starting differentiation.[2]
-
Neural Induction (Day 0-11):
-
On Day 0, dissociate iPSCs and plate them as a monolayer.
-
Culture in NB/B27 medium supplemented with LDN193189 and SB431542 for dual SMAD inhibition to induce neural fate.[4]
-
-
Midbrain Floor Plate Patterning (Day 11-25):
-
Passage the neural progenitor cells (NPCs).
-
Culture in NB/B27 medium supplemented with SHH, Purmorphamine, CHIR99021, and FGF8b to pattern the NPCs towards a midbrain floor plate identity.[8]
-
-
Dopaminergic Neuron Differentiation and Maturation (Day 25-65+):
-
Withdraw the patterning factors.
-
Culture the cells in NB/B27 medium supplemented with BDNF, GDNF, L-ascorbic acid, DAPT, TGFβ3, and Db-cAMP to promote differentiation and maturation of dopaminergic neurons.[2]
-
Mature neurons, characterized by the expression of MAP2 and TH, are typically observed after 65 days of differentiation.[2]
-
This compound Treatment
Materials:
-
Mature iPSC-derived dopaminergic neuron cultures
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Culture medium
Procedure:
-
Prepare a stock solution of this compound.
-
On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 30 µM, 60 µM).[7]
-
Replace the existing medium in the neuronal cultures with the Ambroxol-containing medium.
-
Incubate the cells for the desired duration (e.g., 4-6 days), replacing the medium with freshly prepared Ambroxol-containing medium every 2-3 days.[6][7]
Live-Cell Imaging of GCase Activity
This protocol utilizes a fluorescent substrate to measure GCase activity in live iPSC-derived neurons.[1][9]
Materials:
-
iPSC-derived dopaminergic neurons cultured in 96-well imaging plates
-
PFB-FDGlu GCase substrate
-
LysoTracker Deep Red
-
FluoroBrite DMEM
-
High-content imaging system (e.g., Opera Phenix)
Procedure:
-
Incubate neurons with 50 nM LysoTracker Deep Red for 30 minutes at 37°C to label lysosomes.[1]
-
Prepare a working solution of the GCase substrate PFB-FDGlu.
-
Remove the LysoTracker solution and add the PFB-FDGlu working solution to each well.[1]
-
Immediately begin live-cell imaging using a high-content imaging system equipped with an environmental chamber (37°C, 5% CO₂).[10]
-
Acquire images at regular intervals to monitor the increase in fluorescence as GCase cleaves the substrate.
-
Analyze the images to quantify the fluorescence intensity per cell over time, which is proportional to GCase activity.[10]
Western Blot for GCase and α-synuclein
This protocol describes the detection of GCase and α-synuclein protein levels in iPSC-derived neuron lysates.[11][12]
Materials:
-
Treated and untreated iPSC-derived dopaminergic neuron cultures
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GCase, anti-α-synuclein, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[11]
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Immunofluorescence for Lysosomal Markers
This protocol allows for the visualization of lysosomes and other cellular compartments in iPSC-derived neurons.[13]
Materials:
-
Treated and untreated iPSC-derived dopaminergic neurons on coverslips or in imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-LAMP1 for lysosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[14]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[13]
-
Block the cells with blocking buffer for 1 hour.[13]
-
Incubate with primary antibodies overnight at 4°C.[13]
-
Wash the cells and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plates using a fluorescence microscope.
Conclusion
The use of this compound in patient-derived iPSC models provides a valuable platform for investigating the pathophysiology of Gaucher disease and GBA1-associated Parkinson's disease, as well as for screening and validating potential therapeutic compounds. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this model system in their drug discovery and development efforts.
References
- 1. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe [protocols.io]
- 2. protocols.io [protocols.io]
- 3. A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation of human Dopamine Neurons (DaNs) from induced pluripotent stem cells (iPSCs) [protocols.io]
- 9. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 14. reprocell.com [reprocell.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ambroxol Hydrochloride Solubility Challenges in Aqueous Buffers
Welcome to the technical support center for Ambroxol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the common reasons for this?
A1: this compound is known to be sparingly soluble in water.[1][2][3] Several factors can contribute to dissolution difficulties:
-
pH of the Buffer: The solubility of this compound is highly dependent on the pH of the solution. It is more soluble in acidic conditions and its solubility increases as the pH becomes more alkaline.[4]
-
Temperature: While heating can sometimes aid dissolution, the effect of temperature on this compound's solubility in aqueous buffers is not extensively documented in readily available literature. However, for many compounds, increased temperature enhances solubility. It is important to consider the thermal stability of this compound, which has a melting point between 233-240°C.[3][5]
-
Buffer Composition: The specific components of your buffer system can influence the solubility of the compound.
-
Purity of the Compound: Impurities in the this compound powder can affect its dissolution characteristics.
Q2: What is the recommended pH for dissolving this compound in an aqueous buffer?
A2: The optimal pH for dissolving this compound depends on the desired final concentration and the specific buffer system being used. Generally, a slightly acidic to neutral pH is a good starting point. For instance, in one study, the solubility was significantly higher in a phosphate (B84403) buffer at pH 7.4 compared to a more acidic environment or distilled water.[4] A patent for an injectable solution of this compound describes a final pH between 4.0 and 4.5.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, the use of co-solvents is a highly effective method for enhancing the solubility of this compound. Commonly used co-solvents include:
-
Propylene Glycol and Glycerol: These are often used in pharmaceutical formulations to increase the solubility of this compound.[2]
-
Ethanol and Methanol (B129727): this compound is soluble in methanol and slightly soluble in ethanol.[3][6] However, the compatibility of these organic solvents with your experimental system (e.g., cell culture) must be considered.
-
Citric Acid, Disodium Hydrogen Phosphate, and Sodium Sulfite: A patented method utilizes a combination of these substances to act as co-solvents and antioxidants, effectively dissolving this compound in water for injection.
Q4: Are there any specific buffer systems that are recommended for this compound?
A4: Phosphate-buffered saline (PBS) and citrate (B86180) buffers are commonly used in biological research and can be suitable for preparing this compound solutions. The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH and ionic strength.
Q5: My this compound solution appears cloudy or forms a precipitate over time. What should I do?
A5: Cloudiness or precipitation can indicate that the compound is not fully dissolved or is coming out of solution. Here are some troubleshooting steps:
-
Verify the pH: Check and adjust the pH of your solution to ensure it is within the optimal range for this compound solubility.
-
Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) while stirring to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Using a bath sonicator for a short period can help to break up aggregates and promote dissolution.
-
Filter Sterilization: If you need a sterile solution for cell culture, use a 0.22 µm syringe filter after the compound is fully dissolved. This will also remove any undissolved particulates.
-
Fresh Preparation: It is often best to prepare this compound solutions fresh before each experiment to minimize the risk of precipitation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various aqueous solutions. This data can help you select the appropriate solvent and conditions for your experiments.
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Distilled Water | - | Ambient | Sparingly soluble[1][2][3] |
| 0.1 N Hydrochloric Acid | 1.2 | Ambient | 3.66 µg/mL[4] |
| Phosphate Buffer | 6.8 | Ambient | 22.098 µg/mL[4] |
| Phosphate Buffer | 7.4 | Ambient | 57.37 µg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in PBS (pH 7.4)
This protocol provides a general method for preparing a stock solution of this compound in a common laboratory buffer.
Materials:
-
This compound powder (Molecular Weight: 414.56 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the this compound: Accurately weigh out 4.15 mg of this compound powder for every 1 mL of PBS to achieve a final concentration of 10 mM.
-
Add the buffer: Transfer the weighed powder to a sterile conical tube. Add the desired volume of PBS (pH 7.4).
-
Dissolve the compound: Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer. Stir the solution at a moderate speed at room temperature.
-
Aid dissolution (if necessary): If the compound does not dissolve completely, you can try the following:
-
Gentle Warming: Place the tube in a 37°C water bath for 15-30 minutes while continuing to stir.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
-
Verify the pH: Once the solution appears clear, check the pH using a calibrated pH meter. If necessary, adjust the pH back to 7.4 using small volumes of sterile 1 N HCl or 1 N NaOH.
-
Filter sterilize: For use in cell culture or other sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: It is recommended to prepare fresh solutions. If short-term storage is necessary, store the solution at 2-8°C and use it within a few days. For longer-term storage, aliquoting and freezing at -20°C may be possible, but stability under these conditions should be verified.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Involvement
This compound has been shown to modulate several key signaling pathways, which may be relevant to its therapeutic effects. The diagrams below illustrate the logical relationships within these pathways.
References
- 1. scribd.com [scribd.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. This compound | 23828-92-4 [chemicalbook.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 23828-92-4 [m.chemicalbook.com]
Optimizing Ambroxol Hydrochloride Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ambroxol (B1667023) hydrochloride in in vitro experiments. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Ambroxol hydrochloride in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the specific cell type and the biological process being investigated. Based on published studies, a general starting range for exploring its effects on lysosomal function and neuroprotection is between 10 µM and 60 µM.[1][2] For anti-inflammatory and antioxidant effects, concentrations can vary, with some studies using up to 100 µM.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is sparingly soluble in water but soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[3][4] For cell culture applications, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[2] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound toxic to cells in vitro?
A3: this compound can exhibit cytotoxicity at high concentrations. For instance, in A549 lung cancer cells, the IC50 value was determined to be 3.74 µg/mL.[5][6] It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line and experimental duration. One study indicated that ambroxol showed no toxicity up to 50 μM in Vero-E6 cells, with some toxicity appearing at 75 μM.[7]
Q4: What are the known signaling pathways affected by this compound in vitro?
A4: this compound has been shown to modulate several key signaling pathways. It is known to act as a chaperone for the enzyme glucocerebrosidase (GCase), enhancing its activity and promoting lysosomal function.[2][8] This can, in turn, influence autophagy and the clearance of protein aggregates.[8][9] Additionally, Ambroxol has been reported to have anti-inflammatory properties by reducing pro-inflammatory cytokines and may influence pathways like NF-κB.[8][10] It has also been shown to promote neural stem cell differentiation into neurons through the Wnt/β-Catenin pathway.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Sub-optimal concentration.- Insufficient incubation time.- Cell line is not responsive.- Degradation of the compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the expression of the target protein (e.g., GCase) in your cell line.- Prepare fresh stock solutions and store them properly (protected from light at -20°C). |
| High cell death or cytotoxicity | - Ambroxol concentration is too high.- High concentration of the solvent (e.g., DMSO).- Contamination of the cell culture. | - Determine the IC50 value using a cytotoxicity assay and use concentrations well below this value.- Ensure the final solvent concentration is minimal and include a vehicle control in your experiments.- Check for mycoplasma or bacterial contamination. |
| Precipitation of this compound in culture medium | - Poor solubility at the working concentration.- Interaction with components in the serum or medium. | - Ensure the stock solution is fully dissolved before diluting in the medium.- Prepare the final dilution immediately before adding to the cells.- Consider reducing the serum concentration if permissible for your cell line. |
| Inconsistent or variable results | - Inconsistent cell passage number or density.- Variability in drug preparation.- Pipetting errors. | - Use cells within a consistent passage number range and seed them at a uniform density.- Prepare a large batch of stock solution for the entire experiment to minimize variability.- Calibrate pipettes and ensure accurate dilutions. |
Data Summary: Effective Concentrations of this compound in Vitro
| Application | Cell Type | Concentration Range | Observed Effect | Reference |
| Lysosomal Function / GCase Chaperoning | Human Fibroblasts | 10 µM - 60 µM | Increased GCase activity and protein levels. | [2] |
| Primary Cortical Neurons | 10 µM - 30 µM | Increased GCase activity and mRNA levels. | [1][12] | |
| Neuroprotection | HT-22 Hippocampal Neuronal Cells | 20 µM (optimal) | Mitigated Aβ and α-synuclein-induced apoptosis and protein aggregation. | [9][13] |
| Neural Stem Cell Differentiation | Neural Stem Cells | 30 µM - 90 µM (60 µM optimal) | Promoted differentiation into neurons. | [11] |
| Anti-inflammatory | Human Neutrophils | IC50: 146.7 µM | Inhibition of O2- production. | [14] |
| Murine Macrophages | 30 - 90 mg/kg (in vivo) | Reduced pro-inflammatory cytokines. | [15] | |
| Antibacterial | Staphylococcus aureus | 0.75 - 1.5 mg/mL (MIC) | Inhibition of bacterial growth and biofilm formation. | [10] |
| Cytotoxicity | A549 Lung Cancer Cells | IC50: 3.74 µg/mL | Cytotoxic effect. | [5][6] |
Experimental Protocols
Protocol 1: Determination of Glucocerebrosidase (GCase) Activity in Fibroblasts
-
Cell Seeding: Plate human fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Ambroxol Treatment: Prepare working solutions of this compound in cell culture medium at final concentrations of 10 µM, 30 µM, and 60 µM.[2] Aspirate the old medium from the cells and add 100 µL of the Ambroxol-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and incubating on ice for 30 minutes.
-
GCase Activity Assay: Use a commercially available GCase activity assay kit that utilizes a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Normalize the GCase activity to the total protein concentration in each sample, determined by a BCA or Bradford assay. Express the results as a percentage of the control.
Protocol 2: Assessment of Neuroprotection in HT-22 Cells
-
Cell Seeding: Seed HT-22 hippocampal neuronal cells in a 24-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to amyloid-β (Aβ) and α-synuclein (αSyn) oligomers to induce neurotoxicity.[9]
-
Ambroxol Treatment: Concurrently with the neurotoxins, treat the cells with this compound at various concentrations (e.g., 5, 10, 20, 40 µM) for 24 hours. A 20 µM concentration has been shown to be effective.[9][13]
-
Cell Viability Assay (MTT):
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in 200 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Western Blot for Cleaved Caspase-3):
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: For the MTT assay, express cell viability as a percentage of the untreated control. For Western blotting, quantify the band intensities and normalize the cleaved caspase-3 levels to the loading control.
Visualizations
Caption: this compound's mechanism of action on GCase and autophagy.
Caption: Workflow for assessing Ambroxol's neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | 23828-92-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unveiling the antibacterial action of ambroxol against Staphylococcus aureus bacteria: in vitro, in vivo, and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro inhibition of human neutrophil histotoxicity by ambroxol: evidence for a multistep mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing Ambroxol hydrochloride degradation products
Welcome to the technical support center for the identification and characterization of Ambroxol (B1667023) hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for the forced degradation of Ambroxol hydrochloride?
A1: Forced degradation studies for this compound are typically conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3]
Q2: What is the primary degradation pathway for this compound?
A2: this compound is known to be susceptible to degradation, particularly through hydrolysis and oxidation.[1][2][3] One identified degradation pathway involves the formation of trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol under conditions of heat and humidity.[2]
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying this compound and its degradation products. For structural elucidation and characterization of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[2]
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: Studies have shown that certain excipients can affect the thermal stability of this compound. For instance, polyvinylpyrrolidone (B124986) and magnesium stearate (B1226849) can impact its stability, while lactose (B1674315) monohydrate may contribute to faster degradation.[1][4]
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.
1. Acid Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 1N Hydrochloric acid.
- Store the solution at room temperature for specified time intervals (e.g., 30, 60, 90 minutes, and 3 days).[3][5]
- At each interval, withdraw an aliquot, neutralize with an appropriate amount of 1N Sodium hydroxide, and dilute with a suitable solvent (e.g., methanol (B129727) or mobile phase) to a known concentration for analysis.
2. Alkaline Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1M Sodium hydroxide.
- Store the solution at room temperature for specified time intervals.[3]
- At each interval, withdraw an aliquot, neutralize with 0.1M Hydrochloric acid, and dilute as described for acid hydrolysis.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 10 mL of 3% (v/v) hydrogen peroxide solution in methanol.
- Store the solution at room temperature in the dark for 8 hours to prevent photolytic degradation.[6]
- At the end of the period, withdraw an aliquot and dilute for analysis.
4. Thermal Degradation:
- Place the powdered drug in a petri dish and expose it to dry heat at a specified temperature (e.g., 55°C) for a defined period (e.g., 3 hours).[6]
- After exposure, allow the sample to cool to room temperature, weigh accurately, dissolve in a suitable solvent, and dilute for analysis.
5. Photolytic Degradation:
- Expose the drug substance to UV light (e.g., 254 nm) for a specified duration.
- Prepare a solution of the exposed sample for analysis.
Protocol 2: HPLC Method for Analysis
This is a general-purpose stability-indicating HPLC method. Method validation and optimization are crucial for specific applications.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 50:50 v/v) with pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 246 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Reference |
| Acid Hydrolysis | 1N HCl | 90 minutes | Room Temp | 41.58% | [3][5] |
| Acid Hydrolysis | 1N HCl | 3 days | Room Temp | 49.47% | [3][5] |
| Alkaline Hydrolysis | 0.1M NaOH | 90 minutes | Room Temp | 29.15% | [3] |
| Alkaline Hydrolysis | 0.1M NaOH | 3 days | Room Temp | 22.94% | [3] |
| Oxidative Degradation | 3% H₂O₂ | 90 minutes | Room Temp | 41.58% | [3] |
| Oxidative Degradation | 3% H₂O₂ | 3 days | Room Temp | 56.58% | [3] |
| Thermal Degradation | Dry Heat | 3 hours | 55°C | Significant | [6] |
Note: The percentage of degradation can vary depending on the exact experimental conditions and the formulation.
Table 2: Identified Degradation Products and Impurities of this compound
| Impurity/Degradation Product Name | Structure | Notes |
| trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol | Available in literature[2] | A known degradation product formed under heat and humidity. |
| Ambroxol EP Impurity A (Bromhexine) | Available from pharmacopeial standards | A related substance and potential impurity. |
| Ambroxol EP Impurity B | Available from pharmacopeial standards | A known impurity. |
| Ambroxol EP Impurity C | Available from pharmacopeial standards | A known impurity. |
| 2-chloro-4, 6-dibromoaniline | Not provided | Identified as a disinfection by-product during chlorination.[7] |
| 2, 4, 6-tribromoaniline | Not provided | Identified as a disinfection by-product during chlorination.[7] |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathway of this compound.
Troubleshooting Guide
Problem: Peak Tailing for Ambroxol or its Degradation Products
| Possible Cause | Suggested Solution |
| Secondary interactions with residual silanols on the HPLC column. | 1. Ensure the mobile phase pH is appropriately controlled (e.g., pH 3.0) to suppress silanol (B1196071) activity. 2. Consider using a column with end-capping or a base-deactivated stationary phase. 3. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations. |
| Column Overload. | 1. Reduce the concentration of the injected sample. 2. Decrease the injection volume. |
| Extra-column band broadening. | 1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected and have no dead volume. |
Problem: Poor Resolution Between Ambroxol and a Degradation Product
| Possible Cause | Suggested Solution |
| Inadequate mobile phase composition. | 1. Optimize the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A slight decrease in the organic content can increase retention and improve resolution. 2. Adjust the pH of the mobile phase, as the ionization state of the analytes can significantly affect their retention. |
| Suboptimal column chemistry. | 1. Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) that may offer different selectivity. |
| High flow rate. | 1. Reduce the flow rate to increase the efficiency of the separation. |
Problem: Variability in Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent mobile phase preparation. | 1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and solvent ratios. 2. Degas the mobile phase thoroughly before and during use to prevent bubble formation. |
| Fluctuations in column temperature. | 1. Use a column oven to maintain a constant and uniform temperature. |
| Pump issues. | 1. Check for leaks in the pump and ensure the pump seals are in good condition. 2. Prime the pump to remove any trapped air bubbles. |
Problem: Presence of Ghost Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Contaminated mobile phase or glassware. | 1. Use high-purity solvents and reagents. 2. Thoroughly clean all glassware used for mobile phase preparation. |
| Carryover from previous injections. | 1. Implement a robust needle wash protocol in the autosampler. 2. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Late eluting compounds from a previous run. | 1. Increase the run time to ensure all components have eluted. 2. Incorporate a gradient elution or a column wash step at the end of each run. |
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. iris.unito.it [iris.unito.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stability-indicating HPTLC determination of this compound in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics and formation of regulated and emerging disinfection by-products during chlorination of two expectorants ambroxol and bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ambroxol hydrochloride GCase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ambroxol (B1667023) hydrochloride in Glucocerebrosidase (GCase) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ambroxol hydrochloride in GCase assays?
This compound acts as a pharmacological chaperone for the GCase enzyme.[1] Many mutations in the GBA1 gene, which encodes GCase, lead to misfolding of the enzyme in the endoplasmic reticulum (ER).[2] This misfolded protein is often targeted for degradation. Ambroxol binds to and stabilizes the GCase enzyme, particularly at the neutral pH of the ER, facilitating its correct folding and trafficking to the lysosome.[2][3] Once in the acidic environment of the lysosome, Ambroxol's binding affinity for GCase is significantly reduced, allowing the now correctly folded enzyme to be active and catabolize its substrate, glucosylceramide.[2][3]
Q2: What is the expected outcome of a successful this compound treatment in a GCase assay?
A successful experiment will demonstrate a dose-dependent increase in GCase enzyme activity in cells treated with Ambroxol compared to untreated control cells. This increase can range from 1.5 to 3.5-fold, depending on the specific GCase mutation and cell type being studied.[4] This increased activity is a direct result of higher levels of correctly folded and localized GCase protein in the lysosomes.
Q3: At what concentration should I use this compound in my cell culture?
The optimal concentration of this compound can vary between cell lines and specific mutations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Generally, concentrations ranging from 10 µM to 100 µM are reported to be effective.[2][5] It is important to note that at higher concentrations, Ambroxol can exhibit inhibitory effects on GCase activity.[6]
Q4: How long should I incubate the cells with this compound?
Incubation times can vary, but a common starting point is 24 to 48 hours. Some protocols extend the incubation up to 96 hours. The optimal incubation time should be determined empirically for your specific experimental setup.
Troubleshooting Guide
Issue 1: High Variability in GCase Activity Readings Between Replicates
Q: My GCase activity measurements are highly variable between my technical replicates. What could be the cause?
A: High variability can stem from several factors throughout the experimental workflow. Here are some common causes and solutions:
-
Inaccurate Pipetting: Small volumes of viscous solutions, like the assay buffer containing detergents, can be difficult to pipette accurately.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting techniques for viscous liquids to improve accuracy. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Incomplete Mixing in Wells: Failure to properly mix the enzyme, substrate, and buffer in each well of a microplate can lead to inconsistent reaction rates.
-
Solution: After adding all components to the wells, gently pipette up and down a few times or use a plate shaker at a low speed to ensure a homogenous reaction mixture.[7]
-
-
Edge Effects on Microplates: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can significantly impact enzyme activity.[7]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with a blank solution like water or assay buffer to create a humidity barrier.[7]
-
-
Inconsistent Incubation Times: If there is a delay in stopping the reaction across different wells, it can lead to variability in the amount of product formed.
-
Solution: Use a multichannel pipette to add the stop solution to all wells as simultaneously as possible.[7]
-
Issue 2: Low or No Detectable GCase Activity
Q: I am not observing any significant GCase activity, even in my control cells. What should I check?
A: A lack of GCase activity can be due to issues with the enzyme itself, the assay components, or the measurement conditions.
-
Degraded Enzyme: GCase, like most enzymes, is sensitive to degradation.
-
Solution: Prepare fresh cell or tissue lysates for each experiment. Avoid repeated freeze-thaw cycles of your samples. Ensure proper long-term storage at -80°C.[7]
-
-
Sub-optimal Assay Buffer pH: GCase activity is highly pH-dependent, with an optimal pH range of 5.2-5.9 to mimic the lysosomal environment.[7]
-
Solution: Verify the pH of your assay buffer before each experiment. Operating outside the optimal range can drastically reduce enzyme activity.[7]
-
-
Issues with 4-MUG Substrate: The fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), can degrade over time.
-
Incorrect Instrument Settings: Incorrect wavelength settings on the fluorometer will lead to no or low signal detection.
-
Solution: Ensure the excitation and emission wavelengths are set correctly for the detection of 4-methylumbelliferone (B1674119) (4-MU), the fluorescent product of the GCase reaction (typically Ex: 355-365 nm, Em: 445-460 nm).[9][10]
-
Issue 3: Inconsistent or Unexpected Results with Ambroxol Treatment
Q: My results with Ambroxol treatment are not consistent, or I am seeing an inhibitory effect. What could be wrong?
A: Inconsistent effects of Ambroxol can be related to its concentration, the stability of the compound, or the specific characteristics of the cell line being used.
-
Ambroxol Concentration is Too High: At high concentrations, Ambroxol can act as an inhibitor of GCase activity.[6]
-
Solution: Perform a dose-response curve to identify the optimal concentration range that enhances GCase activity without causing inhibition in your specific cell model.[2]
-
-
Ambroxol Stability: The stability of this compound in solution can be affected by storage conditions.
-
Solution: Prepare fresh Ambroxol solutions for your experiments. If using a stock solution, ensure it is stored properly and has not undergone multiple freeze-thaw cycles. Studies have shown that the stability of Ambroxol can be influenced by pH and temperature.[11]
-
-
Cell-Specific Responses: The response to Ambroxol can vary significantly between different GCase mutations and cell types.[3]
-
Solution: Be aware that not all GCase mutations are responsive to Ambroxol chaperoning. For example, some mutations may lead to a protein that is too severely misfolded to be rescued. It is important to research the specific mutation you are working with.
-
Data Presentation
Table 1: Typical GCase Activity Assay Parameters
| Parameter | Recommended Value/Range | Notes |
| Assay Buffer pH | 5.2 - 5.9 | Mimics the acidic environment of the lysosome, crucial for optimal GCase activity.[7] |
| 4-MUG Substrate Concentration | 2.5 mM - 5 mM | A fresh solution should be prepared for each experiment and protected from light.[7][8] |
| Sodium Taurocholate Concentration | ~15 mM | Acts as a detergent to solubilize the lipid substrate; essential for in vitro activity.[7] |
| Incubation Temperature | 37°C | Standard temperature for enzymatic assays. |
| Incubation Time | 30 - 60 minutes | Should be within the linear range of the reaction. |
| Stop Solution | High pH buffer (e.g., 1M Glycine, pH 10.5) | Stops the enzymatic reaction and allows for the fluorescence of 4-MU.[7][10] |
| Excitation Wavelength | 355 - 365 nm | For detection of the 4-MU product. |
| Emission Wavelength | 445 - 460 nm | For detection of the 4-MU product. |
Table 2: Expected Fold Increase in GCase Activity with Ambroxol Treatment
| GCase Mutation | Cell Type | Ambroxol Concentration | Fold Increase in GCase Activity |
| N370S/N370S | Patient Fibroblasts | 60 µM | ~1.5 - 2.0 |
| F213I | Patient Fibroblasts | 60 µM | ~1.5 - 2.0 |
| Various GD mutations | Patient-derived Macrophages | Not specified | ~3.3 |
| GBA-PD mutations | Patient-derived Macrophages | Not specified | ~3.5 |
Experimental Protocols
Key Experiment: In Vitro GCase Activity Assay in Cultured Cells
This protocol outlines the measurement of GCase activity in cell lysates using the fluorescent substrate 4-MUG.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate Buffered Saline (PBS)
-
Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.4, containing sodium taurocholate and a detergent like Triton X-100)
-
4-MUG Substrate Solution (in assay buffer)
-
Stop Solution (e.g., 1 M Glycine, pH 10.5)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired incubation period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add a standardized amount of protein from each cell lysate to duplicate or triplicate wells.
-
Add the assay buffer to each well to bring the volume to the desired level.
-
Include a blank control (assay buffer only) and a positive control (recombinant GCase, if available).
-
To determine background fluorescence, include samples treated with a GCase inhibitor like Conduritol B Epoxide (CBE).[6]
-
Initiate the reaction by adding the 4-MUG substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to all wells.
-
Measure the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths for 4-MU.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Normalize the fluorescence readings to the protein concentration of each lysate.
-
Calculate the fold change in GCase activity for Ambroxol-treated samples compared to the vehicle-treated control.
-
Visualizations
Caption: this compound signaling pathway.
Caption: GCase activity assay experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Tool Compounds Robustly Increase Turnover of an Artificial Substrate by Glucocerebrosidase in Human Brain Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability study of this compound sustained release pellets coated with acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Ambroxol hydrochloride solutions for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Ambroxol (B1667023) hydrochloride solutions for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of Ambroxol hydrochloride solutions?
A1: this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4] It is known to be sensitive to moisture and can degrade under acidic, alkaline, and oxidative conditions.[1][2][5]
Q2: What are the typical degradation products of this compound?
A2: Under stress conditions such as heat and humidity, one identified degradation product is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[6] Other degradation pathways can be triggered by acidic, alkaline, or oxidative environments.[1][2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure stability, it is recommended to store this compound solutions in a tightly closed container, protected from light, in a dry and well-ventilated place.[7][8] Refrigeration is also recommended as a storage condition.[9] For long-term studies, it is crucial to minimize exposure to high temperatures and humidity.[3]
Q4: Can excipients be used to improve the stability of this compound solutions?
A4: Yes, certain excipients can enhance stability. Propylene (B89431) glycol has been shown to significantly improve the stability of this compound in aqueous solutions.[10][11] Other co-solvents and buffering agents can also be employed to maintain an optimal pH and reduce degradation.
Q5: What is the solubility of this compound in common solvents?
A5: this compound is sparingly soluble in water, slightly soluble in methylene (B1212753) chloride, and soluble in ethanol (B145695).[12] Its poor water solubility can be a factor to consider when preparing solutions for long-term studies.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the solution upon storage. | - The concentration of this compound exceeds its solubility in the chosen solvent system.- Temperature fluctuations affecting solubility. | - Prepare a more dilute solution.- Incorporate a co-solvent such as propylene glycol or ethanol to increase solubility.[10][12]- Store the solution at a constant, controlled temperature.[7] |
| Discoloration of the solution (e.g., turning brownish). | - Degradation of this compound due to exposure to light or high temperatures.- Oxidative degradation. | - Store the solution in amber-colored vials or protect it from light.[7]- Store at recommended refrigerated temperatures.[9]- Consider adding an antioxidant to the formulation, as Ambroxol itself has some antioxidant properties that may be overwhelmed.[14] |
| A significant decrease in the concentration of this compound over time, as determined by analytical methods. | - Chemical degradation due to inappropriate pH.- Hydrolysis or oxidation. | - Buffer the solution to a stable pH range. Studies have shown significant degradation in acidic (1N HCl) and alkaline (0.1M NaOH) conditions.[1][2]- De-gas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen) during preparation. |
| Formation of unknown peaks in chromatograms during stability analysis. | - Degradation of this compound into one or more new chemical entities. | - Characterize the degradation products using techniques like HPLC-MS/MS to understand the degradation pathway.[6]- Re-evaluate the storage conditions and formulation to prevent the formation of these impurities. Consider adjusting pH, protecting from light, or adding stabilizers. |
Quantitative Data Summary
Table 1: Forced Degradation of this compound under Various Conditions
| Condition | Duration | Assay Value (%) | Reference |
| Acid Degradation (1N HCl) | 90 minutes | 58.42% | [2] |
| Acid Degradation (1N HCl) | 3 days | 50.53% | [2] |
| Alkali Degradation (0.1M NaOH) | 90 minutes | 70.85% | [2] |
| Alkali Degradation (0.1M NaOH) | 3 days | 77.06% | [2] |
| Oxidative Degradation | 90 minutes | 58.42% | [2] |
| Oxidative Degradation | 3 days | 43.42% | [2] |
| Thermal Degradation (Heat) | - | Drug undergoes degradation | [4] |
| Oxidative Degradation | - | Drug undergoes degradation | [4] |
Note: The data indicates that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a stock solution with improved stability for use in long-term studies.
Materials:
-
This compound powder
-
Propylene glycol
-
Purified water (e.g., Milli-Q or equivalent)
-
Citric acid
-
Sodium citrate (B86180)
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Co-solvent Mixture: In a volumetric flask, prepare a mixture of propylene glycol and purified water. A common starting point is a 20-40% propylene glycol solution.[10]
-
Dissolve this compound: Accurately weigh the desired amount of this compound powder and add it to the co-solvent mixture. Stir using a magnetic stirrer until the powder is completely dissolved.
-
Prepare Buffer: Prepare a citrate buffer solution to the desired pH. The pH should be adjusted to be close to neutral to avoid acid or base-catalyzed degradation.
-
Combine and Adjust pH: Add the buffer to the this compound solution. Check the final pH and adjust if necessary using small amounts of citric acid or sodium citrate solution.
-
Final Volume: Add purified water to reach the final desired volume.
-
Storage: Store the solution in a tightly sealed, light-protected container at a controlled temperature (refrigeration is recommended).[7][9]
Protocol 2: Stability Indicating HPTLC Method for this compound
This protocol outlines a High-Performance Thin-Layer Chromatography (HPTLC) method to assess the stability of this compound solutions.
Materials and Equipment:
-
HPTLC system (applicator, developing chamber, scanner)
-
Silica gel 60 F254 HPTLC plates
-
Toluene, ethyl acetate, methanol, and ammonia (B1221849) solution (for mobile phase)
-
This compound reference standard
-
Test solution of this compound
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of toluene: ethyl acetate: methanol: ammonia (e.g., in a ratio of 5:4:1:0.5 v/v/v/v).
-
Sample Application: Apply known concentrations of the this compound reference standard and the test solution as bands on the HPTLC plate.
-
Chromatographic Development: Develop the plate in a saturated developing chamber with the mobile phase until the solvent front has migrated a sufficient distance.
-
Drying: Dry the plate in an oven to evaporate the solvents.
-
Densitometric Analysis: Scan the dried plate using a densitometer at a wavelength of 254 nm.
-
Data Analysis: Compare the Rf value and peak area of the test solution to the reference standard. The appearance of additional peaks at different Rf values in the test sample indicates degradation.[4] The system should give a compact spot for pure this compound with an Rf value of approximately 0.53.[4]
Visualizations
Caption: Factors leading to the degradation of this compound solutions.
Caption: Workflow for a long-term stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. CN102258462A - Method for improving stability of ambroxolhydrochloride - Google Patents [patents.google.com]
- 11. A method for improving the stability of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of high concentrations of Ambroxol hydrochloride in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cytotoxicity of high concentrations of Ambroxol (B1667023) hydrochloride in cell culture experiments.
Troubleshooting Guide
Issue: Unexpectedly High Cell Death After Ambroxol Hydrochloride Treatment
Question: I am observing a significant decrease in cell viability at concentrations I expected to be non-toxic. What could be the cause?
Answer:
Several factors can contribute to higher-than-expected cytotoxicity with this compound. Consider the following possibilities:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, cancer cell lines like A549 have shown significant cytotoxicity, while other cell types, such as fibroblasts, have been reported to have low cytotoxicity at similar concentrations.[1][2][3] It is crucial to determine the specific IC50 for your cell line.
-
Concentration and Exposure Time: Cytotoxicity is dose- and time-dependent. High concentrations or prolonged exposure will invariably lead to increased cell death. Review your experimental design to see if either of these factors can be adjusted.
-
Solvent Effects: this compound is often dissolved in a solvent like DMSO before being diluted in cell culture media.[4] High concentrations of the solvent itself can be toxic to cells. Ensure your vehicle control (media with the same concentration of solvent) shows no toxicity.
-
Formulation: The formulation of Ambroxol can influence its cytotoxic effects. For example, nanosuspensions of Ambroxol have been shown to have a significantly higher cytotoxic effect on cells compared to the pure drug solution.[1]
Question: How can I mitigate the cytotoxic effects of this compound while still studying its other properties?
Answer:
Mitigating cytotoxicity can be approached in several ways:
-
Dose-Response Curve: Perform a thorough dose-response experiment to identify a concentration that allows you to study the desired effect (e.g., chaperone activity) without causing excessive cell death.
-
Time-Course Experiment: Reduce the duration of exposure to this compound. It's possible that a shorter treatment time is sufficient to observe the intended biological effect with minimal cytotoxicity.
-
Co-treatment with Protective Agents: Depending on the mechanism of cytotoxicity in your specific cell model, you could consider co-treatment with agents that counteract these effects. For example, if oxidative stress is a contributing factor, the use of an antioxidant might be beneficial.[5][6][7]
-
Serum Concentration in Media: The concentration of serum in your cell culture media can sometimes influence the effective concentration and cytotoxicity of a compound. Ensure you are using a consistent and appropriate serum concentration for your cell line.
Frequently Asked Questions (FAQs)
1. What is the known mechanism of this compound-induced cytotoxicity?
This compound can induce cytotoxicity through several mechanisms, including:
-
Induction of Apoptosis: This is a primary mechanism of cell death. Studies have shown that Ambroxol can lead to a loss of mitochondrial membrane potential and an increase in the levels of pro-apoptotic proteins like caspase-3, PARP, Bax, and p53.[1][8][9]
-
Cell Cycle Arrest: In some cell lines, Ambroxol has been observed to cause cell cycle arrest in the S phase.[10]
-
Inhibition of Autophagy: Ambroxol has been found to inhibit the late stage of autophagy, leading to the accumulation of autophagic vacuoles.[11][12] This can contribute to cell death in some contexts.
-
Modulation of Signaling Pathways: Ambroxol can influence various signaling pathways. For instance, it has been shown to decrease the levels of NF-κB, a key regulator of inflammation and cell survival.[1] In other contexts, it can suppress TLR-4/NF-κB signaling.[7]
2. What are the typical IC50 values for this compound?
The IC50 (half-maximal inhibitory concentration) values for this compound can vary significantly depending on the cell line and the formulation used. For example, in A549 human lung cancer cells, the IC50 of free Ambroxol was reported to be 3.74 µg/mL, while an Ambroxol nanosuspension had a much lower IC50 of 0.69 µg/mL.[1]
3. Is this compound always cytotoxic?
No, this compound is not always cytotoxic, especially at lower concentrations. In fact, it has shown protective effects in some models. For example, it can protect against Aβ and α-synuclein-induced neurotoxicity.[8] Studies on fibroblasts have also reported low cytotoxicity even at high concentrations.[2][3] Its cytotoxic effects are generally observed at higher concentrations and are cell-type dependent.
4. How should I prepare this compound for cell culture experiments?
This compound is typically dissolved in a suitable solvent, such as DMSO, to create a stock solution.[4] This stock solution is then further diluted in cell culture media to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture media is low enough to not cause any cytotoxic effects on its own.
Data Presentation
Table 1: Cytotoxicity of this compound in A549 Cells
| Formulation | IC50 (µg/mL) | Reference |
| Ambroxol (ABX) | 3.74 | [1] |
| Ambroxol Nanosuspension (ABX-NS) | 0.69 | [1] |
Table 2: Effect of this compound on Apoptotic and Signaling Markers in A549 Cells
| Marker | Effect of Ambroxol Treatment | Reference |
| Caspase-3 | Increased | [1][9] |
| Bax | Increased | [1][9] |
| p53 | Increased | [1][9] |
| Bcl-2 | Decreased | [10] |
| NF-κB | Decreased | [1][9] |
| IL-6 | Decreased | [1][9] |
| IL-1β | Decreased | [1][9] |
| TNF-α | Decreased | [1][9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve Ambroxol) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified diagram of signaling pathways potentially involved in this compound-induced cytotoxicity.
Caption: A decision-making flowchart for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. This compound Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The chaperone activity and toxicity of ambroxol on Gaucher cells and normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Ambroxol mitigates cyclophosphamide-induced liver injury by suppressing TLR-4/NF-κB signaling and oxidative stress and upregulating cytoglobin, TXNRD1 and HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ambroxol induces myeloma cell death by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ambroxol enhances anti-cancer effect of microtubule-stabilizing drug to lung carcinoma through blocking autophagic flux in lysosome-dependent way - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ambroxol Hydrochloride Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Ambroxol (B1667023) hydrochloride to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: Does Ambroxol hydrochloride cross the blood-brain barrier (BBB)?
A1: The literature presents conflicting information on this topic. Some studies conclude that at standard clinical doses, this compound does not penetrate the BBB in significant amounts, or its brain concentrations are too low to produce considerable direct effects on the CNS[1]. However, other preclinical and clinical studies suggest that Ambroxol can cross the BBB and accumulate at therapeutic concentrations in the brain, where it may exert neuroprotective effects[2][3]. One study in rats reported a brain-to-plasma area under the curve (AUC) ratio of approximately 30-34%, indicating a notable level of brain penetration[4]. The dose of Ambroxol administered appears to be a critical factor, with higher doses more likely to achieve significant CNS concentrations[4].
Q2: What are the primary challenges in delivering this compound to the brain?
A2: The main challenges include:
-
The Blood-Brain Barrier: This highly selective barrier limits the passage of many molecules from the bloodstream into the brain. The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB[5][6].
-
Efflux Pumps: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump certain substances back into the bloodstream, limiting their brain accumulation. It is currently not definitively established in the literature whether Ambroxol is a substrate for P-gp or other major efflux pumps at the BBB.
-
Systemic Clearance: Like any drug administered systemically, Ambroxol is subject to metabolism and clearance, which can reduce the concentration available to cross the BBB.
Q3: What strategies can be employed to enhance the delivery of this compound across the BBB?
A3: Several strategies are being explored to improve CNS delivery of drugs like Ambroxol:
-
Nanoparticle Encapsulation: Encapsulating Ambroxol in nanoparticles, such as those made from poly(n-butylcyanoacrylate) (PBCA), can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
-
Liposomal Formulations: Liposomes, which are lipid-based vesicles, can carry both hydrophilic and lipophilic drugs and can be engineered to improve brain delivery[7][8].
-
Receptor-Mediated Transcytosis (RMT): Nanoparticles and liposomes can be decorated with ligands (e.g., antibodies against the transferrin receptor) that bind to specific receptors on the surface of brain endothelial cells, triggering their transport across the BBB[2][9][10][11].
-
Inhibition of Efflux Pumps: If Ambroxol is found to be a substrate of efflux pumps like P-gp, co-administration with a P-gp inhibitor could increase its brain concentration. However, this approach requires caution due to the potential for drug-drug interactions[12].
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in Preclinical Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Passive Permeability | 1. Physicochemical Characterization: Confirm the lipophilicity (LogP), molecular weight, and polar surface area of your this compound formulation. 2. Formulation into Nanocarriers: Encapsulate Ambroxol in nanoparticles or liposomes to alter its physicochemical properties and facilitate transport. | An optimized formulation with enhanced lipophilicity and a suitable size for BBB penetration. |
| Efflux Pump Activity | 1. In Vitro P-gp Substrate Assay: Perform a bidirectional transport assay using a cell line expressing P-glycoprotein (e.g., MDCK-MDR1) to determine if Ambroxol is a substrate. 2. Co-administration with P-gp Inhibitor: In your in vivo model, co-administer Ambroxol with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) and measure brain concentrations. | A higher intracellular accumulation of Ambroxol in the in vitro assay or increased brain concentrations in vivo would suggest it is a P-gp substrate. |
| Suboptimal Formulation of Nanocarriers | 1. Particle Size and Zeta Potential Optimization: Characterize your nanoparticles or liposomes. Aim for a particle size generally under 200 nm for better BBB penetration. A slightly positive or neutral zeta potential may be beneficial. 2. Surface Modification: Functionalize your nanocarriers with targeting ligands such as anti-transferrin receptor antibodies to promote receptor-mediated transcytosis. | Improved pharmacokinetic profile of the nanocarriers and enhanced brain uptake. |
Issue 2: High Variability in Experimental Results for Ambroxol Brain Uptake
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Formulation Properties | 1. Standardize Formulation Protocol: Ensure strict adherence to the formulation protocol for nanoparticles or liposomes. 2. Characterize Each Batch: Measure particle size, polydispersity index (PDI), and zeta potential for every new batch to ensure consistency. | Reduced batch-to-batch variability in the physicochemical properties of the formulation. |
| Animal Model Variability | 1. Control for Physiological Factors: Use animals of the same age, sex, and strain. Ensure consistent housing and diet. 2. Standardize Dosing and Sampling: Administer the drug at the same time of day and follow a strict timeline for blood and brain tissue collection. | Reduced inter-animal variability in pharmacokinetic and biodistribution data. |
| Analytical Method Inaccuracy | 1. Validate Analytical Method: Ensure your method for quantifying Ambroxol in plasma and brain homogenates (e.g., HPLC, LC-MS/MS) is validated for linearity, accuracy, and precision. 2. Use Internal Standards: Incorporate an internal standard in your analytical runs to account for variations in sample processing and instrument response. | More reliable and reproducible quantification of Ambroxol concentrations. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Brain Penetration (Rodent Models)
| Parameter | Unformulated this compound | This compound Nanoparticles/Liposomes |
| Brain/Plasma AUC Ratio | ~30-34%[4] | Data not yet available in published literature. Expected to be higher than unformulated drug. |
| Time to Max Concentration (Tmax) in Brain | ~60 minutes[4] | Data not yet available in published literature. May be altered depending on the release kinetics of the formulation. |
| Maximum Concentration (Cmax) in Brain | Dose-dependent[4] | Data not yet available in published literature. Expected to be higher with targeted formulations. |
Note: While quantitative data for this compound nanoformulations in the brain is still emerging, the goal of these strategies is to significantly increase the brain-to-plasma concentration ratio compared to the unformulated drug.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Poly(n-butylcyanoacrylate) (PBCA) Nanoparticles
This protocol is adapted from the principles of emulsion polymerization.
Materials:
-
This compound
-
n-butylcyanoacrylate (BCA) monomer
-
Dextran 70
-
Polysorbate 80 (Tween 80) or Pluronic F-68
-
Hydrochloric acid (0.1 N)
-
Purified water
Procedure:
-
Aqueous Phase Preparation: Dissolve this compound and Dextran 70 in 0.1 N HCl. Add Polysorbate 80 or Pluronic F-68 as a surfactant and stir until a clear solution is obtained.
-
Polymerization: While stirring the aqueous phase vigorously (e.g., at 500-700 rpm), add the BCA monomer dropwise. The acidic pH initiates the polymerization of the monomer.
-
Nanoparticle Formation: Continue stirring for 3-4 hours at room temperature to allow for the complete polymerization and formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Resuspend the pellet in purified water and repeat the centrifugation step twice to remove unreacted monomer and excess surfactant.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading by quantifying the amount of Ambroxol in the nanoparticles versus the supernatant.
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assay
This protocol is based on a bidirectional transport assay using a P-gp overexpressing cell line.
Materials:
-
MDCK-MDR1 (P-gp expressing) and MDCK-WT (parental) cell lines
-
Transwell inserts (e.g., 24-well format)
-
This compound
-
Known P-gp substrate (e.g., digoxin) as a positive control
-
Known P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture MDCK-MDR1 and MDCK-WT cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and sample from the apical chamber at the same time points.
-
-
Inhibition Control: Repeat the B-A transport experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) to confirm that any observed efflux is P-gp mediated.
-
Quantification: Analyze the concentration of Ambroxol in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio significantly greater than 2 suggests that Ambroxol is a substrate for P-gp. This ratio should be significantly reduced in the presence of the P-gp inhibitor.
-
Visualizations
Caption: Workflow for Ambroxol Nanoparticle Formulation and Evaluation.
Caption: Receptor-Mediated Transcytosis of Targeted Nanoparticles across the BBB.
Caption: Troubleshooting Logic for P-glycoprotein (P-gp) Efflux of Ambroxol.
References
- 1. P-gp Substrate Identification | Evotec [evotec.com]
- 2. d-nb.info [d-nb.info]
- 3. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein unbound pharmacokinetics of ambroxol in the blood and brains of rats and the interaction of ambroxol with Polygala tenuifolia by multiple microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102429879B - this compound liposome injection - Google Patents [patents.google.com]
- 8. Parenteral Lipid-Based Nanoparticles for CNS Disorders: Integrating Various Facets of Preclinical Evaluation towards More Effective Clinical Translation [mdpi.com]
- 9. Receptor-mediated endocytosis of transferrin at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-mediated transcytosis of transferrin through blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Investigating drug-liposome interactions using liposomal electrokinetic chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Ambroxol hydrochloride in research
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for experiments involving Ambroxol hydrochloride, with a specific focus on minimizing and identifying its off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during research with this compound.
Q1: What are the primary intended effects and known off-target effects of this compound?
Ambroxol is a multifaceted compound with several known biological activities. Its primary intended use in a clinical setting is as a mucolytic agent to clear mucus from the respiratory tract. In a research context, particularly for neurodegenerative diseases, it is widely studied as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).
However, researchers must be aware of its significant off-target effects, which can confound experimental results if not properly controlled for. These include:
-
Sodium Channel Blockade: Ambroxol is a potent inhibitor of neuronal sodium channels, which explains its local anesthetic properties. It inhibits tetrodotoxin (B1210768) (TTX)-resistant channels more effectively than TTX-sensitive subtypes.
-
Alteration of Lysosomal Homeostasis: As a weak base, Ambroxol accumulates in acidic organelles like lysosomes. This accumulation can neutralize the acidic pH of the lysosome, leading to a subsequent release of calcium from these acidic stores. This can trigger downstream events such as lysosomal exocytosis.
-
Anti-Inflammatory and Antioxidant Properties: Ambroxol can inhibit the release of inflammatory mediators like histamine, leukotrienes, and cytokines from various immune cells.
Q2: My experimental results with Ambroxol are unexpected. How can I determine if they are due to an off-target effect?
When faced with unexpected results, a systematic approach is crucial to distinguish between on-target and off-target effects. Consider the following troubleshooting steps:
-
Review the Known Off-Targets: Compare your unexpected phenotype with the known off-target activities of Ambroxol (sodium channel blockade, lysosomal pH/calcium changes). For example, if you observe changes in cellular excitability, consider the sodium channel blocking effect.
-
Use Positive and Negative Controls:
-
Positive Controls for Off-Targets: Use a well-characterized compound that specifically induces the suspected off-target effect. For instance, to test for effects of lysosomal pH neutralization, use another lysosomotropic agent like ammonium (B1175870) chloride (NH₄Cl) and compare its effect to that of Ambroxol.
-
Negative Controls: Ensure your experiment includes vehicle-only controls to account for any effects of the solvent (e.g., DMSO).
-
-
Perform a "Rescue" Experiment: If you hypothesize an on-target effect (e.g., enhancement of a mutant GCase), a rescue experiment can provide strong evidence. This involves restoring the function of the target protein through an independent method (e.g., overexpression of wild-type GCase) and observing if it phenocopies the effect of Ambroxol.
-
Vary the Ambroxol Concentration: Perform dose-response experiments. Off-target effects may only appear at higher concentrations. Correlate the effective concentration in your assay with the known IC50 values for on- and off-target activities.
Q3: How can I specifically test for sodium channel blockade as an off-target effect in my model?
If your experimental system involves electrically excitable cells (e.g., neurons, muscle cells) and you suspect interference from sodium channel blockade, consider these approaches:
-
Use a Specific Antagonist/Agonist: Use a well-known sodium channel blocker, such as tetrodotoxin (TTX) for sensitive channels, as a positive control. Compare the effects of this specific blocker to those observed with Ambroxol.
-
Employ Electrophysiology: Techniques like patch-clamp can directly measure sodium currents and quantify the inhibitory effect of Ambroxol on your specific cell type.
-
Utilize Genetically Encoded Voltage Indicators: These tools can monitor changes in membrane potential in response to stimuli, allowing you to see if Ambroxol dampens depolarization events.
Q4: How can I investigate if Ambroxol is altering lysosomal function independently of its effect on GCase?
Since Ambroxol can alter the fundamental properties of lysosomes, it's important to dissect these effects from its GCase chaperoning activity.
-
Measure Lysosomal pH: Use a ratiometric fluorescent pH indicator dye (e.g., LysoSensor™ DND-160) to quantify changes in lysosomal pH in response to Ambroxol treatment. A neutralization of pH would suggest a direct lysosomotropic effect.
-
Monitor Lysosomal Calcium: Employ fluorescent calcium indicators that can be targeted to lysosomes to measure the release of calcium from these stores upon Ambroxol application.
-
Assess Other Lysosomal Enzymes: Measure the activity of other lysosomal hydrolases that are not targets of Ambroxol. An increase in the activity of multiple lysosomal enzymes could suggest a broader effect on lysosomal biogenesis, potentially mediated by transcription factors like TFEB.
Quantitative Data Summary
The following table summarizes the known pharmacological activities and potencies of this compound to help researchers select appropriate concentrations and anticipate potential off-target effects.
| Target/Effect | Action | Potency (IC₅₀) / Concentration | Cell/System Type | Reference(s) |
| On-Target | ||||
| Glucocerebrosidase (GCase) | Chaperone/Enzyme Enhancement | 10 - 100 µM | Gaucher Disease Patient Fibroblasts | |
| Off-Target | ||||
| TTX-resistant Sodium Channels | Inhibition (Tonic Block) | 35.2 µM | Neuronal Cells | |
| TTX-resistant Sodium Channels | Inhibition (Phasic Block) | 22.5 µM | Neuronal Cells | |
| TTX-sensitive Sodium Channels | Inhibition | ~100 - 111.5 µM | Neuronal Cells | |
| Lysosomal Function | pH Neutralization & Ca²⁺ Release | >1 µM | Type II Pneumocytes | |
| Inflammatory Mediator Release | Inhibition | 100 - 1000 µM | Mast Cells, Basophils, Monocytes |
Experimental Protocols
Protocol 1: In Vitro Glucocerebrosidase (GCase) Activity Assay
This protocol describes a fluorometric assay to measure GCase activity in cell lysates, a common method to validate the on-target effect of Ambroxol.
Materials:
-
Cells of interest (e.g., patient-derived fibroblasts) treated with Ambroxol or vehicle.
-
Lysis Buffer: 0.25% Sodium Taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4.
-
Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).
-
GCase Inhibitor (for control wells): Conduritol B epoxide (CBE).
-
Stop Solution: 0.1 M Glycine, pH 10.7.
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm).
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in Lysis Buffer on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (in a 96-well black plate):
-
For each sample, prepare two wells: one for total activity and one for non-GCase activity.
-
To the "non-GCase" wells, add the inhibitor CBE to a final concentration of 250 µM and incubate for 20 minutes at room temperature.
-
Add 10-20 µg of protein lysate to each well.
-
-
Enzymatic Reaction:
-
Prepare the substrate solution (4-MUG) in citrate/phosphate buffer.
-
Initiate the reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Measurement:
-
Stop the reaction by adding the Stop Solution to each well.
-
Read the fluorescence on a microplate reader.
-
-
Calculation:
-
Subtract the fluorescence of the "non-GCase" (CBE-inhibited) wells from the "total activity" wells to determine the specific GCase activity.
-
Normalize the activity to the protein concentration (nmol/mg/h).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a powerful method to confirm that Ambroxol directly binds to its target protein (GCase) within the complex cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Materials:
-
Intact cells treated with Ambroxol (e.g., 100 µM) or vehicle for 1-2 hours.
-
PBS supplemented with a protease inhibitor cocktail.
-
PCR tubes or strips.
-
Thermocycler.
-
Equipment for protein analysis (e.g., SDS-PAGE and Western Blotting).
-
Primary antibody against GCase.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of Ambroxol or vehicle control.
-
Heating:
-
Harvest cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into different PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant from each sample.
-
Quantify the amount of soluble GCase remaining at each temperature point using Western Blotting.
-
Run equal amounts of total protein from each supernatant on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-GCase antibody.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the amount of soluble GCase should decrease as the temperature increases.
-
In the Ambroxol-treated samples, if Ambroxol binds and stabilizes GCase, the protein will remain soluble at higher temperatures compared to the vehicle control. This "shift" in the melting curve confirms target engagement.
-
Visual Guides: Workflows and Pathways
The following diagrams illustrate key workflows and pathways to aid in experimental design and data interpretation.
Caption: Workflow for Differentiating On-Target vs. Off-Target Effects.
Caption: Ambroxol's Off-Target Effect on Lysosomal Homeostasis.
Enhancing the yield and purity of synthesized Ambroxol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of synthesized Ambroxol (B1667023) hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Ambroxol hydrochloride.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors throughout the process. A systematic approach to troubleshooting is recommended.
-
Incomplete Condensation Reaction: The initial formation of the Schiff base between 2-amino-3,5-dibromobenzaldehyde (B195418) and trans-4-aminocyclohexanol (B47343) is critical.
-
Solution: Ensure the molar ratio of trans-4-aminocyclohexanol to the benzaldehyde (B42025) is appropriate, often a slight excess of the amine (e.g., 1.2:1) can drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[1] The reaction is typically carried out at reflux temperature in a suitable solvent like methanol (B129727) or ethanol (B145695) for 3-8 hours.[1]
-
-
Inefficient Reduction: The reduction of the Schiff base to Ambroxol is a key step.
-
Solution: Sodium borohydride (B1222165) is a common reducing agent.[1] Ensure it is added portion-wise to control the reaction temperature, which should be maintained between 10-40°C.[1] The reaction time can be around 6 hours.[1] Inadequate stirring can also lead to poor mixing and incomplete reduction.
-
-
Side Reactions: The presence of unprotected active nitrogen atoms can lead to side reactions, reducing the yield of the desired product.[2][3][4]
-
Product Loss During Work-up and Purification: this compound can be lost during extraction, filtration, and recrystallization steps.
-
Solution: Optimize the pH during the salification step. A pH of around 1-3 is typically used to precipitate the hydrochloride salt.[1] During recrystallization, ensure the cooling process is gradual to allow for maximum crystal growth and minimize loss in the mother liquor. Seeding the solution with a small crystal of pure this compound can aid in crystallization.[5]
-
Below is a workflow to troubleshoot low yield:
Question: I am observing significant impurities in my final product. How can I identify and minimize them?
Answer:
Impurity profiling is crucial for pharmaceutical synthesis. The European Pharmacopoeia lists several known impurities for this compound.[3][]
-
Common Impurities:
-
Impurity A: (2-amino-3,5-dibromo-benzyl) methyl alcohol
-
Impurity B: trans-4-[6,8-dibromo-quinazolin-3(4H)-yl]cyclohexanol hydrochloride
-
Impurity C: trans-4-{[(E)-2-amino-3,5-dibromo-benzylidene]amino}cyclohexanol (unreacted Schiff base)
-
Impurity D: cis-4-[(2-amino-3,5-dibromo-benzyl) amino] cyclohexanol (B46403) hydrochloride (cis-isomer)
-
Impurity E: 2-amino-3,5-dibromobenzaldehyde (starting material)
-
-
Minimization Strategies:
-
Incomplete Reaction: The presence of Impurity C and E indicates an incomplete reaction. Ensure sufficient reaction time and optimal temperature for both the condensation and reduction steps.[1]
-
Side Reactions: The formation of Impurity B can occur under certain conditions. Using protecting groups on the starting material can prevent such side reactions.[2][3][4]
-
Isomeric Impurities: The presence of the cis-isomer (Impurity D) can be minimized by using trans-4-aminocyclohexanol as the starting material. The purity of this raw material is critical.
-
Degradation: Ambroxol can degrade under stress conditions like heat and oxidation.[7][8] Proper storage and handling are important.
-
-
Purification:
-
Recrystallization: This is the most effective method for removing impurities. A mixed solvent system, such as ethanol and water or methanol and water, is often used.[1][5] The crude product is dissolved in the solvent at an elevated temperature, treated with activated carbon for decolorization, filtered while hot, and then cooled slowly to allow for the formation of pure crystals.[1][5] A final wash with a cold solvent can remove residual impurities.
-
Below is a diagram illustrating the purification workflow:
Frequently Asked Questions (FAQs)
Q1: What is the typical industrial synthesis route for this compound?
A1: The standard industrial-scale synthesis involves a "one-pot" method that includes the formation of a Schiff's base followed by reduction.[9] This process typically starts with the condensation of 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol to form a Schiff base. This intermediate is then reduced in the same pot, often using sodium borohydride, to yield Ambroxol base. Finally, the base is treated with hydrochloric acid to form this compound.[1] This method is favored for its efficiency and cost-effectiveness.[9]
Below is a diagram of the common synthesis pathway:
References
- 1. CN103012167A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Synthesis method of this compound compound (2013) | Li Minghua | 7 Citations [scispace.com]
- 3. CN103073439B - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 4. CN103073439A - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Ambroxol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Ambroxol hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the forced degradation studies of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing minimal or no degradation of this compound under stress conditions? | Insufficient stressor concentration or temperature. Short exposure time. High stability of the drug under the applied conditions. | Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature, for example, to 60°C or higher (thermal degradation may require up to 105°C). Extend the duration of the stress study.[1] Ensure the chosen stress conditions are appropriate for this compound's known stability profile; it is relatively stable under milder hydrolytic conditions. |
| My chromatogram shows poor separation between the this compound peak and its degradation products. | Inappropriate mobile phase composition or pH. Unsuitable column chemistry. Suboptimal gradient elution program. | Optimize the mobile phase by adjusting the solvent ratio and pH. A phosphate (B84403) buffer with acetonitrile (B52724) is often a good starting point. Experiment with different column types (e.g., C8 or C18) to find the best selectivity for the parent drug and its degradants. If using a gradient method, adjust the slope and duration to improve the resolution of closely eluting peaks. |
| I am not achieving mass balance in my forced degradation study. What could be the reason? | Formation of non-chromophoric or volatile degradation products. Degradation products are not eluting from the column. Inaccurate response factors for degradation products. | Use a mass-sensitive detector (e.g., LC-MS) in parallel with a UV detector to identify non-chromophoric compounds. Employ a stronger solvent in the mobile phase or a flushing step at the end of the run to elute highly retained compounds. If possible, isolate and quantify the major degradation products to determine their individual response factors. |
| I am observing extraneous peaks in my chromatograms, even in the unstressed sample. | Contamination from glassware, solvents, or reagents. Degradation of excipients in the formulation. Carryover from previous injections. | Ensure all glassware is scrupulously clean. Use high-purity (HPLC grade) solvents and fresh reagents. Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipients. Implement a robust needle and column washing procedure between injections. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the forced degradation of this compound.
1. What are the typical stress conditions for the forced degradation of this compound?
Forced degradation studies for this compound typically involve the following conditions:
-
Acidic Hydrolysis: 1N Hydrochloric Acid (HCl) at room temperature or elevated temperatures (e.g., 60°C).[2][3]
-
Alkaline Hydrolysis: 0.1M Sodium Hydroxide (NaOH) at room temperature or elevated temperatures (e.g., 60°C).[2][3]
-
Oxidative Degradation: 3% to 10% Hydrogen Peroxide (H₂O₂) at room temperature or elevated temperatures.[1][3]
-
Thermal Degradation: Dry heat exposure at temperatures ranging from 50°C to 105°C.[1][4]
-
Photolytic Degradation: Exposure to UV and visible light, as per ICH Q1B guidelines.
2. How stable is this compound under different stress conditions?
This compound shows varying stability under different stress conditions. It is found to be extensively degraded under acidic, alkaline, and oxidative conditions.[2][5] Some studies have shown it to be relatively stable under milder hydrolytic and oxidative conditions for short durations.[1]
3. What are the known degradation products of this compound?
One identified degradation product formed under accelerated conditions (heat and humidity) is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[6] Other degradation products are formed under various stress conditions, and their separation is crucial for a stability-indicating method.
4. What analytical techniques are suitable for analyzing the degradation of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for quantifying this compound and its degradation products.[7] High-performance thin-layer chromatography (HPTLC) has also been used.[8] For the identification and characterization of unknown degradation products, hyphenated techniques like LC-MS/MS and NMR are employed.[6]
5. How much degradation is considered sufficient in a forced degradation study?
The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%. This ensures that the analytical method is challenged to separate the degradation products from the parent drug without the degradation profile becoming overly complex.
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments on this compound.
Acidic Degradation
-
Objective: To assess the degradation of this compound in an acidic medium.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add 1N Hydrochloric Acid (HCl) to achieve the desired final concentration of the drug (e.g., 100 µg/mL).[3]
-
Keep the solution at room temperature or in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 30, 60, 90 minutes).[2][3]
-
At each time point, withdraw a sample and neutralize it with an equivalent concentration of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
Alkaline Degradation
-
Objective: To evaluate the degradation of this compound in an alkaline medium.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add 0.1M Sodium Hydroxide (NaOH) to achieve the desired final concentration of the drug (e.g., 100 µg/mL).[3]
-
Maintain the solution at room temperature or a specific temperature for a set duration.[2][3]
-
At specified intervals, take an aliquot and neutralize it with an equivalent concentration of HCl.
-
Further dilute the sample with the mobile phase for analysis.
-
Inject the sample into the HPLC system.
-
Oxidative Degradation
-
Objective: To investigate the degradation of this compound in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).[3]
-
In a volumetric flask, mix a known volume of the stock solution with a solution of Hydrogen Peroxide (H₂O₂), typically 3% to 10%, to get the desired final drug concentration.[1][3]
-
Store the solution at room temperature, protected from light, for a specified time.
-
Withdraw samples at different time points.
-
Dilute the samples with the mobile phase before analysis.
-
Analyze by HPLC.
-
Thermal Degradation
-
Objective: To assess the stability of this compound in the solid state when exposed to dry heat.
-
Procedure:
-
Place a known amount of this compound powder in a suitable container (e.g., a petri dish or a vial).
-
Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a specific duration (e.g., 24 hours).[1]
-
After the exposure period, allow the sample to cool to room temperature.
-
Accurately weigh the sample and dissolve it in a suitable solvent to prepare a solution of known concentration.
-
Analyze the solution using an HPLC method.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound.
Table 1: Degradation of this compound Standard
| Stress Condition | Reagent | Time | Temperature | Assay Value (%) |
| Acid Degradation | 1N HCl | 90 mins | Room Temp | 58.42[2] |
| Alkali Degradation | 0.1M NaOH | 90 mins | Room Temp | 70.85[2] |
| Oxidative Degradation | H₂O₂ | 90 mins | Room Temp | 58.42[2] |
| Acid Degradation | 1N HCl | 3 days | Room Temp | 50.53[2] |
| Alkali Degradation | 0.1M NaOH | 3 days | Room Temp | 77.06[2] |
| Oxidative Degradation | H₂O₂ | 3 days | Room Temp | 43.42[2] |
Table 2: Degradation of this compound Formulation
| Stress Condition | Reagent | Time | Temperature | Assay Value (%) |
| Acid Degradation | 1N HCl | 90 mins | Room Temp | 58.42[2] |
| Alkali Degradation | 0.1M NaOH | 90 mins | Room Temp | 70.85[2] |
| Oxidative Degradation | H₂O₂ | 90 mins | Room Temp | 58.42[2] |
| Acid Degradation | 1N HCl | 3 days | Room Temp | 50.53[2] |
| Alkali Degradation | 0.1M NaOH | 3 days | Room Temp | 77.06[2] |
| Oxidative Degradation | H₂O₂ | 3 days | Room Temp | 43.42[2] |
Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. academic.oup.com [academic.oup.com]
Navigating the Nuances of Ambroxol Hydrochloride Salt Forms: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with various salt forms of Ambroxol hydrochloride. Inconsistencies in experimental results can often be traced back to the specific salt form being used. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental evaluation of different this compound salt forms.
| Question/Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or variable solubility results. | Disproportionation: The salt may be converting to the less soluble free base in the dissolution medium, especially if the pH of the medium is close to or above the pKa of the free base. | - Ensure the pH of the dissolution medium is sufficiently low to maintain the ionized form of the drug. A general rule of thumb is to maintain a pH at least 2 units below the pKa of the basic drug.[1] - Analyze the solid phase after the experiment using techniques like XRPD or DSC to check for any phase changes.[2] |
| Polymorphism: Different crystalline forms (polymorphs) of the same salt can exhibit different solubilities. The manufacturing process or storage conditions might have induced a polymorphic transformation. | - Characterize the crystal form of your starting material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). - Ensure consistent storage conditions (temperature and humidity) to prevent polymorphic changes.[3] | |
| Inconsistent dissolution profiles between batches. | Particle Size and Surface Area: Variations in the particle size distribution of the this compound powder can significantly impact the dissolution rate. | - Characterize the particle size distribution of each batch using techniques like laser diffraction. - If necessary, implement a particle size reduction step (e.g., milling) and ensure its consistency across batches. |
| Hygroscopicity: The salt form may be hygroscopic, leading to changes in its physical properties upon exposure to moisture, which can affect dissolution. | - Store the API in a desiccator or a controlled humidity environment. - Perform hygroscopicity studies to understand the material's behavior at different relative humidities. | |
| Difficulty in developing a reproducible analytical method (e.g., HPLC, UV-Vis). | Different Salt Forms, Different Properties: Different salt forms can have varying solubilities in the mobile phase or diluent, affecting peak shape and retention time in HPLC. They may also have different UV absorbance characteristics. | - Optimize the mobile phase composition and pH for each salt form to ensure complete dissolution and good chromatographic performance. - Validate the analytical method for each specific salt form, including specificity, linearity, accuracy, and precision, as per ICH guidelines.[4][5] |
| Excipient Interference: In formulated products, excipients can interfere with the analytical measurement of the active pharmaceutical ingredient (API). | - Develop a sample preparation method that effectively separates the API from interfering excipients. This may involve extraction or filtration steps. - Perform forced degradation studies to ensure that the analytical method is stability-indicating and can separate the API from its degradation products.[4] | |
| Observed color change or degradation of the API during stability studies. | Chemical Instability: The salt form may be susceptible to degradation under certain conditions (e.g., heat, light, humidity, or interaction with excipients). | - Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways.[3] - Ensure compatibility with excipients by performing drug-excipient compatibility studies.[3][6] |
Quantitative Data Summary
The following tables summarize key quantitative data for different forms of Ambroxol, providing a basis for comparison in your experiments.
Table 1: Solubility of Ambroxol Forms
| Compound/Form | Solvent/Medium | Temperature (°C) | Solubility | Reference |
| This compound | Water | Not Specified | Sparingly soluble | [7] |
| This compound | Methanol | Not Specified | Soluble | [7] |
| This compound | Methylene Chloride | Not Specified | Practically insoluble | [7] |
| Ambroxol Phosphate (B84403) Monohydrate | Water | 25 | 3.2 - 3.6 ml to dissolve 0.1g | [1] |
| This compound | Water | 25 | 95 - 100 ml to dissolve 0.1g | [1] |
Table 2: Dissolution of this compound Tablets
| Dissolution Medium | Time (minutes) | % Drug Released | Reference |
| pH 1.2 (0.1 M HCl) | 30 | > 80% | [8] |
| pH 4.5 (Acetate Buffer) | 30 | > 80% | [8] |
| pH 6.8 (Phosphate Buffer) | 30 | > 80% | [8] |
| pH 6.8 (Phosphate Buffer) | 45 | ~80% (for an optimized formulation) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and compare different this compound salt forms.
Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of an Ambroxol salt form in a specific medium.
Methodology:
-
Add an excess amount of the Ambroxol salt to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.
-
Dilute the filtrate with the solvent as necessary.
-
Analyze the concentration of Ambroxol in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility in mg/mL or mol/L.
In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of an this compound formulation under standardized conditions.
Methodology (USP Apparatus 2 - Paddle Method):
-
Dissolution Medium: Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8) and place it in the dissolution vessel.
-
Temperature: Maintain the temperature of the medium at 37 ± 0.5°C.
-
Apparatus Setup: Place the tablet or capsule in the dissolution vessel.
-
Agitation: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium.
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved Ambroxol using a validated analytical method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Stability Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating Ambroxol from its degradation products.
Methodology:
-
Forced Degradation: Subject this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Chromatographic Conditions Development:
-
Column: Select a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Develop a mobile phase (e.g., a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol) that provides good separation between the parent drug and its degradants. Gradient elution may be necessary.
-
Detection: Use a UV detector at a wavelength where Ambroxol and its degradation products have adequate absorbance.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters including:
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Visualizing Ambroxol's Mechanism and Experimental Processes
The following diagrams illustrate key signaling pathways influenced by Ambroxol and a typical workflow for comparing different salt forms.
Caption: Overview of Ambroxol's multifaceted signaling pathways.
Caption: Experimental workflow for comparing Ambroxol salt forms.
Caption: Ambroxol's inhibition of the ERK signaling pathway.
References
- 1. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ambroxol Hydrochloride Analysis in Complex Biological Matrices
Welcome to the technical support center for the analysis of Ambroxol (B1667023) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative determination of Ambroxol hydrochloride in complex biological matrices such as plasma, serum, and urine.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for analyzing this compound in biological samples?
A1: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of this compound in biological matrices.[1][2][3][4] This method offers high sensitivity, selectivity, and specificity, allowing for accurate measurement even at low concentrations. HPLC with UV detection is also a viable, more accessible option, though it may have limitations in terms of sensitivity and selectivity compared to LC-MS/MS.[5][6]
Q2: What are the most common sample preparation techniques for extracting this compound from plasma or serum?
A2: The most frequently employed sample preparation methods are:
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma or serum sample to precipitate proteins.[1][7] It is often used for its convenience, though it may result in a less clean extract and potential for matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting this compound from the aqueous biological sample into an immiscible organic solvent. This method generally provides a cleaner sample extract than PPT.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides a very clean sample extract, minimizing matrix effects.[1][3][9] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Q3: How can I minimize the matrix effect in my LC-MS/MS analysis?
A3: The matrix effect, which is the suppression or enhancement of ionization of the analyte due to co-eluting endogenous components from the biological matrix, is a common challenge. To minimize it, you can:
-
Optimize Sample Preparation: Employ more rigorous extraction techniques like SPE to remove interfering substances.[1][3][9]
-
Improve Chromatographic Separation: Adjust the mobile phase composition, gradient, or use a different analytical column to separate this compound from matrix components.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Ambroxol-d5) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the typical stability concerns for this compound in biological samples?
A4: this compound is generally stable, but its stability should be evaluated under various conditions as per regulatory guidelines. Key stability assessments include:
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing of the biological samples.
-
Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.
-
Long-Term Stability: Determine the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples (e.g., in the autosampler) before analysis.
Studies have shown that this compound can be susceptible to degradation under acidic, alkaline, and oxidative conditions.[10][11][12] Therefore, proper storage and handling are crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-elution with interfering substances. | - Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Use a guard column and/or wash the analytical column. - Optimize the chromatographic method to improve separation. |
| Low Recovery | - Inefficient extraction during sample preparation. - Analyte degradation during processing. - Suboptimal pH for extraction. | - Optimize the extraction solvent, pH, and mixing time for LLE or the sorbent and elution solvent for SPE. - Ensure samples are processed on ice or at reduced temperatures if degradation is suspected. - Adjust the pH of the sample to ensure Ambroxol is in a neutral form for efficient extraction into an organic solvent. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation technique. - Instrument instability (e.g., fluctuating pump pressure, unstable spray in MS). - Presence of carry-over from previous injections. | - Ensure consistent and precise pipetting and mixing during sample preparation. - Perform instrument maintenance and check for leaks or blockages. - Optimize the autosampler wash procedure and inject a blank sample after a high-concentration sample to check for carry-over. |
| Signal Suppression or Enhancement (Matrix Effect) | - Co-eluting endogenous components from the biological matrix. - Inadequate sample clean-up. | - Use a stable isotope-labeled internal standard.[7] - Improve sample preparation using SPE or a more selective LLE.[1][3][9] - Modify the chromatographic conditions to separate the analyte from the interfering peaks. |
| No Peak or Very Low Signal | - Incorrect mass transitions (for MS/MS). - Analyte degradation. - Instrument malfunction. | - Verify the precursor and product ion m/z values for this compound. A common transition is m/z 379 → 264.[13][14] - Check sample stability and storage conditions. - Perform an instrument performance qualification and check for sensitivity issues. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative example based on commonly cited methods.[1][4][7][9]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., Ambroxol-d5).[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters XBridge BEH C18, 50 mm × 2.1 mm, 2.5 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in methanol.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 2 minutes.
-
Hold at 95% B for 1 minute.
-
Return to initial conditions and equilibrate for 1 minute.
-
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of this compound in biological matrices based on published methods.
Table 1: Linearity and Sensitivity
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| UPLC-MS/MS | Human Plasma | 2 - 400 | 2 | [7] |
| LC-MS/MS | Rabbit Serum | 0.5 - 200 | 0.5 | [15] |
| HPLC-APCI-MS/MS | Human Plasma | 2.5 - 180 | 2.5 | [14] |
| LC-MS/MS | Human Plasma & CSF | Varies | - | [9] |
Table 2: Accuracy and Precision
| Analytical Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| UPLC-MS/MS | Human Plasma | 1.0 - 5.6 | 1.0 - 5.6 | 97.1 - 108.7 | [7] |
| LC-MS/MS | Human Plasma | < 11.8 | < 11.8 | 89.9 - 103.1 | [9] |
| LC-MS/MS | Human CSF | < 11.8 | < 11.8 | 96.3 - 107.8 | [9] |
Table 3: Recovery and Matrix Effect
| Analytical Method | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| LC-MS/MS | Human Plasma | 106.7 - 113.5 | Not significant | [9] |
| LC-MS/MS | Human CSF | 99.0 - 103.0 | Not significant | [9] |
| HPLC-APCI-MS/MS | Human Plasma | - | 104.6 - 112.7 | [14] |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC and Spectrophotometric Estimation of this compound and Cetirizine Hydrochloride in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Analytical method development and validation of this compound by UV spectroscopy and forced degradation study and detection of stability. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ambroxol Hydrochloride Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at improving the bioavailability of Ambroxol (B1667023) hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for seeking to improve the oral bioavailability of Ambroxol hydrochloride?
This compound is a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1] Generally, such drugs are well-absorbed after oral administration. However, ambroxol undergoes significant first-pass metabolism in the liver, which can reduce its systemic bioavailability to approximately 70-80% in rats and humans.[2][3] Furthermore, its relatively short biological half-life necessitates frequent dosing to maintain therapeutic concentrations.[4] Therefore, advanced formulation strategies are being explored to bypass hepatic first-pass metabolism, sustain drug release, and ultimately enhance its therapeutic efficacy and patient compliance.
Q2: What are the most promising formulation strategies for enhancing the bioavailability of this compound?
Several advanced drug delivery systems have shown potential in improving the bioavailability of this compound in animal models. These include:
-
Transdermal Delivery Systems: Bypassing the gastrointestinal tract and first-pass metabolism, transdermal patches can provide sustained and enhanced drug absorption.[5]
-
Microspheres: Mucoadhesive microspheres can prolong the residence time of the drug at the absorption site, leading to increased absorption and bioavailability.[1][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.[2][7]
-
In-situ Gelling Formulations: These liquid formulations transform into a gel in the stomach, providing a sustained release of the drug.[4]
-
Lipid-Based Formulations (e.g., Solid Lipid Nanoparticles - SLNs and Self-Nanoemulsifying Drug Delivery Systems - SNEDDS): These formulations can enhance lymphatic transport, thus avoiding hepatic first-pass metabolism and improving oral bioavailability.[8][9]
Q3: Which animal models are most commonly used for pharmacokinetic studies of this compound?
Rats and rabbits are the most frequently used animal models for pharmacokinetic studies of this compound.[2][5][10][11] The choice of animal model often depends on the specific objectives of the study, handling practicalities, and cost considerations.
Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of a new this compound formulation?
The primary pharmacokinetic parameters to assess are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Reach Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
-
Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half.
-
Relative Bioavailability (F%): The bioavailability of a test formulation compared to a reference formulation (usually an oral solution).
Troubleshooting Guides
Low Oral Bioavailability in Preclinical Studies
| Potential Issue | Possible Causes | Troubleshooting Steps |
| Incomplete Drug Dissolution | Poor formulation design; inappropriate excipients. | - Optimize the formulation by using solubilizing agents or particle size reduction techniques (e.g., nanosuspension).- Conduct in vitro dissolution studies under different pH conditions to ensure complete drug release. |
| Extensive First-Pass Metabolism | High hepatic extraction of Ambroxol. | - Explore alternative routes of administration that bypass the liver, such as transdermal delivery.- Investigate the use of lipid-based formulations (SLNs, SNEDDS) that can promote lymphatic absorption. |
| Rapid Gastrointestinal Transit | Insufficient time for drug absorption. | - Develop mucoadhesive formulations (e.g., microspheres) to increase the residence time of the drug in the gastrointestinal tract. |
| Issues with Oral Gavage Technique | Improper administration leading to drug loss or animal stress. | - Ensure proper training on oral gavage techniques.[5][10][11][12][13] - Use appropriate gavage needle size and length for the animal model.[10] - Administer the formulation slowly to avoid regurgitation.[10] |
High Variability in Pharmacokinetic Data
| Potential Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent Formulation Properties | Lack of uniformity in particle size, encapsulation efficiency, etc. | - Implement stringent quality control measures during formulation preparation.- Characterize each batch of the formulation for key physicochemical properties. |
| Physiological Variability in Animals | Differences in age, weight, and health status of the animals. | - Use a sufficient number of animals per group to achieve statistical power.- Randomize animals into different treatment groups. |
| Inaccurate Blood Sampling or Sample Handling | Hemolysis of blood samples; improper storage of plasma. | - Follow a standardized protocol for blood collection and processing.- Store plasma samples at -20°C or lower until analysis. |
| Analytical Method Issues | Poor precision and accuracy of the HPLC method. | - Validate the analytical method according to ICH guidelines for linearity, precision, accuracy, and stability.[14] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Administration of Different Formulations in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₈ (ng·hr/mL) | Absolute Bioavailability (%) | Reference |
| Ambroxol Solution | IV | 15 | - | - | 662 ± 165.5 | 100 | [5] |
| Ambroxol Suspension | Oral | 5 | - | - | 359 ± 89.8 | 18.1 | [5] |
| Transdermal Matrix (Control) | Transdermal | 15 | 59.0 ± 14.8 | 4.0 | 1112 ± 279 | 13.9 | [5] |
| Transdermal Matrix (with Enhancer) | Transdermal | 15 | 86.0 ± 21.5 | 5.0 | 1678 ± 413.3 | 21.1 | [5] |
Data presented as mean ± standard deviation.
Experimental Protocols
Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.[5][10][11][12][13]
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Fast the rats overnight (12-18 hours) with free access to water before dosing.
-
Dose Calculation: Weigh each rat to determine the precise volume of the formulation to be administered based on the target dose.
-
Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Administration: Once the needle is in the esophagus (no resistance should be felt), slowly administer the formulation.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress.
Preparation of this compound Nanosuspension
This protocol describes a high-pressure homogenization method for preparing a nanosuspension.[2]
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188)
-
Deionized water
-
High-pressure homogenizer
-
Ultrasonic bath
Procedure:
-
Drug Solution Preparation: Dissolve a specific amount of this compound in methanol.
-
Stabilizer Solution Preparation: Dissolve the stabilizer in deionized water.
-
Precipitation: Add the drug solution to the stabilizer solution under constant stirring.
-
Homogenization: Subject the resulting suspension to high-pressure homogenization for a specified number of cycles at a set pressure to reduce the particle size.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
HPLC Analysis of this compound in Rat Plasma
This is a representative HPLC method for the quantification of Ambroxol in plasma.[2][14]
Materials:
-
Rat plasma samples
-
Methanol
-
Phosphate (B84403) buffer
-
HPLC system with a C18 column and UV or electrochemical detector
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma, add a precipitating agent like acetonitrile or methanol.
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the sample at high speed.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Column: A C18 reversed-phase column.
-
Detection: UV detection at a specific wavelength (e.g., 243 nm) or electrochemical detection.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Ambroxol in drug-free plasma.
-
Inject the prepared samples and standards into the HPLC system.
-
Determine the concentration of Ambroxol in the plasma samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajptonline.com [ajptonline.com]
- 3. Recent Advancements in the Development of Nanocarriers for Mucosal Drug Delivery Systems to Control Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral sustained delivery of ambroxol from in situ-gelling pectin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. This compound Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current State-of-Art and New Trends on Lipid Nanoparticles (SLN and NLC) for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. instechlabs.com [instechlabs.com]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 14. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Ambroxol hydrochloride treatment duration in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of Ambroxol hydrochloride treatment duration and related experimental parameters in cell culture.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism of this compound in cell culture models of genetic diseases?"
???+ question "What are the typical concentrations and treatment durations for Ambroxol in cell culture?"
???+ question "Which cell lines are commonly used to study the effects of Ambroxol?"
Experimental Data Summary
The following tables summarize quantitative data from various studies on this compound treatment in cell culture.
Table 1: Effect of Ambroxol on GCase Activity and Protein Levels
| Cell Line | Ambroxol Conc. | Treatment Duration | Observed Effect | Reference |
| Gaucher Disease Fibroblasts (N370S/F213I) | Varies | 20 hours | 15-50% increase in GCase activity | [1] |
| Gaucher Disease Fibroblasts | 60 µM | Not Specified | Significant increase in GCase protein levels | [2] |
| Parkinson's Disease Fibroblasts (GBA mutation) | 10-60 µM | 5 days | Median 50% increase in GCase protein | [3] |
| Control Fibroblasts | 10-60 µM | 5 days | Median 30% increase in GCase protein | [3] |
| Patient-Derived Macrophages (GD) | Not Specified | 4 days | 3.3-fold increase in GCase activity | [4] |
| Patient-Derived Macrophages (GBA-PD) | Not Specified | 4 days | 3.5-fold increase in GCase activity | [4] |
Table 2: Effect of Ambroxol on α-Synuclein and Cell Viability
| Cell Line | Ambroxol Conc. | Treatment Duration | Observed Effect | Reference |
| SH-SY5Y Neuroblastoma (α-synuclein overexpressing) | 60 µM | 5 days | Median 15% decrease in α-synuclein levels | [3] |
| HT-22 Hippocampal Neurons | 20 µM | Not Specified | Increased cell viability to ~72% (from 51% after Aβ/αSyn insult) | [5][6] |
| HT-22 Hippocampal Neurons | Varies | Not Specified | Reduction in insoluble α-synuclein levels | [6] |
Troubleshooting Guide
???+ question "Issue: I am not observing a significant increase in GCase activity after Ambroxol treatment."
???+ question "Issue: My cells show signs of toxicity or reduced viability after treatment."
Key Experimental Protocols
Cytotoxicity Assay (MTT-based)
This protocol determines the concentration at which Ambroxol becomes toxic to the cells, which is essential for designing subsequent experiments.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the Ambroxol dilutions. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.[5]
Glucocerebrosidase (GCase) Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates.
Methodology:
-
Cell Lysis: After treating cells with Ambroxol for the desired duration, wash them with ice-cold PBS and collect them. Lyse the cells in sterile water or a specific lysis buffer.[1]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., Bradford assay).
-
Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 40 µg) to a reaction buffer. The buffer should be acidic (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.5) and contain detergents like Triton X-100 and taurocholate.[1]
-
Substrate Addition: Start the reaction by adding an artificial substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Incubation: Incubate the reaction at 37°C for 1 hour.[1]
-
Stopping the Reaction: Terminate the reaction by adding a high-pH stop solution (e.g., 0.1 M glycine, pH 10).[1]
-
Measurement: Read the fluorescence of the product (4-methylumbelliferone) on a plate reader.
-
Analysis: Calculate GCase activity relative to the total protein concentration and express the results as a fold increase compared to untreated cells.
Visualized Workflows and Pathways
Ambroxol Experimental Optimization Workflow
References
- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Validating the Efficacy of Ambroxol Hydrochloride in GBA Mutant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GBA gene, encoding the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease. The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of alpha-synuclein (B15492655), a hallmark of Parkinson's disease. Ambroxol (B1667023) hydrochloride, a commonly used mucolytic agent, has emerged as a promising pharmacological chaperone to rescue GCase function. This guide provides a comparative analysis of Ambroxol's efficacy in preclinical GBA mutant cell line models, supported by experimental data and protocols.
Performance Comparison: Ambroxol vs. Alternatives
Ambroxol has been shown to effectively increase GCase activity and protein levels while reducing pathological alpha-synuclein. Its performance has been evaluated against other potential therapeutic agents, such as iminosugars (e.g., isofagomine), which also act as pharmacological chaperones.
Glucocerebrosidase (GCase) Activity and Protein Levels
Ambroxol treatment has consistently demonstrated the ability to enhance GCase activity and protein levels in various GBA mutant cell lines. This effect is crucial for restoring lysosomal function and clearing accumulated substrates.
| Cell Line/Model | GBA Mutation | Treatment | GCase Activity Increase (%) | GCase Protein Increase (%) | Reference |
| Human Fibroblasts | Gaucher Disease (various mutations) | Ambroxol | 100 (median) | - | [1] |
| Human Fibroblasts | Parkinson's Disease with GBA mutations | Ambroxol | 50 (median) | - | [1] |
| Human Cholinergic Neurons | N370S/WT | Ambroxol | 55 | 50 | [2] |
| Human Dopaminergic Neurons | N370S/WT | Ambroxol | - | 149 | [3] |
| Human Fibroblasts | N370S/wt | Ambroxol (60 µM) | 206 | Increased | [4] |
| Human Fibroblasts | L444P/wt | Ambroxol (60 µM) | 199 | Increased | [4] |
| Human Fibroblasts | N370S/wt | Isofagomine (50 µM) | 172 | Increased | [4] |
| Human Fibroblasts | L444P/wt | Isofagomine (50 µM) | 158 | Increased | [4] |
| Primary Macrophages | Gaucher Disease | Ambroxol | 230 (3.3-fold) | - | [5][6] |
| Primary Macrophages | GBA-Parkinson's Disease | Ambroxol | 250 (3.5-fold) | - | [5][6] |
Alpha-Synuclein Levels
A key pathological feature of GBA-associated neurodegeneration is the accumulation of alpha-synuclein. Ambroxol has been shown to effectively reduce levels of this protein in neuronal models.
| Cell Line/Model | GBA Mutation | Treatment | Alpha-Synuclein Reduction (%) | Reference |
| Human Cholinergic Neurons | N370S/WT | Ambroxol | 41 | [2] |
| Human Dopaminergic Neurons | N370S/WT | Ambroxol | 32 | [3] |
| Mice Overexpressing Human α-synuclein | - | Ambroxol | ~20 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Glucocerebrosidase (GCase) Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysate
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.4)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.7)
-
Fluorometer
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of the lysates.
-
Dilute the lysates in the assay buffer.
-
Add the 4-MUG substrate to the diluted lysates.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
Calculate GCase activity relative to the protein concentration and compare treated versus untreated samples.[8][9][10][11][12]
Western Blot for Alpha-Synuclein
This technique is used to detect and quantify the levels of alpha-synuclein protein in cell lysates.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against alpha-synuclein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against alpha-synuclein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[13][14][15][16][17]
Signaling Pathways and Mechanisms of Action
Ambroxol is believed to exert its therapeutic effects through multiple mechanisms, primarily by acting as a pharmacological chaperone and by activating key cellular pathways involved in lysosomal biogenesis.
Ambroxol's Chaperone and Lysosomal Enhancement Activity
Caption: Ambroxol acts as a chaperone to promote proper folding of mutant GCase in the ER, enabling its trafficking to the lysosome to degrade substrates.
Ambroxol and the TFEB-CLEAR Signaling Pathway
Ambroxol has been shown to activate the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][18][19][20] TFEB activation leads to the coordinated expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network, enhancing overall lysosomal function.
Caption: Ambroxol activates TFEB, which promotes the expression of genes involved in lysosomal biogenesis and function, enhancing cellular clearance pathways.
Experimental Workflow for Ambroxol Efficacy Testing
Caption: A typical workflow for assessing the efficacy of Ambroxol in GBA mutant cell lines involves treatment followed by various biochemical and molecular assays.
References
- 1. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblasts from idiopathic Parkinson’s disease exhibit deficiency of lysosomal glucocerebrosidase activity associated with reduced levels of the trafficking receptor LIMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. GCase activity assay [protocols.io]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. Optimizing Western Blots for the Detection of Endogenous α-Synuclein in the Enteric Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ambroxol Hydrochloride and Other GCase Chaperones for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. Pharmacological chaperones (PCs) represent a promising therapeutic strategy by binding to and stabilizing misfolded GCase, facilitating its proper trafficking to the lysosome and increasing its residual enzymatic activity. This guide provides a comparative analysis of Ambroxol hydrochloride and other notable GCase chaperones, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Overview of GCase Chaperones
Pharmacological chaperones for GCase can be broadly categorized into two main classes: active-site competitive inhibitors and non-competitive allosteric modulators. This compound, a repurposed mucolytic agent, has emerged as a key player in this field, exhibiting a unique pH-dependent binding mechanism. This guide will compare Ambroxol with other significant chaperones, including the iminosugar Isofagomine and novel non-inhibitory compounds.
Quantitative Comparison of GCase Chaperone Efficacy
The following tables summarize the quantitative data on the efficacy of various GCase chaperones in increasing GCase activity in different experimental models.
Table 1: In Vitro Efficacy of GCase Chaperones in Patient-Derived Fibroblasts
| Chaperone | GBA1 Mutation | Cell Type | Concentration | Fold Increase in GCase Activity | Reference |
| Ambroxol | N370S/N370S | Fibroblasts | 30 µM | ~2-fold | [1] |
| F213I/L444P | Fibroblasts | Not Specified | Significant Increase | [1] | |
| L444P/L444P | Fibroblasts | 60 µM | No significant increase | [2] | |
| N370S/N370S | Fibroblasts | 100 µM | 1.15 to 1.5-fold | [3] | |
| N370S/V394L | Fibroblasts | 100 µM | ~1.3-fold | [3] | |
| R120W/L444P | Fibroblasts | 100 µM | ~1.4-fold | [3] | |
| Isofagomine | N370S/N370S | Fibroblasts | 50 µM | ~1.7-fold | [4] |
| L444P/wt | Fibroblasts | 50 µM | ~1.6-fold | [4] | |
| L444P/L444P | Fibroblasts | Not Specified | ~1.3-fold | [5][6] | |
| F213I/L444P | Fibroblasts | Not Specified | Enhanced Activity | [7] | |
| NCGC607 | GD1 (various) | iPSC-derived Macrophages | Not Specified | Increased Activity | [8][9] |
| GD2 (various) | iPSC-derived Macrophages | Not Specified | Increased Activity | [8][9] | |
| GD1 (various) | iPSC-derived Dopaminergic Neurons | Not Specified | ~2-fold | [9] | |
| GD2 (various) | iPSC-derived Dopaminergic Neurons | Not Specified | ~40-fold | [9] | |
| NCGC758 | GD (various) | iPSC-derived Macrophages | Not Specified | Increased Activity | [8] |
Table 2: In Vivo and Cellular Efficacy of GCase Chaperones
| Chaperone | Model System | GBA1 Mutation | Fold Increase in GCase Activity | Reference |
| Ambroxol | Patient-derived Macrophages (GD) | Various | ~3.3-fold | [10] |
| Patient-derived Macrophages (GBA-PD) | Various | ~3.5-fold | [10] | |
| Gaucher Disease Patients (Lymphocytes) | Neuronopathic | Significant Increase | [11] | |
| Isofagomine | Gaucher Patient Lymphoblasts | L444P | ~3.5-fold | [5][6] |
| L444P Mouse Model (Brain) | L444P | 2 to 5-fold | [5][6] | |
| NCGC607 | GBA-PD Patient Macrophages | N370S | ~1.5-fold | [12] |
Mechanism of Action and Signaling Pathways
This compound acts as a pharmacological chaperone by binding to GCase in the neutral pH environment of the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome.[1][13] A key feature of Ambroxol is its pH-dependent binding; it dissociates from GCase in the acidic environment of the lysosome, allowing the enzyme to function.[1][13] This mechanism helps to alleviate ER stress caused by the accumulation of misfolded GCase, a common pathological feature in Gaucher disease.[3][14]
Iminosugars, such as Isofagomine, are active-site competitive inhibitors that also bind to and stabilize GCase in the ER.[5] However, their competitive nature can lead to inhibition of GCase activity in the lysosome if the chaperone concentration is too high.[15]
Non-inhibitory chaperones, like NCGC607 and NCGC758, represent a newer class of molecules that bind to allosteric sites on GCase.[8][9] This non-competitive mechanism allows them to stabilize the enzyme without interfering with its catalytic activity, potentially offering a wider therapeutic window.[8]
Experimental Protocols
GCase Enzyme Activity Assay (using 4-Methylumbelliferyl-β-D-glucopyranoside)
This protocol is a widely used method to determine the enzymatic activity of GCase in cell lysates.[16][17][18]
Materials:
-
Cell lysate (from patient-derived fibroblasts or other relevant cells)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (e.g., 5 mM)
-
Citrate-phosphate buffer (pH 5.4)
-
Assay buffer: Citrate-phosphate buffer containing sodium taurocholate (e.g., 0.25% w/v), EDTA (e.g., 1 mM), and BSA (e.g., 1% w/v)
-
Stop buffer (e.g., 1M Glycine, pH 12.5)
-
4-methylumbelliferone (4-MU) standard for calibration curve
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~350-360 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare cell lysates from cultured cells treated with or without the chaperone compound.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black microplate, add a specific amount of protein from the cell lysate to each well (e.g., 5-10 µg).
-
Bring the total volume in each well to a fixed amount (e.g., 80 µL) with assay buffer.
-
To initiate the enzymatic reaction, add the 4-MUG substrate solution to each well (e.g., 20 µL of 5 mM 4-MUG).
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour), protected from light.
-
Stop the reaction by adding the stop buffer to each well (e.g., 100 µL).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Generate a standard curve using known concentrations of 4-MU to quantify the amount of product formed.
-
Calculate GCase activity, typically expressed as pmol of 4-MU released per milligram of protein per minute.
Thermal Denaturation Assay (Differential Scanning Fluorimetry - DSF)
This assay is used to assess the ability of a compound to stabilize the GCase protein by measuring changes in its melting temperature (Tm).[19]
Materials:
-
Purified recombinant human GCase (rhGCase)
-
SYPRO™ Orange fluorescent dye
-
Phosphate (B84403) buffer (e.g., 10 mM Na3PO4, 164 mM NaCl, pH 7.2)
-
Chaperone compound of interest
-
96-well PCR plate
-
Real-time PCR instrument capable of performing a thermal melt curve
Procedure:
-
Prepare a reaction mixture containing rhGCase (e.g., 1 µM final concentration) and SYPRO™ Orange dye (e.g., 10x final concentration) in the phosphate buffer.
-
Add the chaperone compound at various concentrations to the reaction mixture in a 96-well PCR plate. Include a control with no compound.
-
Seal the plate and place it in the real-time PCR instrument.
-
Set up a thermal melt protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate, while continuously monitoring fluorescence.
-
As the protein unfolds, the SYPRO™ Orange dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.
-
An increase in the Tm in the presence of the chaperone compound indicates stabilization of the GCase protein.
Quantification of Glucosylceramide in Cells
This protocol describes a method for extracting and quantifying the levels of glucosylceramide (GlcCer) in cells, often using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[20][21][22]
Materials:
-
Cell pellets from cultured cells
-
Internal standard (e.g., C6-NBD-GlcCer)
-
Chloroform (B151607)/methanol (B129727) solvent mixtures
-
Water
-
Centrifuge
-
Speed Vac or nitrogen evaporator
-
HPLC or LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
Homogenize cell pellets in water.
-
Add a known amount of internal standard.
-
Perform a Bligh-Dyer or similar lipid extraction using chloroform and methanol to separate the lipid-containing organic phase from the aqueous phase.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the extracted lipids under a stream of nitrogen or using a Speed Vac.
-
Reconstitute the dried lipids in a suitable solvent for HPLC or LC-MS/MS analysis.
-
-
Quantification:
-
Inject the sample into the HPLC or LC-MS/MS system.
-
Separate GlcCer from other lipids using an appropriate column and mobile phase gradient.
-
Detect and quantify GlcCer and the internal standard based on their retention times and mass-to-charge ratios (for LC-MS/MS) or fluorescence (if using a fluorescently labeled standard).
-
Calculate the amount of GlcCer in the sample relative to the internal standard and normalize to the initial amount of protein or cell number.
-
Conclusion
This compound stands out as a promising GCase chaperone due to its established safety profile, oral availability, and unique pH-dependent mechanism of action that minimizes the risk of lysosomal inhibition.[1][13][23] Comparative data suggests that its efficacy is mutation-dependent, showing significant GCase activity enhancement in cells with certain mutations like N370S, but less effect on others such as homozygous L444P.[2][3]
Iminosugars like Isofagomine have also demonstrated efficacy in increasing GCase activity, including in the L444P mutation, and have the advantage of crossing the blood-brain barrier.[5][6] However, their competitive inhibitory nature requires careful dose optimization to balance chaperoning and inhibitory effects.[15]
The development of non-inhibitory, allosteric chaperones such as NCGC607 and NCGC758 offers an exciting new therapeutic avenue.[8][9] These molecules have shown remarkable efficacy in preclinical models, particularly in neuronopathic forms of Gaucher disease, by enhancing GCase activity without direct competition at the active site.[9]
The choice of the most suitable GCase chaperone for therapeutic development will likely depend on the specific GBA1 mutation, the desired tissue targeting (with or without CNS involvement), and the long-term safety and efficacy profile. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers and drug developers working to advance novel therapies for Gaucher disease.
References
- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 21. amicusrx.com [amicusrx.com]
- 22. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Properties of Ambroxol Hydrochloride and N-acetylcysteine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant effects of two commonly used mucolytic agents, Ambroxol (B1667023) hydrochloride and N-acetylcysteine (NAC). This analysis is supported by experimental data to delineate their respective mechanisms and efficacy in combating oxidative stress.
Ambroxol hydrochloride and N-acetylcysteine are both widely recognized for their mucolytic properties in the treatment of respiratory diseases. However, their utility extends beyond expectoration, with both compounds exhibiting significant antioxidant and anti-inflammatory capabilities. These ancillary properties are of increasing interest in the context of diseases characterized by oxidative stress. This guide delves into a head-to-head comparison of their antioxidant effects, supported by in vitro experimental data, and elucidates their distinct mechanisms of action through signaling pathway diagrams.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and N-acetylcysteine have been evaluated against various reactive oxygen species (ROS). The following tables summarize the quantitative data from comparative in vitro studies.
| Reactive Oxygen Species | This compound | N-acetylcysteine (NAC) | Glutathione (B108866) (GSH) | Reference |
| Hydroxyl Radical (•OH) | Scavenged significantly at 10⁻³ mol/l | Scavenged significantly at 10⁻³ mol/l | Scavenged significantly at 10⁻³ mol/l | [1] |
| Hypochlorous Acid (HOCl) | Inhibited completely at ≥ 10⁻⁴ mol/l | Inhibited completely at ≥ 10⁻⁴ mol/l | Inhibited completely at ≥ 10⁻⁴ mol/l | [1] |
| Superoxide (B77818) Anion (O₂⁻) | Reduced by 14.3 ± 6.7% at 10⁻⁴ mol/l | No anti-O₂⁻ function | No anti-O₂⁻ function | [1] |
| Hydrogen Peroxide (H₂O₂) | No anti-H₂O₂ effect | Scavenged at > 10⁻⁶ mol/l | Scavenged at > 10⁻⁶ mol/l | [1] |
Table 1: In Vitro Scavenging of Reactive Oxygen Species. This table provides a direct comparison of the abilities of Ambroxol, NAC, and the endogenous antioxidant Glutathione to scavenge key reactive oxygen species.
Mechanisms of Antioxidant Action
This compound and N-acetylcysteine employ different strategies to mitigate oxidative stress. NAC primarily acts as a precursor for glutathione (GSH) synthesis, a cornerstone of the cellular antioxidant defense system. Ambroxol, on the other hand, appears to exert its effects through direct scavenging of certain ROS and by modulating endogenous antioxidant pathways.
N-acetylcysteine: A Precursor to Glutathione
N-acetylcysteine's principal antioxidant mechanism is its role in replenishing intracellular glutathione levels.[2] Cysteine, derived from the deacetylation of NAC, is the rate-limiting amino acid in the synthesis of GSH.[3] Glutathione is a critical intracellular antioxidant that directly neutralizes ROS and is a cofactor for several antioxidant enzymes, including glutathione peroxidase and glutathione S-transferases.
This compound: A Direct Scavenger and Pathway Modulator
This compound demonstrates a more direct antioxidant effect by scavenging specific ROS, notably the hydroxyl radical and superoxide anion.[1] Furthermore, emerging evidence suggests that Ambroxol can upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[4]
Experimental Protocols
The following are summaries of the methodologies used in the in vitro studies cited in this guide.
Deoxyribose Assay for Hydroxyl Radical (•OH) Scavenging
This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction. The extent of deoxyribose degradation by the hydroxyl radicals is measured.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing FeCl₃, EDTA, H₂O₂, and 2-deoxy-D-ribose in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: The test compound (Ambroxol or NAC) at various concentrations is added to the reaction mixture and incubated at 37°C for a specified time (e.g., 1 hour).
-
Color Development: Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added to the mixture, which is then heated at 100°C for 15 minutes. This leads to the formation of a pink chromogen from the degradation products of deoxyribose.
-
Measurement: The absorbance of the resulting solution is measured spectrophotometrically at 532 nm.
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the test compound.
Chemiluminescence Assay for Superoxide (O₂⁻) and Hydrogen Peroxide (H₂O₂)
This method utilizes chemiluminescent probes to detect the presence of specific ROS.
-
Cell/Enzyme System Preparation: A system to generate the ROS of interest is prepared. For superoxide, a xanthine/xanthine oxidase system is often used. For studies involving cells, inflammatory cells like polymorphonuclear cells (PMNs) can be stimulated to produce ROS.
-
Incubation with Test Compound: The ROS-generating system is incubated with various concentrations of the test compound (Ambroxol or NAC).
-
Addition of Chemiluminescent Probe: A probe specific to the ROS being measured is added. Luminol is commonly used for superoxide, and its signal can be enhanced with horseradish peroxidase (HRP) for hydrogen peroxide detection.
-
Measurement: The light emission (chemiluminescence) is measured using a luminometer.
-
Calculation: The reduction in chemiluminescence in the presence of the test compound compared to a control indicates its scavenging activity.
Hypochlorous Acid (HOCl) Scavenging Assay
This assay measures the ability of a compound to scavenge the potent oxidant hypochlorous acid.
-
Reagent Preparation: A solution of HOCl is prepared and its concentration is determined spectrophotometrically. A target molecule that is readily oxidized by HOCl, such as 5-thio-2-nitrobenzoic acid (TNB), is also prepared.
-
Reaction: The test compound (Ambroxol or NAC) is incubated with HOCl.
-
Addition of Target Molecule: After a set incubation period, the target molecule (TNB) is added to the solution.
-
Measurement: The amount of remaining, unoxidized TNB is measured spectrophotometrically.
-
Calculation: The HOCl scavenging activity of the test compound is determined by its ability to prevent the oxidation of TNB.
Conclusion
Both this compound and N-acetylcysteine exhibit valuable antioxidant properties, but through distinct mechanisms. N-acetylcysteine's strength lies in its ability to replenish the fundamental intracellular antioxidant, glutathione, making it a robust systemic antioxidant. This compound, in contrast, demonstrates a more targeted approach by directly scavenging specific and highly reactive oxygen species like the hydroxyl radical and superoxide anion, and by potentially activating endogenous antioxidant defense pathways.
The choice between these agents for therapeutic applications targeting oxidative stress may depend on the specific pathological context. For conditions characterized by depleted glutathione levels, N-acetylcysteine offers a clear advantage. In situations where the primary insult involves superoxide or hydroxyl radicals, Ambroxol may provide a more direct line of defense. A combination of both agents could also be a beneficial strategy to leverage their complementary antioxidant actions.[1] Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of these agents in diseases driven by oxidative stress.
References
- 1. Oxidant scavenger function of ambroxol in vitro: a comparison with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cymbiotika.com [cymbiotika.com]
- 4. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Efficacy of Ambroxol Hydrochloride in Animal Models of Parkinson's Disease: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Ambroxol (B1667023) hydrochloride in established animal models of Parkinson's disease (PD). It synthesizes key experimental data, details methodologies for critical experiments, and visualizes the proposed mechanisms of action.
Ambroxol, a widely used mucolytic agent, has garnered significant attention as a potential disease-modifying therapy for Parkinson's disease. Its neuroprotective properties are primarily attributed to its role as a chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for PD. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to contribute to the aggregation of α-synuclein, a pathological hallmark of PD. Ambroxol has been shown to increase GCase activity, enhance the clearance of α-synuclein, and exert anti-inflammatory effects in various preclinical models.[1][2][3]
Comparative Efficacy of Ambroxol in Rodent Models of Parkinson's Disease
The following tables summarize the quantitative data from key studies investigating the effects of Ambroxol in mouse and rat models of Parkinson's disease. These models include those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and those based on genetic modifications, such as the overexpression of human α-synuclein or the presence of GBA1 mutations.
Table 1: Effect of Ambroxol on Glucocerebrosidase (GCase) Activity
| Animal Model | Ambroxol Treatment Regimen | Brain Region(s) | % Increase in GCase Activity (Compared to Untreated Model) | Reference(s) |
| Wild-type Mice | 4mM in drinking water for 12 days | Brainstem, Midbrain, Cortex, Striatum | ~9-14% | [4] |
| L444P/+ GBA1 Mutant Mice | 4mM in drinking water for 12 days | Brainstem, Midbrain, Cortex, Striatum | Significant increase, restoring activity to near wild-type levels | [4] |
| α-Synuclein Overexpressing Mice | 4mM in drinking water for 12 days | Brainstem, Midbrain, Cortex, Striatum | ~9-14% | [4] |
| 6-OHDA-induced Hemiparkinsonian Rats | 400 mg/kg, oral, twice daily for 24 days | Striatum, Substantia Nigra | Attenuated 6-OHDA-induced GCase deficiency | [5] |
| Healthy Non-human Primates | 100 mg/day for 28 days | Midbrain, Cortex, Striatum | ~20% | [6] |
Table 2: Effect of Ambroxol on α-Synuclein Pathology
| Animal Model | Ambroxol Treatment Regimen | Brain Region(s) | Outcome Measure | % Change (Compared to Untreated Model) | Reference(s) |
| α-Synuclein Overexpressing Mice | 4mM in drinking water for 12 days | Brainstem, Striatum | Total α-synuclein protein levels | ~17-19% decrease | [7] |
| α-Synuclein Overexpressing Mice | 4mM in drinking water for 12 days | Brainstem | Phosphorylated α-synuclein (S129) | ~41% decrease | [2] |
| 6-OHDA-induced Hemiparkinsonian Rats | 400 mg/kg, oral, twice daily from D-28 to D-70 | Substantia Nigra | α-synuclein pathology | Decreased | [8] |
Table 3: Effect of Ambroxol on Motor Function
| Animal Model | Ambroxol Treatment Regimen | Behavioral Test | Key Findings | Reference(s) |
| 6-OHDA-induced Hemiparkinsonian Rats | 400 mg/kg, oral, twice daily from D-4 to D-27 | Apomorphine-induced rotations | Attenuated rotational behavior | [5] |
| 6-OHDA-induced Hemiparkinsonian Rats | 400 mg/kg, oral, twice daily from D-28 to D-70 | Rotarod, Grip strength | Progressive recovery of motor functions | [8][9] |
| Thy1-αSyn Mice | 50, 100, 200 mg/kg/day in chow for several months | Motor skills (balance and coordination) | Improvements in Parkinson's-like deficits | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Ambroxol Administration in Animal Models
-
6-OHDA Rat Model: Ambroxol was administered orally by gavage at a dose of 400 mg/kg twice daily.[5][8] In some studies, treatment was initiated 4 days after the 6-OHDA lesion and continued for 24 days to assess neuroprotective effects.[5] In other protocols, administration began 28 days post-lesion and continued up to day 70 to evaluate neurorestorative potential.[8]
-
α-Synuclein Overexpressing Mouse Model: Ambroxol was provided in the drinking water at a concentration of 4mM for 12 consecutive days.[3][4] Alternatively, it has been administered in the chow at doses of 50, 100, and 200 mg/kg/day for long-term studies.[10]
Behavioral Assessments of Motor Function
-
Rotarod Test: This test assesses motor coordination and balance.
-
Apparatus: A rotating rod with individual lanes for each mouse.
-
Acclimation: Mice are trained for 2-3 days prior to testing by placing them on the rod at a constant low speed (e.g., 4 RPM) for a set duration (e.g., 60 seconds).
-
Testing: The rod accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.
-
Measurement: The latency to fall from the rod is recorded. Each mouse typically undergoes three trials with an inter-trial interval of at least 15-30 minutes.[11][12][13]
-
-
Cylinder Test: This test evaluates forelimb use asymmetry, a common deficit in unilateral Parkinson's models.
-
Apparatus: A transparent glass cylinder.
-
Procedure: The mouse is placed in the cylinder, and its spontaneous forelimb movements during rearing and exploration are recorded for a set period (e.g., 3-5 minutes).
-
Scoring: The number of times the mouse touches the cylinder wall with its left, right, or both forelimbs is counted.
-
Analysis: The data is expressed as the percentage of contralateral (impaired) forelimb use relative to the total number of touches.[14][15][16]
-
Measurement of GCase Activity in Brain Tissue
This protocol is for determining the enzymatic activity of GCase in brain tissue homogenates.
-
Tissue Homogenization: Fresh or frozen brain tissue is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 750 mM NaCl, 5 mM EDTA, and 10% Triton X-100).[17]
-
Protein Quantification: The total protein concentration of the homogenate is determined using a standard assay such as the Bicinchoninic acid (BCA) assay.[18]
-
Enzymatic Reaction: The homogenate is incubated with a fluorescent substrate for GCase, typically 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a buffer at an acidic pH (e.g., pH 5.2) to favor lysosomal enzyme activity.[19][20] The reaction is carried out with and without the GCase inhibitor conduritol-B-epoxide (CBE) to determine GCase-specific activity.[19]
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a microplate reader (excitation: ~365 nm; emission: ~445 nm).[18]
-
Calculation: GCase activity is calculated as the difference in fluorescence between the samples with and without CBE, normalized to the protein concentration.[18]
Immunohistochemistry for Tyrosine Hydroxylase (TH) and α-Synuclein
This protocol outlines the steps for the immunodetection of TH (a marker for dopaminergic neurons) and α-synuclein in brain sections.
-
Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). The brains are then removed, post-fixed in PFA, and cryoprotected in a sucrose (B13894) solution. Brains are sectioned using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): For some antibodies, especially for α-synuclein aggregates, an antigen retrieval step (e.g., heating in citrate (B86180) buffer) may be required.
-
Blocking: Sections are incubated in a blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for at least 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Sections are incubated with the primary antibodies (e.g., rabbit anti-TH and mouse anti-α-synuclein) diluted in a blocking buffer overnight at 4°C.
-
Washing: Sections are washed several times with PBS to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Sections are incubated with fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488 and donkey anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a confocal or fluorescence microscope.
Proposed Mechanisms of Action and Signaling Pathways
The neuroprotective effects of Ambroxol in Parkinson's disease models are believed to be mediated through multiple pathways. The primary mechanism involves its function as a pharmacological chaperone for GCase.
Caption: Proposed mechanism of Ambroxol's neuroprotective action.
Ambroxol is thought to bind to misfolded GCase in the endoplasmic reticulum, stabilizing its conformation and promoting its proper trafficking to the lysosome. This increases the levels of functional GCase in the lysosome, which in turn enhances the breakdown of glucosylceramide and facilitates the clearance of α-synuclein aggregates through the autophagy-lysosome pathway. These actions are believed to reduce cellular stress, mitigate neuroinflammation, improve mitochondrial function, and ultimately promote neuronal survival.
Experimental Workflow
A typical preclinical study evaluating the neuroprotective effects of Ambroxol in a Parkinson's disease animal model follows a structured workflow.
Caption: A standard experimental workflow for testing Ambroxol in PD animal models.
This workflow begins with the induction of the Parkinson's disease model, followed by baseline behavioral assessments to confirm motor deficits. Animals are then randomized into control (vehicle) and Ambroxol treatment groups. Following a period of chronic drug administration, behavioral tests are repeated. Finally, animals are euthanized, and brain tissue is collected for biochemical and histological analyses to determine the effects of Ambroxol on the underlying pathology.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol effects in glucocerebrosidase and α-synuclein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ambroxol modulates 6-Hydroxydopamine-induced temporal reduction in Glucocerebrosidase (GCase) enzymatic activity and Parkinson's disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Neurorestorative effects of sub-chronic administration of ambroxol in rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zywiebio.com [zywiebio.com]
- 11. scispace.com [scispace.com]
- 12. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease [en.bio-protocol.org]
- 16. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GCase activity in mouse brain samples [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mouseion.jax.org [mouseion.jax.org]
- 21. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
A Head-to-Head Analysis of Ambroxol and Bromhexine on Mucociliary Clearance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Mucoactive Agents
Ambroxol and its parent compound, Bromhexine (B1221334), are widely utilized mucoactive agents in the management of respiratory diseases characterized by impaired mucus clearance. While both molecules aim to improve the efficiency of the mucociliary escalator, their mechanisms and clinical effects present nuances that are critical for targeted drug development and clinical application. This guide provides a detailed comparison of their performance based on available experimental data, with a focus on their direct impact on mucociliary clearance.
Executive Summary
Ambroxol, the active metabolite of Bromhexine, generally exhibits a more potent and multifaceted effect on mucociliary clearance. Preclinical studies suggest its superiority in bronchosecretolytic properties. While direct, recent head-to-head clinical trials with quantitative mucociliary clearance data are limited, in vitro studies provide significant insights into Ambroxol's mechanism, showing a marked increase in ciliary beat frequency and amplitude. Bromhexine's effects are well-established but often described in more general terms without the same level of quantitative detail in recent literature.
Comparative Data on Performance
Due to a scarcity of recent, direct head-to-head clinical trials with identical methodologies, this section presents a combination of direct comparative clinical data from a foundational study and more recent in vitro data on individual drug performance.
Clinical Efficacy in Chronic Obstructive Bronchitis
An early double-blind study provided a direct clinical comparison of Ambroxol and Bromhexine in patients with chronic obstructive bronchitis.
| Parameter | Ambroxol (45 mg/day) | Bromhexine (36 mg/day) |
| Mean Bronchial Flow Resistance | 25% reduction | No significant change |
| Forced Expiratory Volume (FEV1) | 14% improvement | No significant change |
| Patient-Reported Ease of Expectoration | Facilitated | Facilitated |
| Data from a 1978 clinical trial involving 30 patients over a 4-week period.[1] |
In Vitro Effects on Ciliary Activity
Recent in vitro studies have provided detailed quantitative data on the effects of Ambroxol on the motor components of mucociliary clearance.
| Parameter | Ambroxol (10 µM) | Bromhexine |
| Ciliary Beat Frequency (CBF) | ~30% increase[2][3][4] | Data not available in comparable recent studies |
| Ciliary Bend Angle (CBA) / Amplitude | ~30% increase[3][4][5] | Data not available in comparable recent studies |
| Data from in vitro studies on isolated mouse airway ciliated cells. |
Mechanisms of Action and Signaling Pathways
Ambroxol and Bromhexine share a fundamental mechanism of action by altering the properties of respiratory mucus and enhancing its transport. However, the downstream signaling pathways, particularly for Ambroxol, have been more extensively elucidated.
Bromhexine: A Prodrug with Secretolytic Effects
Bromhexine is a prodrug that is metabolized in the liver to its active form, Ambroxol.[1] Its primary mechanism involves increasing the production of serous mucus in the respiratory tract, which makes phlegm thinner and less viscous.[6] This secretolytic action is complemented by a secretomotor effect, enabling the cilia to transport the less viscous phlegm more effectively out of the lungs.[6] Histochemical studies have shown that Bromhexine can dissolve acid glycoprotein (B1211001) in the granules of secretory cells, contributing to its mucolytic effect.[7]
Ambroxol: A Multifaceted Approach to Enhancing Mucociliary Clearance
Ambroxol's mechanism is more complex and involves direct effects on both mucus properties and ciliary function.
-
Secretolytic and Mucokinetic Effects: Like Bromhexine, Ambroxol alters the structure of bronchial secretions, reducing their viscosity.
-
Surfactant Stimulation: A key differentiator is Ambroxol's ability to stimulate the synthesis and release of pulmonary surfactant from type II pneumocytes. Surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial wall and facilitating its transport.
-
Direct Ciliostimulatory Effects: Recent research has demonstrated that Ambroxol directly enhances both the frequency and amplitude of ciliary beating.[2][3][4][5]
The signaling pathway for Ambroxol's ciliostimulatory effect has been a subject of detailed investigation.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of mucociliary clearance. The following are detailed protocols for two commonly used in vivo techniques.
Saccharin (B28170) Test for Nasal Mucociliary Clearance Time (NMC)
This test provides an in vivo measurement of the effectiveness of the interaction between cilia and mucus.
Procedure:
-
Subject Preparation: The subject should be in a resting state for at least one hour in an environment with stable temperature and humidity, free from dust and drafts.
-
Particle Placement: A saccharin particle, approximately 1 mm in diameter, is placed on the medial surface of the inferior nasal turbinate, about 1 cm behind its anterior end, under direct vision. The subject's head should be slightly flexed forward (approximately 10 degrees).[2][8]
-
Instructions to Subject: The subject is instructed to remain seated, breathe normally without sniffing, sneezing, or coughing, and to avoid eating or drinking during the test.
-
Endpoint Measurement: The time from the placement of the saccharin particle to the subject's first perception of a sweet taste is recorded as the mucociliary clearance time.[2]
-
Termination: The test is concluded if the sweet taste is not perceived within 60 minutes. In such cases, the subject's ability to taste saccharin placed directly on the tongue should be verified.[2]
Interpretation:
References
- 1. Evaluation of Nasal Mucociliary Clearance Using Saccharin Test Versus Charcoal Test Among Filipinos in a Tertiary Government Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl-]i Decrease in the Lung Airway Epithelial Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of bromhexine on the tracheal secretory cells with enhanced mucus synthesis by pilocarpine treatment (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambroxol Treatment Suppresses the Proliferation of Chlamydia pneumoniae in Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Engagement of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ambroxol hydrochloride, a widely used mucolytic agent, has garnered significant attention for its multifaceted therapeutic effects. Beyond its established role in respiratory diseases, emerging research has illuminated its engagement with novel molecular targets, opening avenues for drug repurposing and development. This guide provides an objective comparison of in vivo target engagement validation for this compound against key alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound's in vivo efficacy is attributed to its engagement with multiple targets. Primarily known for its secretolytic and mucokinetic properties that enhance mucus clearance, recent studies have validated its in vivo interaction with Glucocerebrosidase (GCase) and voltage-gated sodium channels (Nav1.8) . This positions Ambroxol as a potential therapeutic for lysosomal storage disorders like Gaucher disease and for pain management, respectively.
This guide compares Ambroxol's in vivo target engagement with that of other mucolytics: N-acetylcysteine (NAC) , Bromhexine , Carbocysteine , and Erdosteine . While all these agents demonstrate efficacy in managing respiratory conditions, the direct in vivo validation of their molecular targets is varied. Ambroxol stands out for the growing body of evidence confirming its engagement with specific protein targets in living organisms.
Comparison of In Vivo Target Engagement
| Drug | Primary Therapeutic Use | Validated In Vivo Target(s) | Key In Vivo Effects |
| This compound | Mucolytic, Secretolytic | Glucocerebrosidase (GCase)[1][2][3], Voltage-gated sodium channel Nav1.8[4][5] | Increased GCase activity in the central nervous system[6], reduction of pain-related behavior[4] |
| N-acetylcysteine (NAC) | Mucolytic, Antioxidant | Glutamate (B1630785) system modulation, replenishment of glutathione (B108866) (GSH)[7] | Altered brain glutamate levels, increased intracellular GSH[7] |
| Bromhexine | Mucolytic | Prodrug of Ambroxol | Similar to Ambroxol, though direct in vivo target engagement studies are less common. |
| Carbocysteine | Mucolytic | Sialyltransferase (inferred) | Modulation of mucus composition and viscosity[8][9][10][11] |
| Erdosteine | Mucolytic, Antioxidant | - | Reduction of oxidative stress and inflammation in vivo[12][13] |
Signaling Pathways and Experimental Workflows
Ambroxol's Dual Mechanism of Action
Caption: Ambroxol's validated in vivo mechanisms.
General Workflow for In Vivo Target Engagement Validation
Caption: A generalized workflow for validating drug-target engagement in vivo.
Detailed Experimental Protocols
In Vivo Validation of Ambroxol Engagement with GCase
Objective: To determine if Ambroxol administration increases GCase activity in a living organism.
Experimental Model: Transgenic mice expressing a mutant human GBA1 gene or wild-type mice.[14]
Methodology:
-
Drug Administration: this compound is administered to the mice, typically through drinking water or oral gavage, for a specified period (e.g., 12 consecutive days).[14]
-
Tissue Collection: Following the treatment period, mice are euthanized, and brain tissue is rapidly dissected and frozen.
-
Homogenate Preparation: Brain tissue is homogenized in a suitable buffer (e.g., citrate-phosphate buffer) to release cellular contents.
-
GCase Activity Assay: The enzymatic activity of GCase in the brain homogenates is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside.[15] The fluorescence generated is proportional to the GCase activity.
-
Protein Quantification: The total protein concentration in the homogenates is determined using a standard method (e.g., Bradford assay) to normalize the GCase activity.
-
Data Analysis: GCase activity is expressed as nmol/hour/mg of protein and compared between the Ambroxol-treated group and a vehicle-treated control group. A statistically significant increase in GCase activity in the treated group indicates in vivo target engagement.
In Vivo Validation of Ambroxol Engagement with Nav1.8
Objective: To assess the engagement of Ambroxol with Nav1.8 channels by measuring its effect on pain perception in an animal model.
Experimental Model: Rat models of chronic, neuropathic, and inflammatory pain (e.g., formalin paw model, mononeuropathy models).[4]
Methodology:
-
Induction of Pain Model: A validated pain model is induced in the rats. For example, in the formalin paw model, a dilute formalin solution is injected into the paw to induce a biphasic pain response.
-
Drug Administration: Ambroxol is administered to the rats, typically via oral gavage, at a predetermined dose.[4]
-
Behavioral Assessment: Pain-related behaviors are quantified at specific time points after drug administration. In the formalin test, this involves recording the time the animal spends licking, flinching, or favoring the injected paw.
-
Data Analysis: The pain scores or duration of pain behaviors are compared between the Ambroxol-treated group and a control group. A significant reduction in pain-related behaviors in the Ambroxol-treated group provides evidence of in vivo engagement with pain-mediating targets like Nav1.8.
In Vivo Target Engagement of N-acetylcysteine (NAC)
Objective: To determine if NAC administration modulates its intended targets in vivo, such as the glutamate system and glutathione levels.
Experimental Model: Human subjects or animal models.
Methodology:
-
Drug Administration: NAC is administered orally at various doses.
-
Target Measurement:
-
Glutamate System: Magnetic resonance spectroscopy (MRS) can be used to non-invasively measure brain glutamate levels before and after NAC administration.[7]
-
Glutathione Levels: Blood samples are collected, and red blood cells are isolated. Glutathione (GSH) and its oxidized form (GSSG) are measured using high-performance liquid chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS).[7]
-
-
Data Analysis: Changes in brain glutamate concentrations or red blood cell GSH/GSSG ratios are compared between baseline and post-treatment time points, or between a NAC-treated group and a placebo group. Significant changes indicate target engagement.
Conclusion
The validation of in vivo target engagement is a critical step in drug development, providing crucial evidence of a drug's mechanism of action in a complex biological system. This compound has demonstrated verifiable in vivo engagement with GCase and Nav1.8, supporting its potential for therapeutic applications beyond its traditional use as a mucolytic. While alternatives like N-acetylcysteine also have evidence of in vivo target engagement, the data for other mucolytics such as Bromhexine, Carbocysteine, and Erdosteine is more reliant on indirect pharmacodynamic effects. For researchers and drug developers, the robust in vivo target validation of Ambroxol makes it a compelling candidate for further investigation and clinical exploration in new therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 4. Ambroxol, a Nav1.8-preferring Na(+) channel blocker, effectively suppresses pain symptoms in animal models of chronic, neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 7. Identifying Biological Signatures of N-Acetylcysteine for Non-Suicidal Self-Injury in Adolescents and Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocysteine | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action [mdpi.com]
- 11. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Ambroxol HCl | CAS#:23828-92-4 | Chemsrc [chemsrc.com]
- 15. In vitro and in vivo effects of Ambroxol chaperone therapy in two Italian patients affected by neuronopathic Gaucher disease and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Ambroxol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Ambroxol (B1667023) hydrochloride, a potent mucolytic agent, is a critical component in various pharmaceutical formulations for treating respiratory disorders.[1][2] Its accurate and precise quantification is paramount for ensuring dosage uniformity, therapeutic efficacy, and overall product quality.[1] This guide provides a comparative analysis of various analytical techniques used for the determination of Ambroxol hydrochloride, supported by experimental data and detailed protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Electrochemical methods.[3][4]
Quantitative Performance Data Comparison
The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes key performance parameters of different validated methods for this compound analysis, allowing for an objective comparison.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Wavelength (λmax) / Technique | Reference |
| HPLC | 2 - 12 ng/mL | 1 ng/mL | 5 ng/mL | 250 nm | [5] |
| 90 - 120 µg/mL | - | - | 247 nm | [6] | |
| 300 - 900 µg/mL | 0.024 µg/mL (ppm) | - | 245 nm | [7][8] | |
| HPTLC | 100 - 1000 ng/spot | 10 ng/spot | 30 ng/spot | 254 nm | [9][10] |
| 2.5 - 12.5 µg/mL | - | - | 310 nm | [11] | |
| UV-Vis Spectrophotometry | 5 - 40 µg/mL | - | - | 308 nm | [12] |
| 1 - 16 µg/mL | - | - | 425 nm (Colorimetric) | [2][13] | |
| 4 - 65 µg/mL | - | - | 410 nm (Colorimetric) | [14] | |
| - | 1 µg/mL | 4 µg/mL | 250 nm | [5] | |
| Electrochemical | 1 - 120 µM | 0.02 µM | - | DPV on modified GCE | [15] |
| Capillary Electrophoresis | 0.008 - 42 µg/mL | - | - | Laser-Induced Fluorescence | [16] |
Experimental Workflow Visualization
The general process for analyzing this compound in a solid dosage form involves sample preparation, chromatographic or spectroscopic analysis, and data processing. The following diagram illustrates this logical workflow.
Caption: General workflow for the analysis of Ambroxol HCl in tablets.
Detailed Experimental Protocols
Below are representative methodologies for three common analytical techniques. These protocols are based on validated methods reported in the literature and serve as a practical guide for implementation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated isocratic reverse-phase HPLC technique, valued for its high specificity and sensitivity.[1][5]
-
Instrumentation:
-
HPLC system with UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Orthophosphoric acid.
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v), with the pH of the water adjusted to 3.5 using orthophosphoric acid.[5] The mobile phase should be filtered and degassed before use.
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase. Perform serial dilutions to create calibration standards within the linear range (e.g., 2, 4, 6, 8, 10, 12 ng/mL).[5]
-
Sample Preparation: Weigh and powder twenty tablets. Transfer an amount of powder equivalent to 30 mg of Ambroxol HCl to a 100 mL volumetric flask. Add approximately 70 mL of a methanol-water mixture (1:1 v/v), sonicate for 15 minutes, and then dilute to volume with the same mixture. Filter the solution through a 0.45 µm filter. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.[5]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Ambroxol HCl in the sample solution from the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
This HPTLC method offers high sample throughput and is suitable for routine quality control.[9][10]
-
Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and densitometric scanner.
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
-
Reagents and Mobile Phase:
-
Methanol (AR grade).
-
Triethylamine (B128534) (AR grade).
-
Mobile Phase: A mixture of methanol and triethylamine (4:6 v/v).[9][10]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Sample Preparation: Prepare the tablet sample as described in the HPLC method, using methanol as the final solvent to achieve a concentration of approximately 100 µg/mL.
-
Chromatography:
-
Apply the standard and sample solutions as bands (e.g., 6 mm width) on the HPTLC plate using the applicator. The application volume will depend on the desired concentration per spot (e.g., apply 1-10 µL of a 100 µg/mL solution to get 100-1000 ng/spot).
-
Develop the plate in a pre-saturated developing chamber with the mobile phase until the solvent front has migrated approximately 80 mm.
-
Dry the plate in an oven.
-
-
Densitometric Analysis: Scan the dried plate at 254 nm.[9][10] The Rf value for Ambroxol HCl is expected to be approximately 0.53.[9]
-
Quantification: Plot the peak area against the concentration of the applied standards to create a calibration curve. Calculate the amount of Ambroxol HCl in the sample spot.
-
UV-Visible Spectrophotometric Method (Colorimetric)
This method is simple, rapid, and cost-effective, based on the formation of a colored chromogen.[2][13]
-
Instrumentation:
-
UV-Visible double beam spectrophotometer with 10 mm matched quartz cells.
-
-
Reagents:
-
Sodium nitrite (B80452) (0.5% w/v).
-
Glacial acetic acid (10% v/v).
-
Catechol (0.1% w/v).
-
Sodium hydroxide (B78521) (4% w/v).
-
Distilled water.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) by dissolving 100 mg in 20 mL of alcohol and diluting to 100 mL with distilled water. Prepare a working standard of 100 µg/mL by further dilution.[13]
-
Sample Preparation: Prepare the tablet sample as described in the HPLC protocol, but use distilled water as the final diluent to achieve a concentration of 1000 µg/mL.
-
Color Development:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard solution to obtain final concentrations in the range of 1.0-16 µg/mL.
-
To each flask, successively add 0.5 mL of acetic acid, 2.0 mL of sodium nitrite solution, 2.0 mL of catechol solution, and 0.3 mL of sodium hydroxide solution.[2]
-
Make up the volume to 10 mL with distilled water.
-
Allow the solutions to stand for 5 minutes for the reaction to complete.
-
-
Measurement: Measure the absorbance of the resulting colored solutions at 425 nm against a reagent blank prepared in the same manner without the drug.[2]
-
Quantification: Create a calibration curve of absorbance versus concentration for the standards and determine the concentration in the sample.
-
Method Comparison and Conclusion
-
HPLC stands out as the most powerful technique, offering high sensitivity (LOD in the ng/mL range), specificity, and the ability to separate Ambroxol from degradation products and other active ingredients.[1][5] It is the method of choice for stability studies and analysis in complex biological matrices.[1][18]
-
HPTLC provides a significant advantage in terms of sample throughput, making it highly efficient for routine quality control of multiple samples simultaneously.[9][11] Its sensitivity is also excellent, with detection limits in the nanogram range per spot.[10]
-
UV-Visible Spectrophotometry is the simplest, most rapid, and most economical method.[2][12] While direct UV spectrophotometry is straightforward, colorimetric methods involving derivatization can enhance specificity.[2] However, this method is generally less sensitive than chromatographic techniques and more susceptible to interference from excipients that absorb at the same wavelength.[4][5]
-
Electrochemical and Capillary Electrophoresis methods are highly sensitive but require specialized instrumentation and expertise.[15][16] They are powerful tools for specific research applications, particularly for analysis in biological fluids.[16]
Ultimately, the choice of analytical method depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample, the number of samples, and the available instrumentation and resources. For regulatory submissions and stability-indicating assays, HPLC is generally preferred, while HPTLC and UV-Vis spectrophotometry are excellent tools for routine quality control in a manufacturing environment.
References
- 1. longdom.org [longdom.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jpsionline.com [jpsionline.com]
- 8. banglajol.info [banglajol.info]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability-indicating HPTLC determination of this compound in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. electrochemsci.org [electrochemsci.org]
- 16. Sensitive method for the determination of ambroxol in body fluids by capillary electrophoresis and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-HPLC and Spectrophotometric Estimation of this compound and Cetirizine Hydrochloride in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Ambroxol Hydrochloride: A Comparative Analysis of its Neuroprotective Mechanisms Across Diverse Neuronal Cell Types
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals.
This publication provides a detailed comparison of the mechanisms of action of Ambroxol hydrochloride across various neuronal cell models. The following sections present quantitative data from key experimental findings, detailed experimental protocols, and visual representations of the signaling pathways involved.
This compound, a widely used mucolytic agent, has garnered significant attention for its neuroprotective properties, positioning it as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's and Gaucher disease.[1][2] Its ability to cross the blood-brain barrier allows it to exert multiple effects within the central nervous system.[3] This guide cross-validates its primary mechanisms of action in different neuronal cell types, providing a comparative overview for researchers.
Core Mechanisms of Action
Ambroxol's neuroprotective effects are multifaceted, primarily revolving around its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[4] This chaperone activity enhances GCase function, leading to a cascade of beneficial downstream effects. Additionally, Ambroxol exhibits anti-inflammatory, antioxidant, and ion channel modulating properties.[5][6]
Glucocerebrosidase (GCase) Chaperoning and Lysosomal Enhancement
Ambroxol binds to and stabilizes the GCase enzyme, encoded by the GBA1 gene, facilitating its proper folding and trafficking to the lysosome.[4] This is particularly crucial in the context of GBA1 mutations, a major genetic risk factor for Parkinson's disease, which lead to GCase misfolding and dysfunction.[4] By rescuing GCase activity, Ambroxol enhances the lysosomal degradation of substrates, including glucosylceramide and the pathological protein α-synuclein.[4][7]
Clearance of Pathological Protein Aggregates
A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. Ambroxol's enhancement of lysosomal function directly contributes to the clearance of α-synuclein and tau proteins, which are central to the pathology of Parkinson's disease and other tauopathies.[7]
Induction of Lysosomal Biogenesis via TFEB
Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] This leads to an increased number of lysosomes and enhanced cellular clearance capacity.[8]
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are key contributors to neuronal damage. Ambroxol mitigates these processes by inhibiting the activation of microglia, the resident immune cells of the brain, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9][10] It also exhibits direct antioxidant effects, protecting neurons from oxidative damage.[5]
Comparative Efficacy Across Neuronal Cell Types
The neuroprotective effects of Ambroxol have been validated in a variety of neuronal cell models, demonstrating both conserved and potentially cell-type-specific responses.
| Cell Type | Ambroxol Concentration(s) | Key Findings | Reference(s) |
| Primary Mouse Cortical Neurons | 10 µM, 30 µM | - Increased GCase mRNA, protein levels, and activity. - Increased levels of other lysosomal enzymes (e.g., Cathepsin D) and LIMP2 (GCase transporter). - Increased nuclear translocation of TFEB. - Increased total α-synuclein but decreased phosphorylated (S129) α-synuclein. | [8] |
| Human SH-SY5Y Neuroblastoma Cells | 50 µM | - Significantly increased GCase activity. - Reduced levels of α-synuclein. - Reduced Ser129-phosphorylated α-synuclein. | [1][3] |
| Human HT-22 Hippocampal Neurons | 20 µM | - Restored GCase activity in a model of amyloid-β and α-synuclein toxicity. - Promoted autophagy and reduced oxidative stress. - Mitigated α-synuclein aggregation and phosphorylation. | [11] |
| Human iPSC-derived Dopaminergic Neurons (with GBA1 mutations) | Not specified | - Increased GCase protein levels and activity. | [3] |
| Human iPSC-derived Cholinergic Neurons (with N370S GBA1 mutation) | Not specified | - Significantly enhanced GCase activity. - Decreased both tau and α-synuclein levels. | [7] |
| Microglia (in co-culture or in vivo) | 35 mg/kg, 70 mg/kg (in vivo) | - Mitigated M1-like microglial activation. - Reduced accumulation of pro-inflammatory cytokines (TNF-α, IL-1β). - Suppressed endoplasmic reticulum stress in microglia. | [9] |
Experimental Protocols
GCase Activity Assay
This protocol is adapted from studies measuring GCase activity in neuronal cell lysates.[2]
-
Cell Lysis: Neuronal cells are harvested and lysed in a suitable buffer (e.g., 10 mM NaH₂PO₄, pH 6.0, containing 0.2% w/v taurodeoxycholate (B1243834) and 0.1% v/v Triton X-100) on ice for 30 minutes.
-
Lysate Preparation: The lysate is centrifuged, and the supernatant is diluted in a citrate-phosphate buffer (20 mM, pH 5.5) containing 0.4% w/v taurodeoxycholate, 0.2% v/v Triton X-100, and 0.5% w/v human serum albumin.
-
Enzymatic Reaction: The reaction is initiated by adding the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to a final concentration of 1.5-20 mM. The mixture is incubated at 37°C for 1 hour.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, 0.1 M NaOH, pH 10).
-
Fluorescence Measurement: The amount of the fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), is quantified using a fluorescence spectrophotometer with an excitation wavelength of approximately 340-360 nm and an emission wavelength of around 445-448 nm.
-
Normalization: GCase activity is typically normalized to the total protein concentration of the cell lysate.
Western Blotting for GCase, α-Synuclein, and TFEB
This protocol is a generalized procedure based on methodologies from cited research.[12][13]
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For α-synuclein aggregation studies, sequential extraction with buffers containing 1% Triton X-100 followed by 2% SDS may be used.[14]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Examples of antibodies and dilutions include:
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for TFEB Nuclear Translocation
This protocol is based on methods for assessing TFEB localization.[16]
-
Cell Culture and Treatment: Neuronal cells are grown on coverslips and treated with Ambroxol.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.3% Triton X-100.
-
Blocking: Non-specific binding is blocked using a solution containing BSA or normal serum.
-
Primary Antibody Incubation: Cells are incubated with an anti-TFEB antibody overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging: The subcellular localization of TFEB is visualized using a fluorescence or confocal microscope. Nuclear translocation is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Quantitative PCR (qPCR) for GBA1 and TFEB
This is a general protocol for measuring gene expression changes.[17][18][19][20]
-
RNA Extraction: Total RNA is extracted from neuronal cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, the cDNA template, and gene-specific primers.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to a housekeeping gene.
Signaling Pathways and Experimental Workflows
Caption: Ambroxol's multifaceted neuroprotective signaling pathways.
Caption: General experimental workflow for assessing Ambroxol's effects in neuronal cells.
Conclusion
The evidence strongly supports the role of this compound as a multi-target agent with significant neuroprotective potential. Its primary mechanism as a GCase chaperone is consistently observed across different neuronal cell types, leading to enhanced lysosomal function and clearance of pathogenic proteins. Furthermore, its anti-inflammatory and antioxidant properties contribute to its overall beneficial effects. This comparative guide provides a valuable resource for the scientific community to further explore and validate the therapeutic applications of Ambroxol in neurodegenerative disorders.
References
- 1. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ambroxol Improves Neuronal Survival and Reduces White Matter Damage through Suppressing Endoplasmic Reticulum Stress in Microglia after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Reversible Conformational Conversion of α-Synuclein into Toxic Assemblies by Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Neuronal-targeted TFEB rescues dysfunction of the autophagy-lysosomal pathway and alleviates ischemic injury in permanent cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. researchgate.net [researchgate.net]
- 20. PCR Primers for Molecular Characterization of Neural Subtypes | Thermo Fisher Scientific - US [thermofisher.com]
Ambroxol Hydrochloride: A Comparative Guide to its Efficacy in GBA-Mutant Patient-Derived Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ambroxol (B1667023) hydrochloride in restoring lysosomal function in patient-derived cells carrying various mutations in the GBA gene. Mutations in GBA, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease.[1][2] Ambroxol, a pharmacological chaperone, has emerged as a promising therapeutic agent by assisting in the proper folding and trafficking of mutant GCase to the lysosome.[3][4][5] This document synthesizes experimental data from multiple studies to objectively evaluate Ambroxol's performance and compare it with alternative therapeutic strategies.
Mechanism of Action: Ambroxol as a Pharmacological Chaperone
Ambroxol functions by binding to misfolded GCase protein in the endoplasmic reticulum (ER).[6] This binding stabilizes the enzyme, allowing it to pass the ER's quality control system and be trafficked to the lysosome.[3][4] Once in the acidic environment of the lysosome, Ambroxol dissociates, leaving a functional GCase enzyme to catabolize its substrate, glucosylceramide.[6] This process helps to clear accumulated substrates, reduce cellular stress, and potentially mitigate downstream pathological effects, such as the accumulation of α-synuclein.[7][8]
Efficacy of Ambroxol in Patient-Derived Cells: A Quantitative Overview
The effectiveness of Ambroxol in enhancing GCase activity varies depending on the specific GBA mutation. The following tables summarize the quantitative data from studies on patient-derived fibroblasts and macrophages.
Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Fibroblasts
| GBA Mutation | Cell Type | Ambroxol Concentration | Increase in GCase Activity | Reference |
| N370S | Fibroblasts | 10 µM | ~1.5-fold | [3] |
| L444P | Fibroblasts | 10 µM | ~1.2 to 2-fold | [6][9] |
| G202R | Fibroblasts | 10 µM | ~1.4-fold | [3] |
| 84GG | Fibroblasts | 10 µM | ~1.3-fold | [3] |
| IVS2+1G>A | Fibroblasts | 10 µM | ~1.15-fold | [3] |
| RecNciI | Fibroblasts | 10 µM | ~1.25-fold | [3] |
Table 2: Effect of Ambroxol on GCase Activity and Protein Levels in Patient-Derived Macrophages and Fibroblasts
| GBA Mutation | Cell Type | Ambroxol Concentration | Increase in GCase Activity | Increase in GCase Protein | Reference |
| N370S | Macrophages | 50 µM | ~2.9-fold | Not Reported | [10] |
| L444P | Macrophages | 50 µM | ~2.9-fold | Not Reported | [10] |
| Various GD | Macrophages | Not Specified | 3.3-fold | Not Reported | [7][11] |
| Various GBA-PD | Macrophages | Not Specified | 3.5-fold | Not Reported | [7][11] |
| Gaucher Disease | Fibroblasts | Not Specified | Significant Increase | 100% Median Increase | [12] |
| GBA-PD | Fibroblasts | Not Specified | Significant Increase | 50% Median Increase | [12] |
Comparison with Alternative Therapeutic Strategies
While Ambroxol shows significant promise, it is important to consider it within the broader landscape of treatments for GBA-associated conditions.
Table 3: Comparison of Therapeutic Approaches for GBA-Associated Disorders
| Therapeutic Strategy | Mechanism of Action | Advantages | Limitations |
| Ambroxol (Pharmacological Chaperone) | Binds and stabilizes misfolded GCase, facilitating its transport to the lysosome. | Orally available, crosses the blood-brain barrier, generally well-tolerated.[13][14] | Efficacy is mutation-dependent; may not be effective for all GBA variants.[6] |
| Enzyme Replacement Therapy (ERT) | Intravenous infusion of a recombinant GCase enzyme. | Effective for systemic symptoms of Gaucher disease. | Does not cross the blood-brain barrier, making it ineffective for neurological symptoms.[7] Requires frequent infusions. |
| Substrate Reduction Therapy (SRT) | Inhibits the synthesis of glucosylceramide, the substrate of GCase. | Orally available. | Does not address the underlying enzyme deficiency; potential for off-target effects. |
| Gene Therapy | Delivers a functional copy of the GBA gene to target cells using a viral vector. | Potential for a one-time, long-lasting treatment. | Still in early stages of clinical development; potential for immunogenicity and off-target gene insertion.[8] |
| Other Small Molecule Chaperones | Similar to Ambroxol, these molecules aim to stabilize mutant GCase. Examples include iminosugars and non-inhibitory chaperones. | Potential for improved efficacy or broader applicability across different mutations. | Many are still in preclinical or early clinical development.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in this guide.
Patient-Derived Cell Culture and Ambroxol Treatment
-
Cell Isolation and Culture:
-
Fibroblasts are typically obtained from skin biopsies of patients and healthy controls.
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and differentiated into macrophages.[10]
-
Cells are cultured in appropriate media (e.g., DMEM for fibroblasts, RPMI for macrophages) supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.[15]
-
-
Ambroxol Treatment:
-
Ambroxol hydrochloride is dissolved in a suitable solvent (e.g., DMSO or water) to create a stock solution.
-
Cultured cells are treated with varying concentrations of Ambroxol (e.g., 10 µM to 50 µM) for a specified duration, typically 4 to 5 days.[12][14]
-
Control cells are treated with the vehicle alone.
-
Glucocerebrosidase (GCase) Activity Assay
-
Cell Lysis:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested.
-
Cells are lysed using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100 or sodium taurocholate) to release cellular proteins.
-
-
Enzymatic Reaction:
-
Cell lysates are incubated with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a buffer at the optimal pH for GCase activity (typically acidic).[16]
-
The reaction is stopped after a defined period by adding a high pH buffer.
-
-
Detection:
-
The fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), is measured using a fluorometer.
-
GCase activity is calculated based on the amount of 4-MU produced per unit of time per amount of total protein in the lysate.
-
Western Blotting for GCase Protein Levels
-
Protein Extraction and Quantification:
-
Total protein is extracted from cell lysates.
-
Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for GCase.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
-
Detection:
-
A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
The intensity of the bands corresponding to GCase is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[12]
-
Conclusion
This compound demonstrates significant potential as a personalized therapeutic for individuals with GBA-associated neurodegenerative diseases. Its efficacy as a pharmacological chaperone has been validated in numerous studies using patient-derived cells, showing a clear ability to increase GCase activity and protein levels for several, though not all, pathogenic mutations. The oral availability and blood-brain barrier permeability of Ambroxol make it an attractive candidate for treating the neurological manifestations of these disorders. Further research and ongoing clinical trials will be crucial to fully elucidate its therapeutic benefits and to identify the specific patient populations most likely to respond to this treatment.[17][18] This guide serves as a foundational resource for researchers and clinicians working to advance therapies for these challenging conditions.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 6. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Ambroxol Hydrochloride vs. Other Mucolytics: A Comparative Analysis of their Impact on Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beyond their established roles as mucolytic agents, certain molecules have demonstrated profound effects on lysosomal function. This guide provides a comparative analysis of ambroxol (B1667023) hydrochloride against other mucolytics, namely bromhexine (B1221334) and N-acetylcysteine (NAC), with a specific focus on their impact on lysosomal physiology. The information presented herein is supported by experimental data to aid researchers and drug development professionals in understanding the nuanced mechanisms of these compounds.
Comparative Analysis of Lysosomal Function Modulation
The effects of ambroxol hydrochloride, bromhexine, and N-acetylcysteine on key aspects of lysosomal function are summarized below. The data presented is collated from various independent studies and should be interpreted within the context of the specific experimental systems used.
Quantitative Data Summary
| Parameter | This compound | N-Acetylcysteine (NAC) | Bromhexine |
| Lysosomal Enzyme Activity | Glucocerebrosidase (GCase): - 3.3-fold increase in Gaucher disease (GD) patient-derived macrophages[1].- 3.5-fold increase in GBA-Parkinson's disease (GBA-PD) patient-derived macrophages[1][2].- ~2-fold increase in N370S/N370S GD-1 lymphoblasts[3].- 55% increase in N370S/WT GBA1 variant cholinergic neurons[4]. | α-Glucosidase (GAA): - 3.7 to 8.7-fold higher activity in Pompe disease (PD) fibroblasts when co-incubated with rhGAA compared to rhGAA alone[5][6].- Enhanced residual activity in 2 out of 5 PD fibroblast cell lines[6][7]. | - Decreased number of stained lysosomes in canine tracheal submucosal glands, suggesting enzyme release[8][9].- Quantitative data on specific enzyme activity increase is limited. |
| Lysosomal pH | - Induces neutralization of lysosomal pH in type II pneumocytes, which is a prerequisite for Ca2+ release[10]. | - Reduces total lysosomal volume in retinal pigment epithelium (RPE) cells[11][12].- Quantitative data on direct pH change is not specified in the provided results. | - Data not available in the provided search results. |
| Lysosomal Exocytosis | - Triggers lysosomal exocytosis in a dose-dependent manner in type II pneumocytes[10]. | - Data not available in the provided search results. | - Data not available in the provided search results. |
| Substrate Accumulation | Glucosylceramide: - 2.1-fold reduction in GD macrophages[1].- 1.6-fold reduction in GBA-PD macrophages[1]. | Autofluorescent Material: - Decreased intracellular accumulation in RPE cells[11]. | - Data not available in the provided search results. |
Signaling Pathways and Mechanisms of Action
This compound's Chaperone and Exocytosis-Inducing Activity
Ambroxol acts as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase). It binds to misfolded GCase in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its transport to the lysosome. Within the acidic environment of the lysosome, ambroxol dissociates, allowing the correctly folded GCase to become active. Additionally, ambroxol can trigger lysosomal exocytosis through a mechanism involving the neutralization of lysosomal pH and subsequent release of calcium from acidic stores.
References
- 1. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological enhancement of α-glucosidase by the allosteric chaperone N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Enhancement of α-Glucosidase by the Allosteric Chaperone N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [N-acetylcysteine improves lysosomal function and enhances the degradation of photoreceptor outer segments in cultured RPE cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Validation of Ambroxol Hydrochloride's Neuroprotective Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ambroxol (B1667023) Hydrochloride with Alternative Neuroprotective Agents, Supported by Experimental Data.
Ambroxol hydrochloride, a long-established mucolytic agent, is gaining significant attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Gaucher disease. This guide provides an independent validation of the published findings on Ambroxol's neuroprotective mechanisms and compares its performance with other neuroprotective alternatives, supported by preclinical and clinical experimental data.
This compound: Core Neuroprotective Mechanisms
Ambroxol's neuroprotective effects are primarily attributed to its role as a chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2][3] Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for Parkinson's disease. Ambroxol has been shown to increase GCase activity, enhance the clearance of misfolded α-synuclein, a key pathological hallmark of Parkinson's, and reduce oxidative stress and neuroinflammation.[2][4]
Preclinical Validation of Ambroxol's Neuroprotective Effects
Independent preclinical studies have validated the neuroprotective efficacy of Ambroxol in various cell and animal models.
| Model System | Key Findings | Quantitative Data | Reference |
| Primary Cortical Neurons | Increased GCase mRNA, protein levels, and activity. Increased levels of other lysosomal enzymes. | Not specified | Not specified |
| Fibroblasts from Gaucher and Parkinson's Patients | Increased GCase activity. Reduced markers of oxidative stress. | ~50% reduction in dihydroethidium (B1670597) oxidation rate | Not specified |
| Transgenic Mice (human α-synuclein overexpression) | Increased brain GCase activity. Decreased α-synuclein and phosphorylated α-synuclein protein levels. | ~20% reduction of α-synuclein protein levels in brainstem, midbrain, and cortex | [5] |
| LPS-induced Neuroinflammation Mouse Model | Reduced levels of inflammatory markers (TLR4, GFAP, Iba-1, p-NFκB, p-JNK, TNF-α, IL-1β). Upregulated antioxidant markers (Nrf-2, HO-1, SOD). | Significant downregulation of inflammatory biomarkers. | [6] |
| Scopolamine-induced Alzheimer's-like Pathology Mouse Model | Attenuated oxidative stress. Reduced neuroinflammation (decreased TNF-α and IL-1β). | Significant mitigation of scopolamine-induced neuroinflammation. | [7] |
| HT-22 Hippocampal Neuronal Cells (Aβ and α-synuclein-induced toxicity) | Improved cell viability and reduced apoptosis. Restored GCase activity and promoted autophagy. | Cell viability increased to ~72% with 20 μM Ambroxol from 51% in the co-treated group. | [8] |
| Nonhuman Primates (Cynomolgus monkeys) | Daily oral administration increased brain GCase activity. | ~20% increase in GCase activity in midbrain, cortex, and striatum with 100 mg/day. | [1] |
Clinical Validation of Ambroxol in Parkinson's Disease
Several clinical trials have investigated the safety, tolerability, and efficacy of Ambroxol in Parkinson's disease patients.
| Trial Name/Phase | Key Findings | Quantitative Data | Reference |
| AiM-PD (Phase 2) | Safe and well-tolerated. Crossed the blood-brain barrier. Increased GCase levels in cerebrospinal fluid (CSF). | 35% overall increase in GCase enzyme levels in CSF. 6.8-point reduction (improvement) in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score. | [9] |
| Phase 2 (Ontario) | Safe and improved GCase function. Showed possible benefits for psychiatric and cognitive symptoms. | Data not yet fully published. | [10] |
| ASPro-PD (Phase 3) | Ongoing trial to assess if Ambroxol can slow the progression of Parkinson's. | Results expected in the coming years. | [10] |
| AMBITIOUS (Phase 2) | Aims to demonstrate a reduced progression of cognitive dysfunction in GBA-PD patients. | Trial in progress. | [11] |
| PDD Clinical Trial (NCT02914366) | Ambroxol was safe and well-tolerated. | Detailed efficacy data pending full publication. | [12] |
Comparative Analysis with Alternative Neuroprotective Agents
This section compares Ambroxol with other neuroprotective agents investigated for neurodegenerative diseases, focusing on their mechanisms and clinical trial outcomes.
| Agent | Mechanism of Action | Disease Target | Key Clinical Trial Outcomes |
| Rasagiline | Selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), reducing dopamine (B1211576) breakdown. Possesses neuroprotective properties independent of MAO-B inhibition. | Parkinson's Disease | TEMPO Study: Early treatment showed a smaller decline in total UPDRS score compared to delayed start. ANDANTE Study: Add-on to dopamine agonist therapy led to a mean 2.4-point reduction in total UPDRS score at 18 weeks. A meta-analysis showed significant improvement in UPDRS Part II and III scores.[13][14][15][16][17] |
| Edaravone | Free radical scavenger, protecting neurons from oxidative stress. | Amyotrophic Lateral Sclerosis (ALS) | Study 19 (Pivotal Trial): Slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score by 2.49 points compared to placebo over 24 weeks. Post-hoc analyses of various studies showed significant slowing of ALSFRS-R decline in specific patient subgroups.[18][19][20][21][22] |
| Riluzole | Primarily inhibits glutamate (B1630785) release and blocks voltage-gated sodium channels, reducing excitotoxicity. | Amyotrophic Lateral Sclerosis (ALS) | Pivotal Trials: Extended median survival by 2-3 months. Real-world evidence suggests a more substantial survival benefit of 6-19 months. Meta-analyses show a significant survival advantage at 12 months.[23][24][25][26] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for independent validation and comparison.
Glucocerebrosidase (GCase) Activity Assay
Caption: Workflow for GCase activity assay.
α-Synuclein Quantification (Western Blot)
Caption: Western blot protocol for α-synuclein.
Signaling Pathways Implicated in Ambroxol's Neuroprotection
Caption: Ambroxol's neuroprotective signaling.
Conclusion
The available preclinical and clinical data provide a strong validation for the neuroprotective potential of this compound, particularly through its action on the GCase pathway. The ongoing Phase 3 clinical trials will be crucial in definitively establishing its efficacy in slowing the progression of Parkinson's disease. When compared to other neuroprotective agents like Rasagiline, Edaravone, and Riluzole, Ambroxol presents a distinct mechanism of action, which may offer a valuable therapeutic option, especially for patients with GBA1 mutations. Further research, including head-to-head comparative trials, will be instrumental in positioning Ambroxol within the therapeutic landscape for neurodegenerative diseases.
References
- 1. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 10. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. neurology.org [neurology.org]
- 13. Rasagiline added to dopamine agonist has small benefit in Parkinson’s | MDedge [live.mdedge.com]
- 14. A Systematic Review and Meta-Analysis of the Efficacy and Safety of Rasagiline or Pramipexole in the Treatment of Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rasagiline, Parkinson neuroprotection, and delayed-start trials: Still no satisfaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 17. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Pivotal Trial Efficacy Data | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 20. ajmc.com [ajmc.com]
- 21. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 22. Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Review of evidence suggests Riluzole treatment may lead to extended survival - MND Research Blog [mndresearch.blog]
A Comparative Guide to the Synthesis of Ambroxol Hydrochloride: Assessing Reproducibility of Common Protocols
For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) that is both efficient and reproducible is a cornerstone of successful pharmaceutical manufacturing. This guide provides a comparative analysis of common synthesis protocols for Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent. By presenting key performance indicators, detailed experimental procedures, and visual workflows, this document aims to assist in the selection and optimization of a synthesis strategy that ensures high yield, purity, and reproducibility.
Ambroxol hydrochloride is synthesized through various pathways, each with distinct advantages and disadvantages concerning reaction conditions, yield, purity, and scalability. This guide focuses on three prominent synthesis routes, detailing their methodologies and comparing their performance based on published data.
Comparative Analysis of Synthesis Protocols
The reproducibility and efficiency of a synthesis protocol are critical for its practical application in a laboratory or industrial setting. The following table summarizes the quantitative data for three distinct and commonly cited methods for synthesizing this compound.
| Parameter | Protocol 1: From 2-Amino-3,5-dibromobenzaldehyde (B195418) | Protocol 2: From Isatoic Anhydride (B1165640) | Protocol 3: From Methyl 2-Aminobenzoate (B8764639) |
| Starting Materials | 2-Amino-3,5-dibromobenzaldehyde, trans-4-Aminocyclohexanol (B47343) | Isatoic anhydride, trans-4-Aminocyclohexanol | Methyl 2-aminobenzoate |
| Key Intermediates | Schiff base | trans-4-[(2-Aminobenzoyl)amino]cyclohexanol | 2-Amino-3,5-dibromobenzoic acid |
| Overall Yield | 81-86%[1] | 96.26%[2] | 54.6%[3][4] |
| Purity of Final Product | >99.1%[1] | 99.76%[2] | >99.9% (impurities <0.1%)[3][4] |
| Reaction Time | ~12-15 hours for crude product[1] | Not explicitly stated, involves multiple steps | Not explicitly stated, involves multiple steps |
| Key Reagents | Sodium borohydride (B1222165), Methanol (B129727)/Ethanol | Bromine, Acetic acid, Sodium borohydride with LiClO4 | Bromine, Sodium nitrite, Sodium borohydride |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for assessing and ensuring the reproducibility of a synthesis. Below are the detailed protocols for the three compared synthesis routes.
Protocol 1: "One-Pot" Synthesis from 2-Amino-3,5-dibromobenzaldehyde
This method involves a "one-pot" reaction that simplifies the procedure by avoiding the isolation of the intermediate Schiff base.[1]
-
Condensation: In a reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde (35.9 mmol) and trans-4-aminocyclohexanol (43.4 mmol) in methanol (100 ml). Heat the mixture to reflux (60-65°C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Reduction: After completion of the condensation, cool the reaction mixture to 10-20°C. Add sodium borohydride (55.5 mmol) portion-wise while stirring. Continue the reaction for another 6 hours at this temperature.
-
Salification and Isolation: Cool the reaction mixture to 10-20°C and adjust the pH to 1-3 with hydrochloric acid. Cool further to 0-5°C and allow the product to crystallize over 3-6 hours.
-
Purification: Filter the crude this compound, wash with a cold solvent, and dry. Recrystallize from a methanol-water mixture to obtain the final product with a purity of over 99.9%.[1]
Protocol 2: Synthesis from Isatoic Anhydride
This route begins with the reaction of isatoic anhydride and trans-4-aminocyclohexanol to form an amide intermediate, which is then brominated and reduced.
-
Amide Formation: React isatoic anhydride with trans-4-aminocyclohexanol to yield trans-4-[(2-aminobenzoyl)amino]cyclohexanol.[2][5]
-
Bromination: The intermediate is then subjected to bromine substitution to produce trans-4-[(2-amino-3,5-dibromobenzoyl)amino]cyclohexanol.[2][5]
-
Amide Reduction: The amide bond of the brominated intermediate is reduced to obtain ambroxol base.[2]
-
Salification: The ambroxol base is dissolved in a suitable solvent like acetone, and concentrated hydrochloric acid is added to precipitate this compound. The crude product is then recrystallized.[2] A final yield of 96.26% with a purity of 99.76% has been reported for this method.[2]
Protocol 3: Synthesis from Methyl 2-Aminobenzoate
This classical approach involves a multi-step synthesis starting from a readily available ester.
-
Bromination: Methyl 2-aminobenzoate undergoes bromination to introduce two bromine atoms onto the benzene (B151609) ring.[3][4]
-
Oxidation: The resulting alcohol is then oxidized to an aldehyde.[3][4]
-
Condensation: The aldehyde is condensed with trans-4-aminocyclohexanol.[3][4]
-
Salification: The final step is the formation of the hydrochloride salt.[3][4] This method reports a total yield of 54.6% and total impurities of less than 0.1%.[3][4]
Visualization of Synthesis Workflows
To further clarify the reaction sequences, the following diagrams illustrate the workflows of the described synthesis protocols.
Characterization and Purity Assessment
The final product of any synthesis must be rigorously characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) spectroscopy are commonly employed for the quantitative analysis of this compound.[6]
-
HPLC: A reversed-phase HPLC method using a C18 column is a robust technique for separating this compound from impurities. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water with pH adjustment.[6]
-
UV Spectroscopy: this compound exhibits a maximum absorbance (λmax) at approximately 250 nm and 306 nm, which can be used for quantification.[6][7]
Forced degradation studies under acidic, alkaline, and oxidative conditions are also recommended to identify potential degradation products and establish the stability-indicating nature of the analytical method.[7]
Conclusion
The choice of a synthesis protocol for this compound depends on several factors, including the desired scale, available starting materials, and the required purity of the final product.
-
Protocol 1 ("One-Pot" Synthesis) offers a simplified procedure with a good yield and high purity, making it an attractive option for its operational simplicity.[1]
-
Protocol 2 (from Isatoic Anhydride) demonstrates the highest reported yield and excellent purity, suggesting it is a highly efficient, albeit multi-step, process.[2]
-
Protocol 3 (from Methyl 2-Aminobenzoate) , while being a more classical and longer route with a lower overall yield, starts from a very common and inexpensive material.[3][4]
For researchers and drug developers, a thorough evaluation of these protocols, considering the trade-offs between yield, purity, cost, and process complexity, is essential. The detailed methodologies and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the successful and reproducible synthesis of this compound.
References
- 1. CN103012167A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chinjmap.com [chinjmap.com]
- 4. Synthesis for this compound | Semantic Scholar [semanticscholar.org]
- 5. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Comparative Proteomic Analysis of Ambroxol Hydrochloride Treatment on Cellular Systems
A Synthesis of Targeted Protein Expression Studies
Ambroxol hydrochloride, a mucolytic agent, has demonstrated a range of cellular effects beyond its secretolytic properties, impacting pathways involved in respiratory function, neuroprotection, and cancer progression. While a comprehensive, global comparative proteomic analysis of Ambroxol-treated cells via high-throughput mass spectrometry is not yet prevalent in public-domain research, a synthesis of targeted protein expression studies provides significant insights into its mechanism of action. This guide compares the proteomic landscape of cells treated with this compound to untreated or control conditions, drawing upon experimental data from multiple key studies.
Quantitative Data Summary
The following tables summarize the observed changes in protein expression levels in response to this compound treatment across different cellular contexts.
Table 1: Modulation of Surfactant Proteins in Lung Cells
| Protein | Cell Type/Model | Change in Expression | Fold/Percent Change | Experimental Method |
| Surfactant Protein B (SP-B) | Rat Lung Tissue (Clara Cells) | Increased | Significant Increase | Immunohistochemistry |
| Surfactant Protein C (SP-C) | Rat Lung (Type II Pneumocytes) | Increased | Not specified | Western Blot, RT-PCR |
| Surfactant Protein A (SP-A) | Rat Bronchoalveolar Lavage Fluid | Decreased | Significant Decrease | Not specified |
| Surfactant Protein D (SP-D) | Rat Bronchoalveolar Lavage Fluid | Decreased | Significant Decrease | Not specified |
Table 2: Effects on Glucocerebrosidase (GCase) and Associated Proteins in Neurological Models
| Protein | Cell Type/Model | Change in Expression | Fold/Percent Change | Experimental Method |
| Glucocerebrosidase (GCase) | Fibroblasts (Control, Gaucher, Parkinson's) | Increased | 30-100% Increase | Western Blot |
| α-Synuclein | Neuroblastoma Cell Line | Decreased | ~15% Decrease | Western Blot |
| α-Synuclein | Transgenic Mouse Brain (Brainstem & Striatum) | Decreased | 17-19% Decrease | Western Blot |
| LAMP1 | Neuroblastoma Cell Line | Increased | ~40% Increase | Western Blot |
| Transcription Factor EB (TFEB) | Wild-type Mouse Brain | No Significant Change | - | Western Blot |
Table 3: Influence on Apoptosis-Related Proteins in A549 Lung Cancer Cells
| Protein | Treatment Condition | Change in Expression | Fold Change (mRNA) | Experimental Method |
| Bax | Ambroxol Nanosuspension | Increased | ~9.5-fold | RT-PCR |
| Bcl-2 | Ambroxol Nanosuspension | Decreased | ~0.18-fold | RT-PCR |
| p53 | Ambroxol Nanosuspension | Increased | Significant Increase | RT-PCR |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways influenced by Ambroxol and a typical experimental workflow for proteomic analysis.
A Comparative Analysis of the Secretolytic Effects of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the secretolytic effects of Ambroxol (B1667023) hydrochloride against two common alternatives, N-acetylcysteine (NAC) and Bromhexine (B1221334). The information presented is supported by experimental data from various clinical and preclinical studies, offering insights into the efficacy and mechanisms of action of these mucoactive agents.
Executive Summary
Ambroxol hydrochloride, a metabolite of Bromhexine, is a widely used secretolytic and mucokinetic agent for treating respiratory diseases characterized by abnormal mucus secretion. Its multifaceted mechanism of action, which includes stimulating surfactant production, reducing mucus viscosity, and enhancing mucociliary clearance, positions it as a potent option for improving airway clearance. Comparative studies suggest that Ambroxol may offer a more rapid onset of action and broader therapeutic effects, including anti-inflammatory and antioxidant properties, compared to its parent compound, Bromhexine, and the mucolytic agent N-acetylcysteine.
Comparative Data on Secretolytic Effects
The following tables summarize the quantitative data from comparative studies on the effects of this compound, N-acetylcysteine, and Bromhexine on various parameters of mucus clearance and respiratory function.
Table 1: Comparison of this compound vs. N-acetylcysteine (NAC)
| Parameter | This compound | N-acetylcysteine (NAC) | Study Population & Notes |
| Clinical Effective Rate (Bronchopneumonia in Children) | 82.26% | 94.83% | Children with bronchopneumonia. NAC showed a significantly higher effective rate.[1] |
| Sputum Viscosity Score (Change from Baseline) | Non-inferior to NAC | -0.24 (vs. placebo) | Hospitalized patients with respiratory disease and abnormal mucus secretion. Both were effective, with NAC showing statistically significant superiority to placebo.[2][3] |
| Improvement in Dyspnea (Acute Spastic Bronchitis in Children) | More rapid and significantly greater improvement by Day 5 (p<0.05) | Slower improvement compared to Ambroxol | 28 children aged 2-13 years.[2] |
| Postoperative Pulmonary Complications (PPCs) | 13.9% incidence | 11.6% incidence | Retrospective cohort study in surgical patients. NAC was associated with a significantly lower risk of PPCs. |
| Mucociliary Transport Rate (MTR) | Modestly increased MTR | Biphasic effect (increased at 30 µM, suppressed at 100 µM) | In vitro study on primary differentiated human tracheal-bronchial cells.[4] |
| Sputum Rheology (Elasticity and Viscosity) | Reduced elasticity and viscosity | Significantly decreased viscosity and elasticity parameters | In vitro study. NAC is known to directly reduce disulfide bridges in mucins.[4] |
Table 2: Comparison of this compound vs. Bromhexine
| Parameter | This compound | Bromhexine | Study Population & Notes |
| Bronchial Flow Resistance | 25% reduction | No significant change | Double-blind study in 30 patients with chronic obstructive bronchitis.[4] |
| Forced Expiratory Volume (FEV1) | 14% improvement on average | No significant change | Double-blind study in 30 patients with chronic obstructive bronchitis.[4] |
| Sputum Viscosity | Significant reduction | Significant reduction | Both substances were found to facilitate expectoration. Preclinical studies suggest Ambroxol is superior.[4] |
| Mucociliary Clearance | Enhanced mucociliary clearance | Increases mucociliary transport | Ambroxol is the active metabolite of Bromhexine and is suggested to have a more potent effect.[5][6] |
Mechanism of Action and Signaling Pathways
This compound exerts its secretolytic and mucokinetic effects through a multi-pronged mechanism. It stimulates the synthesis and release of pulmonary surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial epithelium.[2] Ambroxol also depolymerizes acidic polysaccharide fibers in bronchial secretions, leading to a reduction in mucus viscosity. Furthermore, it enhances mucociliary clearance by increasing the ciliary beat frequency.[2]
A key signaling pathway involved in the action of Ambroxol is the inhibition of the extracellular signal-regulated kinase (Erk) pathway. By inhibiting Erk activation, Ambroxol suppresses the expression of the MUC5AC gene, which is a major contributor to mucus hypersecretion in inflammatory airway diseases.[7][8]
Caption: Ambroxol's inhibition of the Erk signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Measurement of Sputum Viscoelasticity (Rheology)
Objective: To quantify the elastic (G') and viscous (G'') moduli of sputum samples.
Methodology: Oscillatory rheological shear measurements are performed using a cone-plate rheometer.
-
Sample Preparation: Collect native sputum samples and separate them from saliva and debris. Transfer the sample onto the lower static plate of the rheometer.
-
Measurement Setup: Use a cone-plate geometry (e.g., 20 mm diameter cone). Confine the sample with the upper rotating cone and trim any excess. To prevent sample dehydration, especially at physiological temperatures, a solvent trap should be used.
-
Oscillatory Measurements: Conduct dynamic oscillatory measurements to characterize the linear macrorheological properties.
-
Amplitude Sweep: Perform a strain amplitude sweep to determine the linear viscoelastic region (LVR) where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Within the LVR, perform a frequency sweep (e.g., 0.1–10 Hz) to determine the viscoelastic properties as a function of frequency.
-
-
Data Analysis: The storage modulus (G') and the loss modulus (G'') are recorded. G' represents the elastic component (energy stored), and G'' represents the viscous component (energy dissipated).
Caption: Experimental workflow for sputum rheology measurement.
Measurement of Mucociliary Transport (MCT) Velocity
Objective: To measure the rate of mucus transport by ciliary action.
Methodology: This protocol involves ex vivo imaging of fluorescent microbeads on airway epithelial cell cultures.
-
Cell Culture: Culture human bronchial epithelial cells at an air-liquid interface until fully differentiated and ciliated.
-
Microbead Application: Apply fluorescent microbeads (e.g., 0.5 µm diameter) to the apical surface of the cell cultures.
-
Microscopy and Imaging:
-
Use an inverted microscope equipped with a high-speed camera and environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire time-lapse video sequences of the microbead movement across the cell surface.
-
-
Image Analysis:
-
Use particle tracking velocimetry (PTV) software (e.g., ImageJ with appropriate plugins) to track the movement of individual microbeads over time.
-
Calculate the velocity of each tracked particle.
-
-
Data Reporting: The MCT velocity is typically reported as the average speed of the microbeads in µm/s or mm/min.
Caption: Workflow for measuring mucociliary transport velocity.
Conclusion
This compound demonstrates robust secretolytic and mucokinetic effects, supported by a significant body of experimental evidence. While N-acetylcysteine shows strong mucolytic activity through direct chemical action on mucus, Ambroxol's broader mechanism, including surfactant stimulation and enhancement of mucociliary clearance, may offer advantages in certain clinical scenarios. Compared to its parent compound, Bromhexine, Ambroxol appears to have a more potent and faster onset of action. The choice of a mucoactive agent should be guided by the specific pathophysiology of the respiratory disease and the desired therapeutic outcome. Further head-to-head clinical trials with standardized methodologies for assessing sputum rheology and mucociliary clearance are warranted to provide a more definitive comparative assessment of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of inhaled ambroxol solution in improving sputum of lower respiratory tract infection in children: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ambroxol Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential logistical and safety information for the proper disposal of Ambroxol hydrochloride, tailored for researchers, scientists, and drug development professionals. Procedures are based on current regulatory frameworks and safety data sheet (SDS) recommendations.
The primary directive for chemical disposal is adherence to local, regional, and national regulations, which may be more stringent than federal guidelines.[1][2][3] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies provide a framework for managing pharmaceutical waste, with a strong emphasis on preventing environmental contamination.[1][4][5]
Hazard Classification: A Critical First Step
The specific disposal procedure for this compound is dictated by its hazard classification. A review of various supplier Safety Data Sheets (SDS) reveals conflicting classifications. This variability underscores the critical importance of consulting the SDS for the specific product in your possession before proceeding with any disposal plan.
| Hazard Classification | GHS Pictogram | Hazard Statement | Source Example |
| Not a hazardous substance or mixture | None | None | TCI, Sigma-Aldrich[6] |
| Skin/Eye/Respiratory Irritant | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Cayman Chemical[7] |
| Skin Corrosion/Eye Damage | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. | Chemos GmbH & Co.KG[8] |
| Hazardous to the Aquatic Environment | GHS09 (Environment) | H411: Toxic to aquatic life with long lasting effects. | EDQM[9] |
Given the classification as an aquatic toxin by some suppliers, this compound should never be disposed of via the sanitary sewer, as this can contaminate waterways.[6][8][10] The EPA's 2019 Pharmaceutical Rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4][10]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses, a lab coat, and suitable gloves.[3][11][12] If handling powders, use a dust respirator or ensure adequate ventilation to avoid dust formation.[3][6][11]
2. Waste Segregation: Segregate this compound waste from all other chemical waste streams to prevent unintended reactions.[13][14] Do not mix it with solvents or other laboratory chemicals.[13]
3. Containment and Labeling:
-
Place solid this compound waste and any materials used for spill cleanup (e.g., absorbent towels) into a clearly labeled, sealed, and chemically compatible container.[2][13][15]
-
Whenever possible, use the original container.
-
The container must be leak-proof and clearly marked as "Hazardous Waste" or with the specific chemical name and associated hazards as indicated on the SDS.[2][15]
-
Handle contaminated packaging and empty containers in the same manner as the substance itself.[8]
4. Storage: Store the sealed waste container in a designated, secure area away from heat and incompatible materials.[2] Ensure the storage area complies with all institutional and local regulations.
5. Professional Disposal: The universally recommended method for disposal is to engage a licensed hazardous waste disposal company.[6]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[3]
-
Provide the disposal company with the Safety Data Sheet to ensure they can manage and transport the waste correctly.
Experimental Protocols
Specific in-laboratory treatment or chemical neutralization protocols for this compound are not published in standard laboratory safety literature. Due to the potential for hazardous reactions and the regulatory complexity of chemical treatment, in-lab disposal is not recommended. The standard and required procedure is to dispose of the material through a licensed and qualified waste management vendor.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. fishersci.com [fishersci.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemos.de [chemos.de]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. trumedwaste.com [trumedwaste.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ambroxol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ambroxol hydrochloride, including detailed operational procedures and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2][3] While some suppliers may classify it as non-hazardous under specific regulations, a cautious approach is always recommended in a laboratory setting.[4]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary if splashes are likely.[1][2][5] | To prevent eye contact which can lead to serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[1][6][7] | To prevent skin contact, which can cause skin irritation.[1][2][3] |
| Body Protection | Long-sleeved lab coat or impervious clothing.[1][2] | To protect skin from accidental contact. |
| Respiratory Protection | A suitable respirator (e.g., a P1 filter for particulates) is required when dust is generated or if ventilation is inadequate. | To prevent respiratory tract irritation from inhaling dust.[1][2][3][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Protect from light.
2. Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[7][8]
-
Use good occupational work practices.
3. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][5][6]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][4][6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][4][6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of waste material in accordance with local, regional, and national regulations.[5]
-
Leave the chemical in its original container; do not mix it with other waste.
-
Handle uncleaned, empty containers as you would the product itself.
-
Prevent the product from entering drains or watercourses.[2][6][7]
Spill Response Workflow
In the event of a spill, a clear and immediate response is critical. The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
